Degarelix
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCPCLKGZSHTA-XYAYPHGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H103ClN18O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026401 | |
| Record name | Degarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1632.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214766-78-6 | |
| Record name | Degarelix [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Degarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06699 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Degarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214766-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEGARELIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Degarelix | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
In Vitro Mechanism of Action of Degarelix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced, hormone-dependent prostate cancer.[1] Unlike GnRH agonists which induce an initial surge in luteinizing hormone (LH) and testosterone, this compound competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of testosterone without an initial flare.[1][2] This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent cellular consequences.
Core Mechanism of Action: Competitive GnRH Receptor Antagonism
The primary mechanism of action of this compound is its function as a selective and potent competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[2][3] This interaction prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This blockade of the hypothalamic-pituitary-gonadal axis results in a rapid and sustained reduction in testosterone levels.
Binding Affinity to the GnRH Receptor
In vitro studies have demonstrated the high affinity of this compound for the human GnRH receptor. This strong binding affinity is a key determinant of its potent antagonist activity.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 3 nM | Human GnRH receptor | |
| Kᵢ | 0.082 ng/mL | Not Specified |
Downstream Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon agonist binding, this pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as a competitive antagonist, blocks the initiation of this signaling cascade.
Furthermore, in prostate cancer cells, the GnRH receptor has been shown to influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In vitro studies have indicated that this compound can modulate the activity of this pathway, contributing to its direct anti-proliferative effects on prostate cancer cells.
Direct In Vitro Effects on Prostate Cancer Cells
Beyond its effects on the pituitary, this compound exerts direct anti-tumor effects on prostate cancer cells in vitro. This is attributed to the expression of GnRH receptors on these cells.
Inhibition of Cell Viability
This compound has been shown to reduce the viability of various prostate cancer cell lines in a dose- and time-dependent manner.
| Cell Line | This compound Concentration | Incubation Time | % Viability Reduction (approx.) | Reference |
| WPMY-1 | 10 µM | 72h | 40% | |
| WPE1-NA22 | 10 µM | 72h | 50% | |
| BPH-1 | 10 µM | 72h | 60% | |
| LNCaP | 10 µM | 72h | 55% | |
| VCaP | 10 µM | 72h | 50% | |
| PC-3 | Up to 10 µM | 72h | No significant effect |
Induction of Apoptosis
The reduction in cell viability is, at least in part, due to the induction of apoptosis. This compound treatment leads to the activation of caspases, key executioners of the apoptotic pathway.
| Cell Line | This compound Concentration | Incubation Time | Caspase Activation | Reference |
| WPE1-NA22 | 10 µM | 72h | Increased Caspase 3/7 | |
| BPH-1 | 10 µM | 48h | Increased Caspase 3/7 & 9 | |
| LNCaP | 10 µM | 72h | Increased Caspase 3/7, 8, & 9 | |
| VCaP | 10 µM | 72h | Increased Caspase 3/7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of this compound on prostate cancer cell viability.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, BPH-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Caspase Activity Assay (Caspase-Glo® 3/7, 8, and 9 Assays)
This protocol is based on the methodology used to assess this compound-induced apoptosis.
-
Cell Seeding and Treatment: Plate cells in 96-well white-walled plates and treat with this compound as described in the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the appropriate Caspase-Glo® reagent (3/7, 8, or 9) to each well.
-
Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the luminescence signal to the cell number or protein concentration and express the results as fold-change relative to the vehicle-treated control.
Competitive Radioligand Binding Assay (Hypothetical Protocol)
This protocol describes a general method for determining the binding affinity of a competitive antagonist like this compound.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GnRH receptor (e.g., COS-1 or HEK293 cells).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-GnRH), and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Visualizations
Conclusion
In vitro studies have unequivocally established that this compound functions as a potent and selective competitive antagonist of the GnRH receptor. Its high binding affinity translates to a rapid and effective blockade of downstream signaling, ultimately leading to the suppression of gonadotropin and testosterone production. Furthermore, this compound exhibits direct anti-proliferative and pro-apoptotic effects on GnRH receptor-expressing prostate cancer cells. This dual mechanism of action, targeting both the pituitary and the tumor cells directly, underscores its efficacy in the management of advanced prostate cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of endocrine therapies for cancer.
References
- 1. In vitro and in vivo human metabolism of this compound, a gonadotropin-releasing hormone receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response of this compound treatment in human prostate cancer monitored by HR-MAS 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
The GnRH Receptor Binding Affinity of Degarelix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) receptor binding affinity of Degarelix. It is designed to be a core resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and reproductive medicine. This document details the quantitative binding data of this compound in comparison to other GnRH analogues, outlines the experimental protocols for determining binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and the GnRH Receptor
This compound is a third-generation, synthetic decapeptide GnRH antagonist approved for the treatment of advanced prostate cancer.[1][2] Unlike GnRH agonists which cause an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, this compound acts as a competitive antagonist, directly and reversibly binding to GnRH receptors in the anterior pituitary gland.[1][2] This immediate blockade prevents the release of gonadotropins, leading to a rapid and sustained suppression of testosterone production.[1] The therapeutic efficacy of this compound is intrinsically linked to its high binding affinity for the GnRH receptor.
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily coupled to the Gαq/11 protein. Activation of the receptor by endogenous GnRH initiates a signaling cascade that is central to the regulation of the hypothalamic-pituitary-gonadal axis.
Quantitative Analysis of GnRH Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its potency and duration of action. For GnRH analogues, this is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
The following table summarizes the quantitative binding affinity data for this compound and other commonly studied GnRH agonists and antagonists. This data has been compiled from various in vitro radioligand binding assays.
| Compound | Type | Receptor | Binding Affinity (nM) |
| This compound | Antagonist | Human GnRH | Ki: 1.68 ± 0.12 |
| This compound | Antagonist | Human GnRH | IC50: 3 |
| Cetrorelix | Antagonist | Human GnRH | IC50: 1.21 |
| Ganirelix | Antagonist | - | - |
| Abarelix | Antagonist | Human GnRH | Kd: 0.794, IC50: 3.5 |
| Leuprolide | Agonist | - | - |
| Goserelin | Agonist | - | - |
| Triptorelin | Agonist | Rat GnRH | IC50: 0.4 ± 0.06 |
| Buserelin | Agonist | - | - |
| Native GnRH | Endogenous Ligand | Human GnRH | - |
Note: The specific binding affinity values can vary between studies depending on the experimental conditions, such as the cell line, radioligand, and assay buffer used.
Experimental Protocols for Determining Binding Affinity
The determination of GnRH receptor binding affinity is predominantly achieved through competitive radioligand binding assays. This section provides a detailed methodology for a typical assay.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the GnRH receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be used to calculate the Ki.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., COS-1 or HEK293 cells).
-
Radioligand: A high-affinity GnRH analogue labeled with a radioisotope, such as 125I-labeled triptorelin or a labeled GnRH antagonist.
-
Competitor Ligands: this compound and other GnRH analogues of interest.
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.4) supplemented with 2 mM MgCl2 and 0.1% (w/v) BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Instrumentation: Gamma counter or scintillation counter.
Step-by-Step Experimental Procedure
-
Membrane Preparation:
-
Culture cells expressing the human GnRH receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Perform the assay in 96-well plates.
-
To each well, add a constant amount of the cell membrane preparation (e.g., 15-20 µg of protein).
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
For determining total binding, add assay buffer instead of the competitor.
-
For determining non-specific binding, add a saturating concentration of an unlabeled GnRH analogue.
-
Initiate the binding reaction by adding a constant, low concentration (typically at or below the Kd) of the radioligand to all wells.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours) with gentle agitation.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a gamma or scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental processes involved.
GnRH Receptor Signaling Pathway
The binding of GnRH (or the blockade by an antagonist like this compound) to its receptor initiates a cascade of intracellular events. The primary signaling pathway is through the Gq/11 protein.
Caption: GnRH Receptor Signaling Cascade.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Competitive Binding Assay Workflow.
Conclusion
This compound exhibits a high binding affinity for the human GnRH receptor, which is fundamental to its mechanism of action as a potent antagonist. The quantitative data presented, alongside the detailed experimental protocols, provide a solid foundation for further research and development in the field of GnRH analogues. The visualized signaling pathway and experimental workflow offer clear and concise representations of these complex processes, serving as valuable tools for both educational and practical applications in the laboratory. This comprehensive technical guide serves as a core resource for professionals dedicated to advancing the understanding and application of GnRH receptor modulators.
References
The Structure-Activity Relationship of Degarelix: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Degarelix (brand name Firmagon) is a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist used for androgen deprivation therapy in the treatment of advanced prostate cancer. As a synthetic decapeptide, its structure has been meticulously optimized to enhance its pharmacological profile, offering a rapid, profound, and sustained suppression of testosterone without the initial surge associated with GnRH agonists. A key challenge in the development of GnRH antagonists has been mitigating the histamine-releasing properties often associated with this class of peptides. This compound was specifically designed to minimize this effect, leading to a safer clinical profile. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that culminated in the development of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Introduction: The Evolution of a GnRH Antagonist
The therapeutic goal of GnRH antagonists is to competitively block the GnRH receptor in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1][2][3]. This action leads to a rapid reduction in testosterone production in the testes[4][5]. Early GnRH antagonists, while effective, were hampered by significant histamine-releasing properties, leading to anaphylactoid reactions.
The development of this compound represents a culmination of extensive SAR studies aimed at achieving three primary objectives:
-
High GnRH Receptor Binding Affinity: To ensure potent and effective antagonism.
-
Prolonged Duration of Action: To allow for less frequent administration, improving patient compliance. This compound forms a gel depot upon subcutaneous injection, facilitating a sustained release of the drug.
-
Minimized Histamine Release: To improve the safety and tolerability profile compared to its predecessors.
This compound is a synthetic linear decapeptide amide containing seven unnatural amino acids, with five being D-isomers to enhance stability against enzymatic degradation. Its structure is: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(L-Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH₂
The key to its unique profile lies in the specific modifications at positions 5 and 6, which incorporate para-ureido-phenylalanines. These modifications were found to be crucial for increasing hydrophilicity, which in turn reduces the propensity for histamine release and gel formation at the injection site, while maintaining high antagonist potency and extending the duration of action.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from key SAR studies on this compound and related GnRH antagonists.
Table 1: In Vitro GnRH Receptor Binding and Antagonist Potency
| Compound | GnRH Receptor Binding Affinity (Ki, nM) | In Vitro Antagonist Potency (IC50, nM) | Reference(s) |
| This compound | 1.68 ± 0.12 | 3 | |
| Acyline | - | 0.52 | |
| Analogue 9¹ | - | < 2 | |
| Analogue 15¹ | - | < 2 | |
| Cetrorelix | - | - | - |
| Ganirelix | - | - | - |
| Abarelix | - | - | - |
¹Analogues incorporating S-arylated/alkylated norcysteines.
Table 2: Comparative Histamine Release
The propensity to induce histamine release is a critical safety parameter for GnRH antagonists. This compound exhibits a significantly lower potential for histamine release compared to earlier compounds.
| Compound | In Vitro Histamine Release (EC50, µg/mL) from Rat Peritoneal Mast Cells | Histamine Release from Human Skin (at 300 µg/mL, % increase over basal) | Reference(s) |
| This compound | 170 | No significant effect | |
| Abarelix | 100 | 362 ± 58 | |
| Ganirelix | 11 | Moderate, non-significant increase | |
| Cetrorelix | 1.3 | 279 ± 46 | |
| Azaline B | 19 | - | |
| Nal-Glu | 0.5 | - |
Table 3: In Vivo Testosterone Suppression in Rats
The ultimate measure of a GnRH antagonist's efficacy is its ability to suppress testosterone to castrate levels in vivo.
| Compound | Dose (mg/kg) | Duration of Testosterone Suppression to Castrate Levels | Reference(s) |
| This compound | 2 | > 40 days | |
| Abarelix | 2 | < 7 days | |
| Ganirelix | 2 | < 7 days | |
| Azaline B | 2 | < 14 days |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. The following are protocols for key experiments cited in the development and characterization of this compound.
Peptide Synthesis (Solid-Phase)
The synthesis of this compound and its analogues is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a suitable resin, such as Rink Amide AM resin.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20-30% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base like N,N'-diisopropylethylamine (DIPEA) and coupled to the free amine on the resin-bound peptide.
-
Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Side-Chain Modification: Specific modifications, such as the carbamoylation of the D-4-aminophenylalanine at position 6, are performed on the fully protected resin-bound peptide. This can be achieved by reacting the free amino function with tert-butyl isocyanate in DMF. For more complex urea moieties, pre-synthesized urea donors are reacted with the free amino function on the resin.
-
N-terminal Acetylation: The N-terminus of the completed peptide chain is acetylated.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
In Vitro GnRH Receptor Antagonism Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit GnRH-induced cellular response.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human GnRH receptor are cultured under standard conditions. These cells also contain a reporter gene construct, such as luciferase, under the control of a GnRH-responsive promoter element.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with varying concentrations of the antagonist compounds (e.g., this compound analogues) for a short pre-incubation period.
-
GnRH Stimulation: A fixed concentration of a GnRH agonist is added to the wells to stimulate the GnRH receptor.
-
Incubation: The plates are incubated for a period sufficient to allow for reporter gene expression (typically 4-6 hours).
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to reporter gene activity, is measured using a luminometer.
-
Data Analysis: The IC50 value (the concentration of antagonist that inhibits 50% of the GnRH-induced response) is calculated by plotting the luminescence signal against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)
This assay quantifies the potential of a compound to trigger histamine release from mast cells.
-
Mast Cell Isolation: Peritoneal mast cells are isolated from male Sprague-Dawley rats by peritoneal lavage with a suitable buffer. The cells are then purified by density gradient centrifugation.
-
Compound Incubation: The isolated mast cells are incubated with various concentrations of the GnRH antagonists in a buffered salt solution at 37°C for a defined period (e.g., 15 minutes).
-
Histamine Release: The reaction is stopped by centrifugation at a low temperature. The supernatant, containing the released histamine, is collected.
-
Histamine Quantification: The histamine content in the supernatant is determined. This is often done by derivatization with o-phthaldialdehyde followed by fluorometric detection using HPLC.
-
Data Analysis: The amount of histamine released is expressed as a percentage of the total cellular histamine content (determined by lysing a separate aliquot of cells). The EC50 value (the concentration of the compound that causes 50% of the maximum histamine release) is then calculated.
In Vivo Testosterone Suppression Assay (Intact Male Rat Model)
This in vivo assay assesses the efficacy and duration of action of GnRH antagonists.
-
Animal Model: Adult male Sprague-Dawley rats are used for the study.
-
Compound Administration: The test compounds (e.g., this compound, Abarelix) are dissolved in a suitable vehicle (e.g., 5% mannitol) and administered via a single subcutaneous injection.
-
Blood Sampling: Blood samples are collected serially at various time points post-injection (e.g., 6 hours, 1 day, 7 days, 14 days, etc.) via a suitable method, such as tail vein or saphenous vein sampling.
-
Testosterone Measurement: Plasma or serum is separated from the blood samples. The concentration of testosterone is measured using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma testosterone concentrations are plotted over time for each treatment group. The effectiveness of the antagonist is determined by its ability to reduce testosterone to and maintain it below the castrate level (typically <0.5 ng/mL). The duration of action is defined as the time for which testosterone levels remain suppressed.
Visualizing Pathways and Processes
GnRH Signaling Pathway and Antagonism
The following diagram illustrates the hypothalamic-pituitary-gonadal (HPG) axis and the mechanism of action of this compound as a GnRH antagonist.
References
- 1. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist this compound on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Experience with this compound in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
In Vivo Biodistribution and Metabolism of Degarelix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) antagonist used for the treatment of advanced hormone-dependent prostate cancer. As a synthetic decapeptide, its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, specifically its distribution to target tissues and its metabolic fate within the body. This technical guide provides an in-depth overview of the in vivo biodistribution and metabolism of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development efforts.
Mechanism of Action
This compound functions by competitively blocking GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone production.[1][2]
In Vivo Biodistribution
Studies utilizing tritium-labeled this compound ([³H]this compound) in animal models, including rats, dogs, and monkeys, have elucidated its distribution profile. Following subcutaneous administration, this compound forms a depot at the injection site, from which it is slowly released into the systemic circulation.[3]
High concentrations of radioactivity have been observed at the injection site and in organs associated with excretion, such as the liver, bile, intestines, and kidneys.[3][4] Additionally, elevated concentrations are found in endocrine and reproductive organs that express LHRH receptors, including the pituitary gland.
Quantitative Biodistribution Data
| Species | Route of Excretion | Percentage of Dose | Timeframe | Reference |
| Rat | Feces | 40-50% | 48 hours | |
| Urine | 40-50% | 48 hours | ||
| Dog | Feces | 40-50% | 48 hours | |
| Urine | 40-50% | 48 hours | ||
| Monkey | Feces | 50% | 48 hours | |
| Urine | 22% | 48 hours | ||
| Human | Feces | 70-80% | Not Specified | |
| Urine | 20-30% | Not Specified |
Metabolism of this compound
This compound is primarily metabolized in the liver through peptidic degradation. It is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system, minimizing the risk of drug-drug interactions.
The primary metabolites of this compound are truncated peptide fragments. In animal models (rats and dogs), the major metabolites identified in bile and feces are the N-terminal tetrapeptide, pentapeptide, and heptapeptide. In humans, a C-terminally truncated nonapeptide, FE200486 (1-9)-OH, has been detected in plasma at levels up to 6.3% after 72 hours.
Metabolite Data
| Metabolite | Species | Matrix | Concentration/Amount | Reference |
| Nonapeptide (FE200486 (1-9)-OH) | Human | Plasma | Up to 6.3% after 72 hours | |
| N-terminal Heptapeptide | Rat, Dog | Bile, Feces | Major Metabolite | |
| N-terminal Pentapeptide | Rat, Dog | Bile, Feces | Major Metabolite | |
| N-terminal Tetrapeptide | Rat, Dog | Bile, Feces | Major Metabolite |
Experimental Protocols
In Vivo Biodistribution Study (Quantitative Whole-Body Autoradiography)
Quantitative Whole-Body Autoradiography (QWBA) is a key technique for determining the tissue distribution of radiolabeled compounds.
Methodology:
-
Radiolabeling: this compound is labeled with tritium ([³H]) to enable detection.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: A single subcutaneous dose of [³H]this compound is administered.
-
Sample Collection: At various time points post-administration, animals are euthanized, and the carcasses are rapidly frozen.
-
Sectioning: The frozen carcasses are sectioned using a cryomicrotome.
-
Autoradiography: The sections are exposed to a phosphor imaging plate.
-
Quantification: The radioactivity in different tissues is quantified by comparing the signal intensity to that of calibrated radioactive standards.
In Vivo Metabolism Study
The identification and quantification of this compound metabolites are typically performed using a combination of Liquid Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Animal Dosing and Sample Collection: [³H]this compound is administered to animals, and biological matrices such as plasma, urine, feces, and bile are collected at various time points.
-
Sample Preparation:
-
Tissue samples are homogenized.
-
Solid Phase Extraction (SPE) is a common technique used to extract this compound and its metabolites from the biological matrix.
-
-
Analytical Techniques:
-
LC-RAD: The extracted samples are analyzed by LC-RAD to detect and quantify the radiolabeled parent drug and its metabolites.
-
LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is used for the structural elucidation of the metabolites. By comparing the fragmentation patterns of the metabolites with that of the parent drug, the sites of cleavage can be determined.
-
Conclusion
This technical guide has provided a comprehensive overview of the in vivo biodistribution and metabolism of this compound, based on currently available scientific literature. The subcutaneous administration of this compound leads to the formation of a depot, with subsequent distribution to excretory and LHRH receptor-containing organs. Metabolism occurs primarily in the liver via peptidic degradation, resulting in the formation of truncated peptide fragments. The lack of involvement of the cytochrome P450 system is a key characteristic. The detailed experimental workflows for biodistribution and metabolism studies provided herein offer a foundation for researchers to design and execute further investigations into the pharmacology of this compound and other peptide-based therapeutics.
References
- 1. Investigation of the GnRH antagonist this compound isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite profiles of this compound, a new gonadotropin-releasing hormone receptor antagonist, in rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
Preliminary Research on Degarelix for Non-Prostate Cancer Applications: A Technical Guide
November 2025
Executive Summary
Degarelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, is well-established for the treatment of advanced prostate cancer. Its mechanism of action involves the direct and rapid blockade of GnRH receptors in the pituitary gland, leading to a profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][2] Emerging research, however, points towards a broader therapeutic potential for this compound beyond prostate cancer. This is predicated on the expression of GnRH receptors in a variety of non-prostate malignancies, including those of the breast, ovaries, and endometrium.[3][4] This technical guide provides a comprehensive overview of the preliminary research into the application of this compound and other GnRH antagonists in non-prostate cancers, summarizing key clinical and preclinical findings, elucidating potential mechanisms of action, and outlining detailed experimental protocols.
Introduction to this compound and Rationale for Non-Prostate Cancer Applications
This compound is a synthetic decapeptide that acts as a competitive antagonist at the GnRH receptor.[1] Unlike GnRH agonists which cause an initial surge in LH and FSH, this compound leads to an immediate and sustained suppression of these hormones. The rationale for exploring its use in other cancers stems from the discovery that GnRH receptors are not confined to the pituitary but are also expressed on the surface of various tumor cells. This opens up the possibility of a direct anti-tumor effect, independent of the hormonal axis.
Expression of GnRH receptors has been identified in a range of non-prostate cancers, including:
-
Breast Cancer
-
Ovarian Cancer
-
Endometrial Cancer
-
Melanoma
-
Glioblastoma
-
Lung Cancer
-
Pancreatic Cancer
This guide will delve into the existing evidence for the efficacy of this compound and related GnRH antagonists in these non-prostate cancer settings.
Clinical Evidence: The TREND Trial in Breast Cancer
To date, the most robust clinical evidence for this compound in a non-prostate cancer setting comes from the Phase II TREND trial (TRial on the Endocrine Activity of Neoadjuvant this compound). This study investigated the efficacy of this compound for ovarian function suppression (OFS) in premenopausal women with endocrine-responsive breast cancer.
Experimental Protocol: TREND Phase II Trial
Objective: To evaluate the endocrine activity of this compound versus Triptorelin for OFS in premenopausal patients receiving neoadjuvant letrozole for breast cancer.
Patient Population: Premenopausal women with stage cT2 to 4b, any N, M0; estrogen receptor and progesterone receptor greater than 50%; HER2-negative breast cancer.
Treatment Arms:
-
This compound Arm (n=25): this compound 240 mg subcutaneously (SC) on day 1 of cycle 1, followed by 80 mg SC on day 1 of cycles 2 through 6.
-
Triptorelin Arm (n=26): Triptorelin 3.75 mg intramuscularly (IM) on day 1 of every cycle.
-
Both arms received letrozole 2.5 mg/day for six 28-day cycles.
Primary Endpoint: Time to optimal OFS, defined as the time from the first injection to the first assessment of a centrally assessed estradiol level of ≤ 2.72 pg/mL (≤ 10 pmol/L).
Sample Collection: Serum was collected at baseline, after 24 and 72 hours, at 7 and 14 days, and then before injections on cycles 2 through 6.
Surgery: Performed 2 to 3 weeks after the last injection.
Quantitative Data from the TREND Trial
The TREND trial demonstrated that this compound was significantly faster and more effective at achieving and maintaining OFS compared to Triptorelin.
| Parameter | This compound + Letrozole (n=25) | Triptorelin + Letrozole (n=26) | p-value | Reference |
| Median Time to Optimal OFS | 3 days | 14 days | <0.001 | |
| Hazard Ratio for Time to Optimal OFS | 3.05 (95% CI: 1.65-5.65) | - | <0.001 | |
| Patients with Suboptimal OFS after Cycle 1 | 0% | 15.4% | - | |
| Node-Negative Disease at Surgery | Higher Rate | Lower Rate | - | |
| Breast-Conserving Surgery | Higher Rate | Lower Rate | - | |
| Grade 3 Adverse Events | 0 | 2 (Hypertension, Anemia) | - |
Preclinical Evidence in Non-Prostate Cancers
While clinical data for this compound in non-prostate cancers is primarily limited to breast cancer, preclinical studies with other GnRH antagonists, such as Cetrorelix, provide evidence for direct anti-tumor effects in ovarian and endometrial cancers. These findings suggest a potential class effect for GnRH antagonists.
In Vitro Studies
Studies have shown that GnRH antagonists can directly inhibit the proliferation of various cancer cell lines.
Table 2: Summary of In Vitro Effects of GnRH Antagonists on Non-Prostate Cancer Cell Lines
| Cancer Type | Cell Line(s) | GnRH Antagonist | Observed Effects | Reference |
| Ovarian Cancer | EFO-27, SK-OV-3 | Cetrorelix | Antiproliferative effects | |
| Endometrial Cancer | Various | Cetrorelix | Antiproliferative effects |
In Vivo Studies
Animal models provide further evidence for the anti-tumor activity of GnRH antagonists.
Table 3: Summary of In Vivo Effects of GnRH Antagonists in Non-Prostate Cancer Xenograft Models
| Cancer Type | Xenograft Model | GnRH Antagonist | Observed Effects | Reference |
| Breast Cancer | MCF-7 and MDA-MB-231 in nude mice | MI-1544 and MI-1892 conjugates | Inhibition of tumor growth (42-49%) | |
| Breast Cancer | MXT mouse mammary tumors | MI-1544 and MI-1892 conjugates | Inhibition of tumor growth (61-72%) |
Specific in vivo studies utilizing this compound in non-prostate cancer xenograft models are currently lacking in the literature.
Generalized Experimental Protocols
The following are generalized protocols for key experiments cited. These should be adapted and optimized for specific cell lines and research questions.
4.3.1 In Vitro Cell Viability/Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3, Ishikawa) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (or other GnRH antagonist) and appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
4.3.2 In Vivo Xenograft Tumor Growth Study
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (or other GnRH antagonist) via a clinically relevant route (e.g., subcutaneous injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Mechanism of Action and Signaling Pathways
The anti-tumor effects of GnRH antagonists in non-prostate cancers are thought to be mediated, at least in part, by direct action on GnRH receptors expressed on cancer cells. This direct signaling pathway appears to be distinct from the well-characterized pathway in the pituitary gland.
In cancer cells, the GnRH receptor is often coupled to a Gαi-protein. Activation of this pathway by a GnRH antagonist (acting as an agonist at the tumor cell receptor) can lead to the activation of phosphotyrosine phosphatases (PTPs). These PTPs can then dephosphorylate and inactivate key components of growth factor signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, ultimately leading to reduced cell proliferation.
References
- 1. This compound improves suppression of ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo studies of the new gonadotropin-releasing hormone antagonist--copolymer conjugates having antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Characterization of Degarelix Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the identification and characterization of the metabolites of Degarelix, a synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist. The information presented herein is intended to support research and development efforts by offering detailed experimental protocols, quantitative data on metabolite distribution, and visual representations of metabolic pathways and analytical workflows.
Introduction to this compound Metabolism
This compound is primarily metabolized through peptide hydrolysis, undergoing sequential degradation of its peptide bonds. This process occurs predominantly during its passage through the hepato-biliary system. In vitro studies have demonstrated that this compound is not a significant substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system, indicating a low potential for CYP-mediated drug-drug interactions. The main route of excretion for this compound and its metabolites is fecal, with a smaller portion eliminated renally.
Quantitative Analysis of this compound Metabolites
The following tables summarize the quantitative data available on the distribution and relative abundance of this compound and its metabolites in various biological matrices across different species.
Table 1: this compound and its Metabolites in Human Plasma
| Analyte | Concentration / Relative Abundance | Time Point |
| FE200486 (1-9)-OH (nonapeptide) | Up to 6.3% of total metabolites | 72 hours post-dose[1][2][3] |
| FE200486 (1-9)-OH (nonapeptide) | Up to ~10% of total metabolites | 4 and 12 hours post-dose |
Table 2: this compound and its Metabolites in Human Excreta
| Matrix | Analyte | Relative Abundance |
| Urine | Intact this compound | 85-95% of compound-related material |
| FE200486 (1-4), (1-5), (1-6) | 2-15% of compound-related material | |
| Feces | Intact this compound | <15% of compound-related material |
| FE200486 (1-5) | Most prominent metabolite | |
| FE200486 (1-4) | Second most prominent metabolite | |
| FE200486 (1-6), (1-7), (1-9), (1-10)-OH | Also detected |
Table 3: Major this compound Metabolites in Animal Models (Rat and Dog)
| Matrix | Major Metabolites Identified |
| Bile | N-terminal tetrapeptide, pentapeptide, and heptapeptide |
| Feces | N-terminal tetrapeptide, pentapeptide, and heptapeptide |
Table 4: In Vitro Metabolism of this compound in Human Hepatocytes
| Incubation Time | Remaining Parent this compound | Major Metabolite Detected |
| 2 hours | <25% | Truncated nonapeptide |
Experimental Protocols
This section details the methodologies for the in vitro and in vivo identification and characterization of this compound metabolites.
In Vitro Metabolism using Cryopreserved Human Hepatocytes
This protocol describes a general procedure for assessing the metabolic stability of this compound in a suspension of cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte maintenance medium (e.g., Williams Medium E with supplements)
-
This compound stock solution (in a suitable solvent like DMSO)
-
12-well non-coated plates
-
Orbital shaker
-
Incubator (37°C, 5% CO2)
-
Quenching solution (e.g., acetonitrile)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Prepare a hepatocyte suspension in pre-warmed incubation medium to a final cell density of approximately 1.0 x 10^6 viable cells/mL.
-
Add the this compound stock solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (e.g., <0.1% DMSO) to avoid cytotoxicity.
-
Incubate the cell suspension in a 12-well plate on an orbital shaker within an incubator at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.
-
Immediately stop the metabolic reaction by adding a quenching solution (e.g., 2 volumes of cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins and cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
Sample Preparation for In Vivo Metabolite Analysis from Plasma
This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of this compound and its metabolites from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Binding Buffer (e.g., 1% trifluoroacetic acid in water)
-
Elution Buffer (e.g., 60% acetonitrile, 1% trifluoroacetic acid in water)
-
C18 SPE cartridges
-
Vortex mixer
-
Centrifuge
-
Centrifugal concentrator (optional)
-
LC-MS/MS system
Procedure:
-
Thaw frozen plasma samples.
-
Acidify the plasma by adding an equal volume of Binding Buffer and vortex.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to precipitate proteins.
-
Condition a C18 SPE cartridge by washing with Elution Buffer followed by Binding Buffer.
-
Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with Binding Buffer to remove salts and other polar impurities.
-
Elute this compound and its metabolites from the cartridge with Elution Buffer.
-
If necessary, evaporate the solvent from the eluate using a centrifugal concentrator and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the identification and characterization of this compound metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole).
Typical LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: e.g., 40°C.
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Data Analysis: Metabolites are identified by comparing their retention times and fragmentation patterns with those of the parent drug and synthetic reference standards, if available.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic degradation of this compound and a typical experimental workflow for its metabolite identification.
Metabolic Pathway of this compound
Caption: Metabolic degradation pathway of this compound.
Experimental Workflow for Metabolite Identification
Caption: Experimental workflow for this compound metabolite identification.
References
Molecular Insights into Degarelix's Antagonism of the GnRH Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between Degarelix, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist, and its target, the GnRH receptor (GnRHR). We will delve into the structural basis of this interaction, the downstream signaling consequences of receptor blockade, and the experimental methodologies used to elucidate these mechanisms. This document is intended to be a comprehensive resource for researchers in reproductive medicine, oncology, and drug development.
Introduction to this compound and the GnRH Receptor
The GnRH receptor is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in the neuroendocrine control of reproduction.[1][2] Native GnRH, a decapeptide secreted from the hypothalamus, binds to the GnRHR on pituitary gonadotrophs, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These gonadotropins, in turn, stimulate the gonads to produce sex steroids, such as testosterone.
This compound is a synthetic decapeptide antagonist of the GnRH receptor, approved for the treatment of advanced prostate cancer.[1] Unlike GnRH agonists which cause an initial surge in LH and testosterone before inducing receptor downregulation, this compound acts as a competitive antagonist, directly blocking the GnRH binding site. This immediate blockade leads to a rapid and sustained suppression of LH, FSH, and consequently, testosterone, without the initial hormonal flare-up.
Molecular Modeling of the this compound-GnRH Receptor Interaction
While a crystal structure of the this compound-GnRH receptor complex is not publicly available, molecular modeling studies, including computational docking and molecular dynamics simulations, have provided valuable insights into the binding mode of GnRH antagonists. These studies, in conjunction with site-directed mutagenesis experiments on the GnRH receptor, have identified key residues involved in ligand binding.
The binding pocket for GnRH and its antagonists is located within the transmembrane helices of the receptor. This compound, with its modified amino acid sequence, is thought to form a network of hydrogen bonds and hydrophobic interactions with residues in this pocket, effectively preventing the conformational changes required for receptor activation and G-protein coupling.
Quantitative Analysis of this compound-GnRH Receptor Binding and In Vivo Efficacy
The interaction between this compound and the GnRH receptor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of this compound's binding affinity and its profound effects on the hypothalamic-pituitary-gonadal axis.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 1.68 ± 0.12 nM | Human | Radioligand Binding Assay | |
| IC50 | 3 nM | Human | Not Specified |
Table 1: In Vitro Binding Affinity of this compound for the GnRH Receptor. This table presents the key binding parameters of this compound to the human GnRH receptor. The low nanomolar Ki and IC50 values indicate a high binding affinity.
| Time Point | Median Testosterone Suppression (%) | Dosage | Study Population | Reference |
| Day 1 | 88% | 240 mg | Prostate Cancer Patients | |
| Day 3 | 94% | 240 mg | Prostate Cancer Patients | |
| Day 28 | 98% | 240 mg | Prostate Cancer Patients | |
| 1 Year | Maintained at castrate levels (≤0.5 ng/mL) | 240 mg loading dose, 80 mg maintenance | Prostate Cancer Patients |
Table 2: In Vivo Testosterone Suppression by this compound. This table summarizes the rapid and sustained reduction in serum testosterone levels following this compound administration in patients with prostate cancer.
| Time Point | Median PSA Reduction from Baseline (%) | Dosage | Study Population | Reference |
| Day 14 | 64% | 240 mg loading dose, 80 mg maintenance | Prostate Cancer Patients | |
| Day 28 | 85% | 240 mg loading dose, 80 mg maintenance | Prostate Cancer Patients | |
| 1 Year | 96% | 200 mg loading dose, 60/80 mg maintenance | Prostate Cancer Patients |
Table 3: Prostate-Specific Antigen (PSA) Response to this compound. This table illustrates the significant and rapid decline in PSA levels, a key biomarker for prostate cancer, following treatment with this compound.
| Parameter | Value | Route of Administration | Reference |
| Terminal Half-life (initial dose) | ~43 days | Subcutaneous | |
| Terminal Half-life (maintenance dose) | ~28 days | Subcutaneous | |
| Clearance | ~9 L/h | Subcutaneous | |
| Time to Peak Concentration (Cmax) | ~40 hours | Subcutaneous |
Table 4: Pharmacokinetic Properties of this compound. This table outlines the key pharmacokinetic parameters of this compound, highlighting its sustained-release profile following subcutaneous injection.
Signaling Pathways Modulated by this compound
Binding of GnRH to its receptor typically activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which are crucial for gonadotropin gene transcription and release.
This compound, by competitively inhibiting the binding of GnRH, prevents the initiation of this signaling cascade, thereby blocking the downstream physiological effects.
Caption: GnRH Receptor Signaling and this compound Inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and the GnRH receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the GnRH receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human GnRH receptor (e.g., COS-1 cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add a known concentration of a radiolabeled GnRH analog (e.g., [125I]-labeled GnRH).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
For non-specific binding control wells, add a high concentration of unlabeled GnRH.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This assay is used to assess the direct effect of this compound on the proliferation of prostate cancer cells.
Protocol:
-
Cell Culture:
-
Seed prostate cancer cells (e.g., LNCaP, WPMY-1) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for different time periods (e.g., 24, 48, 72 hours).
-
Include untreated control wells.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Express the cell viability as a percentage of the untreated control.
-
Plot cell viability against the this compound concentration to generate a dose-response curve.
-
Western Blotting for MAPK Signaling
This technique is used to investigate the effect of this compound on the activation of downstream signaling proteins like ERK1/2 (a member of the MAPK family).
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the GnRH receptor.
-
Treat cells with GnRH agonist, this compound, or a combination of both for various time points.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of the target protein (e.g., phospho-ERK1/2).
-
Incubate with a primary antibody for the total form of the protein as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for characterizing the molecular interaction of this compound with the GnRH receptor and the logical relationship of its mechanism of action.
Caption: Experimental Workflow for this compound-GnRHR Interaction.
Caption: this compound's Mechanism of Action.
Conclusion
The molecular modeling of the this compound and GnRH receptor interaction, supported by extensive quantitative in vitro and in vivo data, provides a clear picture of its mechanism of action. As a potent and direct antagonist, this compound offers a rapid and sustained suppression of the hypothalamic-pituitary-gonadal axis, which is fundamental to its therapeutic efficacy in androgen-dependent prostate cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for further research into the nuances of this critical drug-receptor interaction and for the development of future GnRH receptor-targeted therapies.
References
Gene Expression Profiling in Response to Degarelix Treatment: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a gonadotropin-releasing hormone (GnRH) antagonist used in the management of advanced prostate cancer. Its mechanism of action involves the direct blockage of GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone. This immediate reduction in testosterone levels, without the initial surge seen with GnRH agonists, is a key clinical advantage of this compound. Understanding the downstream molecular effects of this androgen deprivation is crucial for optimizing treatment strategies, identifying biomarkers of response, and elucidating mechanisms of resistance. This technical guide provides a comprehensive overview of gene expression profiling in response to this compound treatment, detailing experimental methodologies, summarizing key quantitative findings, and visualizing the underlying biological pathways.
Mechanism of Action and Signaling Pathways
This compound competitively binds to and blocks the GnRH receptor on pituitary gonadotroph cells. This prevents the endogenous GnRH from stimulating the synthesis and release of LH and FSH. The subsequent decrease in circulating testosterone levels is the primary driver of the changes in gene expression observed in prostate cancer cells.
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand, primarily signals through the Gαq/11 protein subunit. This initiates a cascade of intracellular events, most notably the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). A significant downstream consequence of this signaling cascade is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. In the context of this compound treatment, the inhibition of this pathway through the blockade of the GnRH receptor is a key molecular event.
Below are diagrams illustrating the GnRH receptor signaling pathway and the downstream MAPK cascade.
Gene Expression Changes in Response to this compound
Treatment with this compound leads to significant alterations in the transcriptome of prostate cancer cells. A key study by Shaw et al. investigated the early effects of rapid androgen deprivation on human prostate cancer and identified a substantial number of genes that were differentially expressed following treatment. The study identified 749 downregulated and 908 upregulated genes in response to castration induced by this compound.
The following tables summarize the top 10 downregulated and top 10 upregulated genes from this study, based on fold change.
Table 1: Top 10 Downregulated Genes in Prostate Cancer Tissue Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change | p-value |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | -25.6 | < 0.001 |
| TMPRSS2 | Transmembrane protease, serine 2 | -15.9 | < 0.001 |
| NKX3-1 | NK3 homeobox 1 | -10.2 | < 0.001 |
| FKBP5 | FK506 binding protein 5 | -9.8 | < 0.001 |
| STEAP4 | STEAP4 metalloreductase | -8.5 | < 0.001 |
| PART1 | Prostate androgen regulated transcript 1 | -7.9 | < 0.001 |
| UGT2B15 | UDP glucuronosyltransferase family 2 member B15 | -7.2 | < 0.001 |
| EAF2 | ELL associated factor 2 | -6.8 | < 0.001 |
| ACPP | Acid phosphatase, prostate | -6.5 | < 0.001 |
| SLC45A3 | Solute carrier family 45 member 3 | -6.1 | < 0.001 |
Table 2: Top 10 Upregulated Genes in Prostate Cancer Tissue Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change | p-value |
| IGFBP3 | Insulin-like growth factor binding protein 3 | 4.2 | < 0.001 |
| VIM | Vimentin | 3.8 | < 0.001 |
| SPP1 | Secreted phosphoprotein 1 (Osteopontin) | 3.5 | < 0.001 |
| CD44 | CD44 molecule (Indian blood group) | 3.2 | < 0.001 |
| BGN | Biglycan | 3.1 | < 0.001 |
| COL1A1 | Collagen type I alpha 1 chain | 2.9 | < 0.001 |
| FN1 | Fibronectin 1 | 2.8 | < 0.001 |
| TIMP1 | TIMP metallopeptidase inhibitor 1 | 2.7 | < 0.001 |
| SERPINE1 | Serpin family E member 1 (PAI-1) | 2.6 | < 0.001 |
| LOX | Lysyl oxidase | 2.5 | < 0.001 |
Experimental Protocols
The following sections provide an overview of the methodologies typically employed for gene expression profiling in the context of this compound treatment studies.
Experimental Workflow
The general workflow for a gene expression profiling study in response to this compound treatment is as follows:
RNA Sequencing (RNA-Seq) Protocol
-
Tissue Collection and RNA Extraction:
-
Prostate tissue biopsies are obtained from patients before and after this compound treatment.
-
Tissue samples are immediately stabilized in an RNA-preserving solution (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C.
-
Total RNA is extracted from the tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves tissue homogenization, lysis, and purification of RNA using silica-based columns.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a high RIN value (typically > 7) are selected for downstream analysis.
-
-
Library Preparation:
-
A starting amount of 100 ng to 1 µg of total RNA is typically used.
-
Poly(A) mRNA is enriched from the total RNA using oligo(dT)-attached magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers.
-
Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.
-
The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end.
-
Sequencing adapters with unique barcodes for multiplexing are ligated to the cDNA fragments.
-
The library is amplified by PCR to generate a sufficient quantity for sequencing.
-
The final library is purified and its quality and quantity are assessed.
-
-
Sequencing:
-
The prepared libraries are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
The choice of sequencing depth (number of reads per sample) depends on the specific research question, but typically ranges from 20 to 50 million reads per sample for differential gene expression analysis.
-
-
Data Analysis:
-
Quality Control: Raw sequencing reads in FASTQ format are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Normalization: Raw read counts are normalized to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated between the pre- and post-treatment groups. A false discovery rate (FDR) adjusted p-value (q-value) of < 0.05 is typically used as a cutoff for significance.
-
Pathway and Gene Ontology Analysis: Differentially expressed genes are further analyzed to identify enriched biological pathways and gene ontology terms using tools like GSEA (Gene Set Enrichment Analysis) or DAVID.
-
Microarray Protocol
-
RNA Extraction and Labeling:
-
Total RNA is extracted and quality-assessed as described for RNA-Seq.
-
A starting amount of 100-500 ng of total RNA is typically used.
-
The RNA is reverse transcribed into cDNA.
-
During or after cDNA synthesis, the molecules are labeled with a fluorescent dye (e.g., Cy3 or Cy5). In a two-color microarray experiment, the pre- and post-treatment samples would be labeled with different dyes.
-
-
Hybridization:
-
The labeled cDNA is hybridized to a microarray chip containing thousands of probes, each specific to a particular gene.
-
Hybridization is typically carried out in a temperature-controlled hybridization chamber for 16-24 hours.
-
-
Washing and Scanning:
-
After hybridization, the microarray slides are washed to remove non-specifically bound labeled cDNA.
-
The slides are then scanned using a microarray scanner that excites the fluorescent dyes and measures the intensity of the emitted light at each probe spot.
-
-
Data Analysis:
-
Image Analysis: The scanned image is processed to quantify the fluorescence intensity for each spot.
-
Normalization: The raw intensity data is normalized to correct for systematic variations, such as differences in dye incorporation and detection efficiency. Common normalization methods include LOWESS (Locally Weighted Scatterplot Smoothing).
-
Differential Expression Analysis: Statistical tests (e.g., t-test, SAM) are used to identify genes with a significant difference in expression between the pre- and post-treatment samples.
-
Clustering and Classification: Hierarchical clustering and other machine learning algorithms can be used to group genes with similar expression patterns and to classify samples based on their gene expression profiles.
-
Conclusion
Gene expression profiling provides a powerful lens through which to investigate the molecular consequences of this compound treatment in prostate cancer. The rapid and profound androgen deprivation induced by this GnRH antagonist triggers a significant reprogramming of the cellular transcriptome, impacting key pathways involved in cell proliferation, survival, and metabolism. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage transcriptomic insights to advance the treatment of prostate cancer. Future studies building upon this work will be instrumental in identifying novel therapeutic targets, developing more robust biomarkers of response and resistance, and ultimately, personalizing androgen deprivation therapy for improved patient outcomes.
An In-depth Technical Guide to the Preclinical Toxicology and Safety Profile of Degarelix
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of Degarelix, a synthetic gonadotropin-releasing hormone (GnRH) antagonist. The information presented is collated from a thorough review of publicly available regulatory documents and scientific literature, offering a detailed resource for professionals in drug development and related fields.
Introduction
This compound is a decapeptide GnRH antagonist used in the management of advanced prostate cancer.[1][2] Its therapeutic effect is achieved by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[2][3][4] This mechanism of action avoids the initial testosterone surge seen with GnRH agonists. A thorough preclinical safety evaluation is critical to understanding its toxicological profile before human use.
Mechanism of Action Signaling Pathway
This compound competitively binds to GnRH receptors on pituitary gonadotroph cells, preventing the binding of endogenous GnRH. This blockade inhibits the signaling cascade that leads to the synthesis and release of LH and FSH. The reduction in LH levels subsequently decreases testosterone production by the testes.
Preclinical Toxicology Studies
A comprehensive set of preclinical toxicology studies were conducted to evaluate the safety profile of this compound in various animal models, including rats, mice, and monkeys.
Acute toxicity studies were performed to determine the potential for adverse effects following a single administration of this compound.
Experimental Protocol: Single-Dose Toxicity in Rats
-
Species/Strain: Sprague-Dawley rats.
-
Administration: Intravenous (IV) and subcutaneous (SC) routes.
-
Dose Levels: Escalating doses were administered to different groups of animals.
-
Observations: Animals were observed for clinical signs of toxicity, including changes in general appearance, activity, and behavior immediately after dosing and for a period of 14 days. Body weight was recorded periodically.
-
Endpoint: Determination of the maximum tolerated dose (MTD) and identification of potential target organs of toxicity.
Summary of Findings: In rats, clinical signs observed after a single intravenous dose at ≥0.3 mg/kg included lethargy, edema, cyanosis, pallor, and red ears. Following subcutaneous administration of high doses, local reactions at the injection site were the primary finding.
Repeat-dose toxicity studies were conducted to evaluate the effects of longer-term exposure to this compound.
Experimental Protocol: 13-Week Repeat-Dose Toxicity in Rats
-
Species/Strain: Sprague-Dawley rats.
-
Administration: Subcutaneous (SC) injection.
-
Dose Levels: 0.5, 5, and 50 mg/kg.
-
Frequency: Dosing was performed to ensure continuous exposure.
-
Observations: Comprehensive evaluation including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and organ weights.
-
Histopathology: Detailed microscopic examination of a wide range of tissues.
Summary of Findings: The primary toxicological findings were related to the pharmacological action of this compound, resulting in profound atrophy of reproductive organs in all species tested. In rats, dose-dependent effects on body weight were observed, with females gaining more weight and males gaining less than controls. Mild anemia was noted in male rats at low and mid doses, and dose-dependent neutrophilia was seen in females. Signs of mild renal and hepatic toxicity were also associated with dosing. Atrophy of the adrenal glands increased with higher doses. A key finding of clinical relevance was the local reaction at the injection site, which could be severe at high doses.
| Repeat-Dose Toxicity Findings in Rats | |
| Parameter | Observation |
| Reproductive Organs | Profound atrophy in both males and females. |
| Body Weight | Females gained more weight, males gained less compared to controls. |
| Hematology | Mild anemia in males (low/mid dose), neutrophilia in females. |
| Clinical Chemistry | Increased glucose, cholesterol, and creatinine in males; increased alkaline phosphatase, cholesterol, and triglycerides in females. |
| Adrenal Glands | Atrophy increased with increasing dose. |
| Local Tolerance | Injection site reactions, severe at high doses (≥50 mg/kg/2 weeks). |
A battery of in vitro and in vivo studies was conducted to assess the genotoxic potential of this compound.
Experimental Protocol: Genotoxicity Assays
-
In Vitro:
-
Bacterial Reverse Mutation Assay (Ames test).
-
Human Lymphocyte Chromosome Aberration Assay.
-
-
In Vivo:
-
Rodent Bone Marrow Micronucleus Test.
-
Summary of Findings: this compound was not found to be genotoxic in the standard battery of in vitro and in vivo assays. It did not cause genetic damage in bacterial mutation assays, human lymphocyte chromosome aberration tests, or in vivo rodent bone marrow micronucleus tests.
Long-term carcinogenicity studies were conducted in rats and mice to evaluate the tumorigenic potential of this compound.
Experimental Protocol: 24-Month Carcinogenicity Study in Rats
-
Species/Strain: Rats.
-
Administration: Subcutaneous (SC) injection.
-
Frequency: Fortnightly.
-
Dose Levels: Doses up to 150 mg/m², which is comparable to the clinical loading dose.
-
Duration: 24 months.
-
Observations: Survival, body weight, clinical signs, and comprehensive histopathological examination of tissues for neoplastic changes.
Summary of Findings: In the 24-month rat carcinogenicity study, there was an increased incidence of combined hemangioma and hemangiosarcoma in female rats that was considered drug-related. Due to the atrophy of sex organs, the incidence of numerous tumor types decreased in treated animals. In male mice, mortality in the high dose group was significantly higher than in controls.
| Carcinogenicity Study Findings | |
| Species | Finding |
| Rats (Female) | Increased incidence of combined hemangioma and hemangiosarcoma. |
| Mice (Male) | Higher mortality in the high-dose group compared to controls. |
| General (Rats and Mice) | Decreased incidence of numerous tumor types due to atrophy of sex organs. |
Reproductive and developmental toxicity studies were conducted in rats and rabbits.
Experimental Protocol: Developmental Toxicity Study in Rabbits
-
Species/Strain: Rabbits.
-
Administration: Subcutaneous (SC) injection.
-
Timing: During the period of organogenesis.
-
Dose Levels: Doses as low as 0.02% of the clinical loading dose on a mg/m² basis.
-
Observations: Maternal toxicity, and fetal parameters including viability, weight, and morphological abnormalities.
Summary of Findings: this compound has the potential to cause fetal harm. When administered to rabbits during organogenesis at doses that were 0.02% of the clinical loading dose on a mg/m² basis, it resulted in embryo/fetal lethality and abortion. Consequently, this compound is contraindicated in women who are or may become pregnant.
Safety pharmacology studies were conducted to assess the potential effects of this compound on vital physiological functions.
Experimental Protocol: Cardiovascular Safety in Dogs
-
Species/Strain: Dogs.
-
Administration: Subcutaneous (SC) or slow intravenous (IV) infusion.
-
Dose Levels: Up to 3 mg/kg.
-
Monitoring: Cardiovascular parameters such as blood pressure and heart rate were monitored.
Summary of Findings: No cardiovascular effects were observed after SC or slow IV infusion of this compound up to 3 mg/kg in dogs, 50 mg/kg in rats, or 50 mg/kg in monkeys. There were some signs of hypersensitivity to external stimuli in rats and mice at 1 mg/kg SC, but no indication of neurotoxic or neurobehavioral effects up to 50 mg/kg SC. This compound demonstrated a potential to release histamine from mast cells, which is a known effect of GnRH antagonists, though its potential was lower than some other drugs in its class.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound was characterized in rats, dogs, and monkeys. Following subcutaneous administration, this compound forms a depot from which it is slowly released. Metabolism occurs primarily through proteolytic cleavage, with little involvement of cytochrome P450 enzymes. The major metabolites are truncated peptides. Excretion occurs via both urine and feces.
Conclusion
The preclinical toxicology and safety profile of this compound has been extensively characterized. The primary findings are consistent with its pharmacological mechanism of action as a GnRH antagonist, with the most prominent effects being on reproductive organs. Local injection site reactions are a notable finding at high doses. This compound is not genotoxic, but a potential for carcinogenicity was identified in female rats with an increased incidence of hemangiomas/hemangiosarcomas. It has the potential to cause fetal harm, a critical consideration for its clinical use. The safety pharmacology profile is generally favorable, with no significant cardiovascular or neurobehavioral effects observed at clinically relevant exposures. This comprehensive preclinical data package has supported the clinical development and regulatory approval of this compound for the treatment of advanced prostate cancer.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist this compound on Human Prostate Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
Cellular uptake and intracellular fate of Degarelix
An In-depth Technical Guide to the Cellular Uptake and Intracellular Fate of Degarelix
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist utilized in the management of advanced hormone-dependent prostate cancer.[1][2] Its primary mechanism of action is the competitive blockade of GnRH receptors in the pituitary gland, which rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels.[1][3][4] Beyond its effects on the pituitary, this compound also exerts direct effects on prostate cancer cells by inducing apoptosis. This guide provides a comprehensive overview of the current understanding of the cellular uptake and intracellular fate of this compound, including quantitative data, experimental methodologies, and visual representations of the key pathways involved.
Cellular Uptake of this compound
The cellular uptake of this compound, like other GnRH antagonists, is a receptor-mediated process. However, its internalization dynamics differ significantly from that of GnRH agonists.
1.1. Mechanism of Internalization
Studies on GnRH analogs indicate that both agonists and antagonists are internalized via receptor-mediated endocytosis. While GnRH agonists are rapidly internalized, potentially through clathrin-coated pits, GnRH antagonists like this compound exhibit a more limited and slower entry into cells. The internalization of antagonists is thought to be a consequence of normal membrane protein turnover rather than a specific activation-induced event. The internalization of the GnRH receptor itself can proceed through a beta-arrestin-independent pathway.
1.2. Experimental Workflow for Studying this compound Uptake
A generalized workflow for investigating the cellular uptake of this compound is presented below. This workflow is based on common methodologies used for studying receptor-mediated endocytosis.
Intracellular Fate of this compound
Following internalization, this compound is trafficked to specific subcellular compartments for degradation.
2.1. Subcellular Localization and Degradation
Electron microscopy studies of GnRH antagonists show their localization within lysosomes following endocytosis. This suggests that the primary intracellular fate of this compound is lysosomal degradation. This is consistent with the fact that this compound is a peptide and is subject to hydrolysis. In vitro studies using fresh human hepatocytes have demonstrated that this compound is significantly degraded within two hours, with the formation of a truncated nonapeptide metabolite. This degradation primarily occurs during its passage through the hepatobiliary system. Notably, this compound does not appear to be a substrate for or an inhibitor of the cytochrome P450 enzyme system, nor does it seem to interact with key drug transporters.
2.2. Experimental Workflow for Determining Intracellular Fate
To determine the subcellular localization and degradation of this compound, a combination of subcellular fractionation and analytical techniques can be employed.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Pharmacokinetic and Binding Properties of this compound
| Parameter | Value | Reference(s) |
| Peak Plasma Concentration (Cmax) | 330 ng/mL (after a 2mg/kg single dose) | |
| Inhibition Constant (Ki) | 0.082 ng/mL | |
| Half-maximal Inhibitory Concentration (IC50) | 3 nM | |
| Dissociation Constant (Kd) | 0.63 nM | |
| Plasma Protein Binding | ~90% | |
| Terminal Half-life | 41.5 - 70.2 days | |
| Clearance | ~9 L/hr |
Table 2: In Vitro Effects of this compound on Prostate Cancer Cell Lines
| Cell Line | Effect | Concentration Range | Reference(s) |
| WPE1-NA22, WPMY-1, BPH-1, VCaP | Reduced cell viability | 1 nM - 10 µM | |
| PC-3 | No effect on cell viability | 1 nM - 10 µM | |
| BPH-1, LNCaP | Increased apoptosis (caspase activation) | 10 µM |
Signaling Pathways in Prostate Cancer Cells
In prostate cancer cells, the GnRH receptor is predominantly coupled to the Gαi protein, which contrasts with its Gαq coupling in pituitary cells. The binding of this compound to the GnRH receptor on prostate cancer cells initiates a signaling cascade that leads to apoptosis.
4.1. Key Signaling Events
-
Gαi Activation: this compound binding to the GnRH receptor activates the Gαi protein.
-
Phosphotyrosine Phosphatase (PTP) Activation: Activated Gαi stimulates PTP.
-
MAPK Pathway Activation: The signaling cascade involves the activation of mitogen-activated protein kinase (MAPK) pathways, including p38MAPK, ERK, and JNK.
-
Apoptosis Induction: The activation of the JNK and p38MAPK pathways, in particular, is linked to the pro-apoptotic effects of GnRH antagonists. This culminates in the activation of caspases 3/7, 8, and 9, leading to programmed cell death.
4.2. Diagram of this compound-Induced Signaling in Prostate Cancer Cells
Experimental Protocols
5.1. Protocol for Visualizing Cellular Uptake by Confocal Microscopy
-
Cell Culture: Plate prostate cancer cells (e.g., LNCaP) on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Labeling: Synthesize or procure a fluorescently labeled this compound conjugate (e.g., this compound-FITC).
-
Incubation: Replace the culture medium with a serum-free medium containing the labeled this compound at a suitable concentration (e.g., 100 nM). Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound conjugate.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining (Optional): Stain for specific cellular compartments, such as lysosomes (e.g., using LysoTracker) or the nucleus (e.g., using DAPI).
-
Imaging: Acquire images using a confocal laser scanning microscope.
5.2. Protocol for Subcellular Fractionation and Western Blotting
-
Cell Treatment: Treat cultured prostate cancer cells with this compound (e.g., 10 µM) for a specified duration.
-
Cell Lysis: Harvest the cells and resuspend them in a hypotonic lysis buffer. Lyse the cells using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing endosomes and lysosomes) and obtain the cytosolic fraction (supernatant).
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Separate the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against marker proteins for each fraction (e.g., histone H3 for nucleus, COX IV for mitochondria, LAMP1 for lysosomes, and GAPDH for cytosol) to confirm the purity of the fractions.
-
If an antibody against this compound is available, probe for its presence in the different fractions. Alternatively, use Liquid Chromatography with Mass Spectrometry (LC-MS/MS) to detect and quantify this compound in each fraction.
-
Conclusion
The cellular uptake of this compound is a complex process initiated by its binding to GnRH receptors. While its primary therapeutic effect is mediated through the pituitary, its direct pro-apoptotic action on prostate cancer cells presents an important area of research. The internalization of this compound appears to be a slower process compared to GnRH agonists, leading to its degradation in lysosomes. The downstream signaling in prostate cancer cells involves the Gαi protein and the MAPK pathway, ultimately resulting in apoptosis. Further research with detailed quantitative and mechanistic studies will be crucial to fully elucidate the intracellular journey of this compound and to leverage this understanding for the development of more effective cancer therapies.
References
Investigating Potential Off-Target Effects of Degarelix In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist utilized in the management of advanced hormone-dependent prostate cancer.[1][2] Its primary mechanism of action involves competitively and reversibly binding to GnRH receptors in the pituitary gland. This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby rapidly reducing testosterone levels without the initial surge observed with GnRH agonists.[1][3] While the on-target effects of this compound are well-documented, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and efficacy profile.
This technical guide provides a framework for investigating the potential off-target effects of this compound in vitro. It summarizes the known direct cellular effects of this compound, outlines the current landscape of publicly available off-target data, and presents detailed experimental protocols for key in vitro assays to enable a thorough assessment of its selectivity.
Known On-Target and Direct In Vitro Effects of this compound
This compound has been shown to exert direct effects on prostate cancer cells in vitro, independent of its systemic testosterone-lowering effects. Studies have demonstrated that this compound can reduce the viability of various prostate cell lines.[4] This effect is attributed, at least in part, to the induction of apoptosis. Furthermore, transcriptomic analysis of prostate cells treated with this compound has indicated modulation of biological processes related to cell growth, G-protein coupled receptors (GPCRs), and the mitogen-activated protein kinase (MAPK) pathway.
Current Landscape of Off-Target Data
A review of publicly available literature and regulatory documents indicates that comprehensive off-target screening data for this compound against a broad panel of receptors and kinases is limited. While safety pharmacology studies have been conducted, they have primarily focused on interactions with the cytochrome P450 (CYP450) enzyme system and cardiac ion channels. In vitro studies have shown that this compound is not a substrate for the human CYP450 system and is not an inducer or inhibitor of this system, suggesting a low potential for clinically significant drug-drug interactions mediated by CYP450 enzymes. Additionally, dedicated studies have indicated that this compound does not have an intrinsic effect on cardiac repolarization at supratherapeutic concentrations.
Data Presentation: A Framework for Summarizing Off-Target Screening Data
To facilitate the clear and concise presentation of data generated from off-target screening assays, the following table structures are recommended.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Target | Family | Ligand Concentration (nM) | % Inhibition of Radioligand Binding | Ki (nM) |
| Receptor A | GPCR | |||
| Receptor B | Ion Channel | |||
| Receptor C | Nuclear Receptor |
Table 2: Kinase Activity Profile of this compound
| Kinase Target | Family | ATP Concentration (µM) | This compound Concentration (µM) | % Inhibition of Kinase Activity | IC50 (µM) |
| Kinase 1 | Tyrosine Kinase | ||||
| Kinase 2 | Serine/Threonine Kinase | ||||
| Kinase 3 | Lipid Kinase |
Table 3: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Viability (relative to vehicle control) | IC50 (µM) |
| LNCaP | ||||
| PC-3 | ||||
| DU145 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential off-target effects of this compound in vitro.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Receptor Binding Assay (Radioligand Competition Assay)
Principle: This assay measures the ability of this compound to compete with a known radiolabeled ligand for binding to a specific receptor. A decrease in the binding of the radioligand indicates that this compound is interacting with the receptor.
Materials:
-
Cell membranes or purified receptors of interest
-
Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-ligand)
-
Unlabeled this compound
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes/purified receptors, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of this compound concentration. Fit the data to a one-site competition model to determine the Ki value for this compound.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of this compound indicates inhibition of the kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by combining the kinase, its substrate, ATP, and varying concentrations of this compound. Include a no-kinase control and a vehicle control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.
-
Stop Reaction and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log of this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Gene Expression Analysis (Quantitative Real-Time PCR)
Principle: This technique measures the expression level of specific genes by reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA using real-time PCR. Changes in gene expression in response to this compound treatment can indicate the modulation of specific signaling pathways.
Materials:
-
Prostate cancer cells
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat prostate cancer cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate with the qPCR master mix, gene-specific primers, and cDNA template.
-
Real-Time PCR: Run the plate in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method.
Mandatory Visualizations
Signaling Pathway
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for in vitro off-target screening of a compound.
Conclusion
While this compound has a well-defined on-target mechanism of action, a thorough investigation of its potential off-target effects is a critical component of its complete pharmacological profile. The lack of comprehensive, publicly available off-target screening data necessitates a proactive approach from the research and drug development community. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the in vitro off-target interactions of this compound, contributing to a deeper understanding of its selectivity and overall safety profile. Such studies are essential for optimizing therapeutic strategies and ensuring patient safety.
References
- 1. Experience with this compound in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for treating advanced hormone‐sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Degarelix in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) antagonist approved for the treatment of advanced prostate cancer.[1] It functions by directly and competitively blocking GnRH receptors in the pituitary gland. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound suppression of testosterone production in the testes.[2][3] Unlike GnRH agonists, this compound does not cause an initial testosterone surge, which is a significant advantage in preventing clinical flare-ups in prostate cancer.[2][3]
These application notes provide a comprehensive protocol for the in vivo administration of this compound in mouse xenograft models of prostate cancer, a critical tool in preclinical research and drug development.
Mechanism of Action
This compound exerts its therapeutic effect by antagonizing the GnRH receptor, a key regulator of the hypothalamic-pituitary-gonadal axis.
Caption: this compound blocks GnRH receptors, inhibiting hormone release.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the effects of this compound on testosterone levels, prostate-specific antigen (PSA) levels, and tumor growth in various models. While some data is from clinical trials, it provides a benchmark for expected outcomes in preclinical models.
Table 1: Effect of this compound on Testosterone Levels
| Model/Study Population | Dosage | Time Point | Testosterone Level | Citation |
| Human (Phase III Trial) | 240 mg loading dose, 80 mg maintenance | Day 3 | ≤0.5 ng/mL in 95.5% of patients | |
| Human (Phase III Trial) | 240 mg loading dose, 160 mg maintenance | Day 3 | ≤0.5 ng/mL in 96.1% of patients | |
| Human (Phase II Trial) | 240 mg | Day 3 | Castration level (≤0.5 ng/mL) in 96% of patients | |
| Human (Phase III Trial) | 240/80 mg and 240/160 mg | Day 28-364 | Median levels of 0.082 and 0.088 ng/mL, respectively |
Table 2: Effect of this compound on PSA Levels
| Model/Study Population | Dosage | Time Point | PSA Reduction | Citation |
| Human (Phase III Trial) | 240/80 mg and 240/160 mg | Day 14 | 64% and 65%, respectively | |
| Human (Phase III Trial) | 240/80 mg and 240/160 mg | Day 28 | 85% and 83%, respectively | |
| Human (Phase II Trial) | 200/80 mg | 84 days | 90% reduction | |
| Human (Phase II Trial) | Multiple doses | 1 year | 97-98% reduction |
Table 3: Effect of this compound on Tumor Growth in Mouse Xenograft Models
| Xenograft Model | Dosage | Observation | Citation |
| VCaP | Not specified | Tumors in this compound-treated mice were 67% of those in the leuprolide-treatment group. | |
| LNCaP-AR | Not specified | 38% decrease in CD31 (microvessel density) staining compared to controls. | |
| LNCaP, DU145 | 10⁻¹¹ - 10⁻⁵ M (in vitro) | Significant reduction in cell proliferation. | |
| VCaP | Not specified | Combination with VTP significantly inhibited tumor growth compared to monotherapy. |
Experimental Protocol: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol outlines a general procedure for the administration of this compound in a subcutaneous prostate cancer xenograft model.
1. Materials
-
This compound (e.g., Firmagon®)
-
Sterile Water for Injection (provided with Firmagon®)
-
Sterile syringes (1 mL, 3 mL, or 5 mL) and needles (e.g., 21G for reconstitution, 27G for injection)
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Prostate cancer cells (e.g., VCaP, LNCaP)
-
Matrigel (optional, for cell suspension)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Anesthetic agent (e.g., isoflurane)
-
Calipers for tumor measurement
-
Animal balance
2. Experimental Workflow
Caption: Workflow for this compound administration in mouse xenografts.
3. Detailed Methodology
3.1. Xenograft Model Establishment
-
Culture the chosen prostate cancer cell line (e.g., VCaP, LNCaP) under standard conditions.
-
Harvest cells and resuspend them in sterile PBS or serum-free medium. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
3.2. Tumor Growth Monitoring and Randomization
-
Once tumors are palpable, measure them with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
3.3. Preparation of this compound Solution
-
Note: The following is based on the reconstitution of Firmagon®. If using a different formulation, follow the manufacturer's instructions.
-
Use aseptic technique throughout the preparation.
-
For a starting dose, a common clinical concentration is 40 mg/mL, and for maintenance, 20 mg/mL. These can be adapted for mouse studies.
-
To prepare a 40 mg/mL solution: Reconstitute a 120 mg vial of this compound powder with 3.0 mL of Sterile Water for Injection.
-
To prepare a 20 mg/mL solution: Reconstitute an 80 mg vial of this compound powder with 4.2 mL of Sterile Water for Injection and draw up 4.0 mL.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake , as this may cause foaming. The reconstituted solution should be clear.
3.4. Administration of this compound
-
The typical route of administration for this compound in preclinical models is subcutaneous injection.
-
Dosages in mouse studies have varied. A dose of 25 mg/kg has been used in patient-derived xenograft (PDX) models.
-
Calculate the required volume of the reconstituted this compound solution for each mouse based on its body weight and the desired dosage.
-
Anesthetize the mouse if necessary, although it is often not required for subcutaneous injections.
-
Grasp the loose skin on the back of the mouse, away from the tumor site, to form a "tent".
-
Insert the needle (e.g., 27G) at the base of the tented skin and inject the solution subcutaneously.
-
Administer subsequent doses according to the experimental design (e.g., every 28 days). The injection site should be varied for each administration.
3.5. Monitoring and Endpoint Analysis
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the mice for any clinical signs of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Collect blood samples via cardiac puncture for the analysis of serum testosterone and PSA levels.
Conclusion
This compound provides a rapid and effective means of androgen deprivation in mouse xenograft models of prostate cancer. Its direct antagonistic action without an initial testosterone surge makes it a valuable tool for preclinical studies investigating hormone-dependent prostate cancer. The protocols and data presented here offer a foundation for researchers to design and execute robust in vivo studies with this compound. It is recommended that researchers adapt the specific dosages and treatment schedules to their particular xenograft model and experimental objectives.
References
- 1. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist this compound on Human Prostate Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive HPLC Method for the Quantification of Degarelix in Human Plasma
Abstract
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of Degarelix in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase HPLC with UV detection. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Introduction
This compound is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, primarily used in the treatment of advanced prostate cancer. Accurate measurement of this compound concentrations in biological matrices is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. This application note provides a detailed protocol for a robust and sensitive HPLC method for the quantification of this compound in human plasma. The method employs a solid-phase extraction (SPE) procedure for efficient sample clean-up and concentration, followed by chromatographic separation on a C18 column.
Materials and Methods
Chemicals and Reagents:
-
This compound reference standard (≥99% purity)
-
Internal Standard (IS), e.g., another suitable peptide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymeric reversed-phase)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction manifold
Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the this compound stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with mobile phase A to cover the desired calibration range.
2. Sample Preparation: Solid-Phase Extraction (SPE) Protocol:
A mixed-mode or polymeric reversed-phase SPE cartridge is recommended for optimal recovery of the peptide from plasma.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of human plasma, add a known amount of internal standard. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase A.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
Data Presentation
The following tables summarize the quantitative data obtained from the method validation experiments.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 20 - 2000 ng/mL |
| Regression Equation | y = 0.0012x + 0.005 |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| 50 (LQC) | 4.2 | 5.8 | -2.5 | -3.1 |
| 500 (MQC) | 2.8 | 4.1 | 1.8 | 2.3 |
| 1500 (HQC) | 2.1 | 3.5 | 0.9 | 1.5 |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| This compound | 50 | 88.5 |
| This compound | 1500 | 92.1 |
| Internal Standard | 500 | 90.3 |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Application Notes and Protocols for Validated ELISA Kits for Measuring Degarelix Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a synthetic peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, utilized in the treatment of advanced prostate cancer. By reversibly binding to GnRH receptors in the pituitary gland, this compound rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels.[1][2][3] Accurate measurement of this compound concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and biosimilar development.
This document provides detailed application notes and protocols for commercially available enzyme-linked immunosorbent assay (ELISA) kits designed for the quantitative determination of this compound in human serum, plasma, and cell culture supernatants.
Featured ELISA Kits for this compound Quantification
Two commercially available ELISA kits have been identified for the measurement of this compound:
-
KRIBIOLISA™ this compound (Firmagon) ELISA (Krishgen Biosystems, Cat. No. KBI5008)
-
This compound (Firmagon) ELISA Kit (Creative Diagnostics, Cat. No. DEIAPY102002)
Both kits are based on the competitive immunoassay principle, offering a sensitive and specific method for this compound quantification.
This compound Signaling Pathway
This compound functions as a direct antagonist of the GnRH receptor in the anterior pituitary gland. This competitive inhibition prevents the binding of endogenous GnRH, leading to a rapid and profound reduction in the secretion of LH and FSH. The subsequent decrease in circulating LH levels inhibits testosterone production by the Leydig cells in the testes. Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels.
Quantitative Data Summary
The following tables summarize the performance characteristics of the KRIBIOLISA™ and Creative Diagnostics this compound ELISA kits based on the available product documentation.
Table 1: General Kit Specifications
| Feature | KRIBIOLISA™ this compound (Firmagon) ELISA | Creative Diagnostics this compound (Firmagon) ELISA Kit |
| Catalog Number | KBI5008 | DEIAPY102002 |
| Assay Principle | Competitive Immunoassay | Competitive Immunoassay (presumed) |
| Sample Types | Human Serum, Plasma, Cell Culture Supernatant | Human Serum, Plasma, Cell Culture Supernatant |
| Validation | As per US FDA guidelines for Bioassays | Not specified |
Table 2: Performance Characteristics
| Parameter | KRIBIOLISA™ this compound (Firmagon) ELISA | Creative Diagnostics this compound (Firmagon) ELISA Kit |
| Standard Curve Range | 0 - 2000 ng/ml | Not specified |
| Sensitivity (LLD) | < 40 ng/ml | < 40 ng/ml |
| Intra-Assay Precision | Not specified | CV < 10% |
| Inter-Assay Precision | Not specified | CV < 12% |
| Recovery | 85 - 115% | Not specified |
| Specificity | High specificity using GnRH receptor and monoclonal antibodies.[1] Calibrated against commercially sourced Firmagon™. | Not specified |
Experimental Protocols
KRIBIOLISA™ this compound (Firmagon) ELISA (Cat. No. KBI5008)
This protocol is a summary based on the manufacturer's instructions. Users should refer to the manual provided with the kit for the most current and detailed procedure.
1. Reagent Preparation:
-
Bring all kit components to room temperature (18-25°C) before use.
-
Prepare 1X Wash Buffer by diluting the provided 20X Wash Buffer concentrate with deionized water.
2. Sample Preparation:
-
Serum: Use a serum separator tube and allow samples to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Assay freshly prepared serum or store aliquots at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay freshly prepared plasma or store aliquots at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1000 x g to remove particulates. Assay immediately or store aliquots at -20°C or -80°C.
3. Assay Procedure:
-
Add 100 µl of standards and samples into the appropriate wells of the this compound-coated microtiter plate.
-
Add 100 µl of GnRH Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Aspirate and wash each well 4 times with 1X Wash Buffer.
-
Add 100 µl of Anti-GnRH:HRP Conjugate to each well.
-
Incubate at room temperature for 60 minutes.
-
Aspirate and wash each well 4 times with 1X Wash Buffer.
-
Add 100 µl of TMB Substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
Add 100 µl of Stop Solution to each well.
-
Read the optical density at 450 nm within 10 minutes.
4. Calculation of Results:
-
The optical density is inversely proportional to the amount of this compound present.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
Creative Diagnostics this compound (Firmagon) ELISA Kit (Cat. No. DEIAPY102002)
Important Considerations and Best Practices
-
Assay Validation: While the manufacturers provide some validation data, it is highly recommended that end-users perform their own validation experiments to ensure the assay performs as expected in their specific sample matrix and laboratory conditions. This should include assessments of precision, accuracy, linearity, and specificity.
-
Matrix Effects: Biological samples can contain interfering substances. It is important to evaluate potential matrix effects by performing spike and recovery experiments and assessing dilutional linearity.
-
Standard Curve: A new standard curve should be generated for each assay run.
-
Duplicate Wells: It is recommended to run all standards and samples in duplicate or triplicate to ensure reproducibility.
-
Washing Steps: Proper and thorough washing is critical to reduce background and ensure accurate results.
-
Timing and Temperature: Adhere strictly to the incubation times and temperatures specified in the protocol to ensure consistent results.
-
Reagent Handling: Avoid mixing reagents from different kit lots. Do not use expired reagents. Protect the TMB substrate from light.
Disclaimer
This document is intended for informational purposes only and is based on publicly available data. The protocols and data presented are summaries and may not be complete. Users should always refer to the official product documentation and manuals provided by the manufacturers for the most accurate and up-to-date information. The performance of these kits should be validated by the end-user for their specific application.
References
Application of Degarelix in Neuroendocrine Tumor Research: Advancing Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Degarelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, is an established therapy in advanced prostate cancer.[1][2][3] Its primary mechanism of action involves the direct and immediate blockade of GnRH receptors in the pituitary gland, leading to a rapid reduction in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][4] Emerging research, however, suggests a broader therapeutic potential for this compound, particularly in the field of neuroendocrine tumors (NETs). This is predicated on the expression of GnRH receptors on various tumor types, including those of neuroendocrine origin, suggesting a direct anti-tumor effect independent of the pituitary-gonadal axis.
The rationale for exploring this compound in NET research is twofold. Firstly, GnRH receptors have been identified in a range of cancer tissues beyond the prostate, including pancreatic and lung cancers, which are common sites for NETs. Secondly, both GnRH agonists and antagonists have demonstrated direct anti-proliferative and pro-apoptotic effects on cancer cells that express these receptors. This suggests that this compound could offer a novel therapeutic avenue for NETs, many of which are not dependent on sex hormones for their growth.
In castration-resistant prostate cancer models, this compound has been shown to inhibit cell viability and reduce the expression of androgen receptor variants like AR-V7, highlighting its direct effects on tumor cells. Studies have indicated that the anti-proliferative effects of GnRH analogs in cancer cells are not mediated by the classical pituitary signaling pathways but rather through the activation of phosphotyrosine phosphatases, which can counteract the mitogenic signals from growth factor receptors. This direct action provides a strong basis for investigating this compound in NETs, which often exhibit aberrant growth factor signaling.
While clinical data on the use of this compound in non-prostate NETs is currently limited, the preclinical evidence warrants further investigation. Researchers are encouraged to explore the expression of GnRH receptors in various NET subtypes and to evaluate the efficacy of this compound in preclinical models of these tumors. The following protocols provide a framework for such investigations.
Quantitative Data from Preclinical and Clinical Studies
The majority of quantitative data for this compound comes from studies in prostate cancer. While not directly derived from NET research, these data provide a valuable reference for the drug's pharmacological activity and potential therapeutic effects.
Table 1: Hormonal and Biomarker Response to this compound in Prostate Cancer
| Parameter | Time Point | This compound (240/80 mg) | Leuprolide (GnRH Agonist) | Reference |
| Testosterone Suppression (≤0.5 ng/mL) | Day 3 | 96% of patients | 0% of patients | |
| Day 28 | 95% of patients | Castrate levels not reached until day 28 | ||
| 1 Year | 97.2% of patients | 96.4% of patients | ||
| Median PSA Reduction | Day 14 | 64% | 18% | |
| Day 28 | 85% | 68% | ||
| Cell Viability Reduction (in vitro) | - | Significant reduction in LNCaP, C4-2B, and 22Rv1 cells | Stimulatory effect |
Table 2: In Vitro Anti-proliferative Effects of GnRH Antagonists on Various Cancer Cell Lines
| Cell Line | Cancer Type | GnRH Antagonist | Proliferation Inhibition | Reference |
| MCF-7 | Breast Cancer | MI-1544, MI-1892 | 28-38% | |
| MDA-MB-231 | Breast Cancer | MI-1544, MI-1892 | 28-38% | |
| Ishikawa | Endometrial Cancer | MI-1544, MI-1892 | Less active (10-20%) | |
| LNCaP | Prostate Cancer | MI-1544, MI-1892 | Less active (10-20%) |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in neuroendocrine tumor research.
Protocol 1: In Vitro Assessment of this compound on NET Cell Viability
Objective: To determine the effect of this compound on the viability and proliferation of NET cell lines.
Materials:
-
NET cell line of interest (e.g., BON-1, QGP-1 for pancreatic NETs; H727, H720 for lung NETs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate solvent for this compound reconstitution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NET cells into a 96-well plate at a predetermined optimal density to ensure logarithmic growth during the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Preparation: Reconstitute this compound according to the manufacturer's instructions to create a stock solution. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assay: At each time point, perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 value of this compound for each cell line.
Protocol 2: In Vitro Apoptosis Assay in NET Cell Lines
Objective: To assess the ability of this compound to induce apoptosis in NET cells.
Materials:
-
NET cell lines treated with this compound as described in Protocol 1.
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Caspase activity assay kit (e.g., Caspase-3/7 Glo® Assay)
-
Luminometer
Procedure (Annexin V/PI Staining):
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Procedure (Caspase Activity):
-
Cell Lysis: Lyse the treated and control cells to release cellular contents.
-
Assay: Add the caspase substrate to the cell lysates in a 96-well plate.
-
Measurement: Measure the luminescence or fluorescence to determine caspase-3/7 activity. An increase in signal indicates apoptosis induction.
Protocol 3: In Vivo Xenograft Model of Neuroendocrine Tumors
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model of NETs.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
NET cell line for xenograft implantation
-
Matrigel or other appropriate extracellular matrix
-
This compound for injection
-
Vehicle control (e.g., sterile water for injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of NET cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound subcutaneously at a clinically relevant dose. The control group should receive vehicle injections with the same volume and schedule. Dosing can be based on established protocols from prostate cancer studies, adjusted for the animal model.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitoring: Monitor animal weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
Protocol 4: Assessment of Hormone Secretion from Functional NETs
Objective: To determine if this compound affects hormone secretion from functional NET cell lines.
Materials:
-
Functional NET cell line (e.g., BON-1 for serotonin, QGP-1 for somatostatin)
-
This compound
-
ELISA or RIA kits for the specific hormone of interest (e.g., serotonin, chromogranin A)
-
Cell culture supernatant
Procedure:
-
Cell Culture and Treatment: Culture functional NET cells and treat with various concentrations of this compound for a specified period.
-
Supernatant Collection: Collect the cell culture supernatant at different time points.
-
Hormone Quantification: Measure the concentration of the secreted hormone in the supernatant using the appropriate ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize hormone levels to the cell number or total protein content. Compare hormone secretion in this compound-treated cells to control cells.
Visualizations
References
How to properly dissolve and handle Degarelix powder for injections
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the proper dissolution, handling, and administration of Degarelix powder for injection. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the reconstituted drug product in a research or clinical setting.
Product Overview and Storage
This compound is a synthetic gonadotropin-releasing hormone (GnRH) antagonist used for the treatment of advanced prostate cancer.[1][2][3] It is supplied as a white to off-white lyophilized powder for reconstitution.[4][5]
Storage of Unreconstituted Powder:
-
Store the powder for injection at 25°C, with excursions permitted to 15–30°C.
-
Store in a well-closed container.
Quantitative Data for Reconstitution
This compound is available in two dosage strengths, each requiring a specific reconstitution procedure to achieve the correct concentration for subcutaneous administration. The concentration of the final solution significantly impacts the drug's pharmacokinetic behavior.
| Dosage Strength | This compound per Vial | Volume of Sterile Water for Injection (SWFI) to Add | Final Volume to Withdraw | Final Concentration |
| Starting Dose | 120 mg | 3.0 mL | 3.0 mL | 40 mg/mL |
| Maintenance Dose | 80 mg | 4.2 mL | 4.0 mL | 20 mg/mL |
Table 1: Reconstitution Parameters for this compound Doses.
Stability of Reconstituted Solution:
-
The reconstituted drug must be administered within one hour of adding Sterile Water for Injection, USP.
-
Some sources indicate a chemical and physical in-use stability of up to two hours after reconstitution. From a microbiological standpoint, immediate use is recommended.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the aseptic technique for reconstituting this compound powder. It is critical to follow these steps precisely to ensure a sterile and correctly concentrated solution.
3.1. Materials Required:
-
This compound vial (120 mg or 80 mg)
-
Prefilled syringe with Sterile Water for Injection, USP
-
Vial adapter
-
Plunger rod
-
Sterile injection needle (e.g., 25G or 27G)
-
Alcohol pads
-
Impervious gloves
3.2. Reconstitution Procedure:
-
Preparation:
-
Ensure all materials are present in the kit. Do not use if the powder is absent from the vial or if the Sterile Water for Injection is discolored.
-
Wash hands thoroughly and wear impervious gloves.
-
Wipe the rubber stopper of the this compound vial with an alcohol pad and allow it to dry. Do not touch the stopper after cleaning.
-
-
Assembly of Reconstitution System:
-
Attach the plunger rod to the prefilled syringe containing the sterile water by screwing it in clockwise.
-
Remove the cap from the vial adapter, being careful not to touch the sterile spike.
-
Firmly press the vial adapter onto the this compound vial until it snaps securely into place.
-
Remove the gray plug or cap from the syringe's Luer lock adapter.
-
Carefully screw the syringe onto the vial adapter until it is tight, avoiding over-twisting.
-
-
Dissolution of Powder:
-
Slowly press the plunger to transfer all the Sterile Water for Injection from the syringe into the vial containing the this compound powder.
-
Crucially, do not shake the vial. Shaking will cause foaming.
-
With the syringe still attached, gently swirl the vial in an upright position until the liquid is clear and no undissolved powder is visible.
-
If powder adheres to the vial walls above the liquid, tilt the vial slightly to aid dissolution.
-
The reconstitution process may take up to 15 minutes, though it is often faster. A ring of small air bubbles on the liquid surface is acceptable.
-
-
Withdrawal of Reconstituted Solution:
-
Turn the vial completely upside down.
-
Pull the plunger down to withdraw the entire volume of the reconstituted liquid into the syringe.
-
For the 120 mg dose, withdraw 3.0 mL. For the 80 mg dose, withdraw 4.0 mL.
-
Tap the syringe gently to raise any air bubbles to the tip.
-
Press the plunger to the correct volume mark on the syringe to expel all air bubbles.
-
-
Final Preparation for Injection:
-
Unscrew the syringe from the vial adapter.
-
Attach the appropriate sterile administration needle (e.g., 27G, 1.25-inch) to the syringe.
-
The reconstituted solution is now ready for immediate subcutaneous administration.
-
Visualization of Protocols and Pathways
The following diagrams illustrate the key workflows and relationships for handling this compound.
Caption: A step-by-step workflow for the reconstitution of this compound powder.
Handling and Safety Protocols
Proper handling is essential to minimize exposure and ensure safety.
5.1. Personal Protective Equipment (PPE):
-
Always wear impervious gloves during handling and preparation.
-
Wear safety glasses or chemical goggles if splashing is possible.
-
Appropriate protective clothing should be worn to prevent skin exposure.
5.2. Exposure and Spill Management:
-
Skin Contact: If the solution contacts the skin, wash the area immediately and thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the eyelids.
-
Inhalation: If dust is inhaled, move the individual to fresh air immediately.
-
Spills: Clean up spills immediately. Sweep up the powder, place it into a suitable container for disposal, and ensure adequate ventilation.
5.3. Disposal:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
Follow all federal and local regulations for the disposal of antineoplastic agents.
Caption: Key safety considerations for handling this compound.
References
Application Notes and Protocols for Degarelix Dosage Calculation in Preclinical Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of Degarelix in preclinical rodent studies. The following sections detail the mechanism of action, dosage calculations, and experimental protocols to ensure accurate and reproducible study outcomes.
Introduction to this compound
This compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3][4] By binding to and blocking the GnRH receptors in the pituitary gland, this compound rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, leads to a profound and sustained reduction in testosterone levels, making it an effective agent for androgen deprivation therapy, particularly in the context of prostate cancer research. Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels.
Data Presentation: this compound Dosages
Approved Human Dosage
The approved clinical dosage of this compound for patients with advanced prostate cancer is a starting dose of 240 mg, administered as two subcutaneous injections of 120 mg each, followed by a monthly maintenance dose of 80 mg.
| Dosage Type | Dose | Concentration | Administration |
| Starting Dose | 240 mg | 40 mg/mL | Two 120 mg subcutaneous injections |
| Maintenance Dose | 80 mg | 20 mg/mL | One 80 mg subcutaneous injection every 28 days |
Preclinical Rodent Dosages from Literature
The following table summarizes this compound dosages that have been used in preclinical studies involving rats and mice, along with the observed effects.
| Species | Dose | Vehicle | Route of Administration | Observed Effects | Reference |
| Rat | 0.3 - 10 µg/kg | Not Specified | Subcutaneous | Dose-dependent suppression of LH and testosterone. | Broqua P, et al. (2002) |
| Rat | 12.5, 50, 200 µg/kg | Not Specified | Subcutaneous | Significant LH suppression for 1, 2, and 7 days, respectively. | Broqua P, et al. (2002) |
| Rat | 2 mg/kg | 5% Mannitol | Subcutaneous | Full suppression of LH and testosterone for over 40 days. | van der Meulen E, et al. (2010) |
| Rat | 2, 10, 25 mg/kg | 5% (w/v) Mannitol in water | Subcutaneous (fortnightly) | Long-term toxicology study; hormonal suppression observed. | FDA Pharmacology Review (2008) |
| Mouse | 0.05 µ g/mouse (LDG) | Not Specified | Not Specified | Did not reproduce declined steroidogenesis. | Imamura Y, et al. (2016) |
| Mouse | 0.1 µ g/mouse (HDG) | Not Specified | Not Specified | Reproduced declined steroidogenesis observed in patients. | Imamura Y, et al. (2016) |
Experimental Protocols
Dosage Calculation Using Allometric Scaling
Allometric scaling is a method used to extrapolate drug doses between different species based on their body surface area, which is correlated with metabolic rate. The following protocol outlines the steps to calculate an estimated starting dose of this compound for rodents based on the human maintenance dose.
Formula for Human Equivalent Dose (HED) to Animal Equivalent Dose (AED):
AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Km Values:
-
Human: 37
-
Rat: 6
-
Mouse: 3
Example Calculation for a Rat (from Human Maintenance Dose):
-
Human Maintenance Dose: 80 mg for a 60 kg human.
-
Human Dose in mg/kg: 80 mg / 60 kg = 1.33 mg/kg.
-
Calculate Rat Equivalent Dose (AED): AED (mg/kg) = 1.33 mg/kg * (37 / 6) AED (mg/kg) ≈ 8.2 mg/kg
Example Calculation for a Mouse (from Human Maintenance Dose):
-
Human Maintenance Dose: 80 mg for a 60 kg human.
-
Human Dose in mg/kg: 80 mg / 60 kg = 1.33 mg/kg.
-
Calculate Mouse Equivalent Dose (AED): AED (mg/kg) = 1.33 mg/kg * (37 / 3) AED (mg/kg) ≈ 16.4 mg/kg
Note: These calculated doses are estimates. The optimal dose should be determined empirically through dose-response studies.
Preparation of this compound for Subcutaneous Injection
This protocol describes the reconstitution of lyophilized this compound powder for administration to rodents. The vehicle used in some preclinical studies is a 5% mannitol solution.
Materials:
-
Lyophilized this compound powder
-
Sterile 5% Mannitol solution in Water for Injection (WFI)
-
Sterile vials
-
Sterile syringes and needles (e.g., 25-27G)
-
Alcohol swabs
-
Vortex mixer (optional)
Protocol:
-
Prepare a Sterile Workspace: Work in a laminar flow hood or a designated clean area. Sanitize all surfaces and materials.
-
Equilibrate Reagents: Allow the lyophilized this compound vial and the 5% mannitol solution to reach room temperature.
-
Calculate Required Volumes: Determine the volume of 5% mannitol solution needed to achieve the desired final concentration of this compound. For example, to prepare a 1 mg/mL solution from a 10 mg vial of this compound, you would add 10 mL of the vehicle.
-
Reconstitute this compound:
-
Carefully remove the cap from the this compound vial and wipe the rubber stopper with an alcohol swab.
-
Using a sterile syringe and needle, slowly inject the calculated volume of 5% mannitol solution into the this compound vial. Direct the stream of the vehicle against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking, as this can denature the peptide. If necessary, use a vortex mixer on a low setting for a short period.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of Reconstituted Solution: If not used immediately, the reconstituted solution should be stored according to the manufacturer's recommendations, typically at 2-8°C for a limited time. For longer-term storage, consider aliquoting and freezing at -20°C or below, though stability under these conditions should be validated.
Subcutaneous Administration to Rodents
This protocol provides a step-by-step guide for the subcutaneous injection of the prepared this compound solution into rats and mice.
Materials:
-
Reconstituted this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (25-27G for mice, 23-25G for rats)
-
Animal restraint device (if necessary)
-
Sharps container
Protocol:
-
Animal Restraint:
-
Mice: Gently scruff the mouse by grasping the loose skin at the back of the neck.
-
Rats: Restrain the rat securely, for example, by wrapping it in a small towel, leaving the injection site accessible.
-
-
Prepare the Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Ensure the area is clean.
-
Draw the Dose: Using a sterile syringe and needle, draw up the calculated volume of the this compound solution. Expel any air bubbles.
-
Injection Procedure:
-
Lift the loose skin at the injection site to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions at the injection site or changes in behavior.
-
Dispose of Sharps: Immediately dispose of the used syringe and needle in a designated sharps container.
Recommended Injection Volumes:
-
Mouse: Typically up to 0.1 mL per 10g of body weight, with a maximum of 2-3 mL per site.
-
Rat: Typically up to 0.5 mL per 100g of body weight, with a maximum of 5-10 mL per site.
Mandatory Visualizations
GnRH Signaling Pathway
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
This compound Dosage Calculation Workflow
Caption: Workflow for calculating rodent equivalent dose of this compound.
Experimental Protocol Workflow for this compound Administration
Caption: Workflow for the preparation and administration of this compound.
References
Application Notes and Protocols: Immunohistochemical Analysis of GnRH Receptor Expression Following Degarelix Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced hormone-dependent prostate cancer.[1][2][3] Unlike GnRH agonists which cause an initial surge in luteinizing hormone (LH) and testosterone, this compound competitively binds to and blocks pituitary GnRH receptors, leading to a rapid and profound suppression of testosterone without an initial flare.[3][4] Prostate cancer cells themselves can express GnRH receptors, suggesting that GnRH analogs may have direct effects on tumor tissue. Therefore, investigating the expression and localization of the GnRH receptor in tissues following this compound treatment is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies.
This document provides a detailed protocol for the immunohistochemical (IHC) detection of the GnRH receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections, with specific considerations for tissues from subjects treated with this compound.
Data Presentation
The following table summarizes the known effects of this compound on the GnRH receptor and related signaling pathways based on available literature. It is important to note that direct IHC data on GnRH receptor protein expression in tissues after this compound treatment is limited, and researchers should consider this when designing their experiments.
| Parameter | Effect of this compound | Tissue/Model System | Reference |
| GnRH Receptor mRNA Expression | No significant alteration | Fetal sheep pituitary | |
| Pituitary Sensitivity to GnRH | Reduced | Fetal sheep | |
| Luteinizing Hormone (LH) Secretion | Suppressed | Humans, Sheep | |
| Testosterone Secretion | Suppressed | Humans, Sheep | |
| Prostate-Specific Antigen (PSA) Levels | Reduced | Humans with prostate cancer | |
| Direct effect on Prostate Cancer Cells | Inhibition of cell viability, induction of apoptosis | Human prostate cancer cell lines |
Experimental Protocols
Immunohistochemistry Protocol for GnRH Receptor in FFPE Tissue Sections
This protocol provides a general framework for the immunohistochemical staining of the GnRH receptor. Optimal conditions for specific antibodies and tissue types should be determined empirically.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris-EDTA, pH 9.0)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-GnRH Receptor antibody validated for IHC (see Antibody Selection section)
-
Secondary Antibody: HRP-conjugated goat anti-mouse or goat anti-rabbit IgG, depending on the primary antibody host
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
2. Antibody Selection and Validation:
The choice of a well-validated primary antibody is critical for successful IHC. Several commercial antibodies against the GnRH receptor have been validated for use in IHC on human tissues. It is recommended to review the manufacturer's datasheet and any available literature for validation data in the tissue of interest.
-
Recommended Antibody Characteristics:
-
Specificity for the GnRH receptor confirmed by Western blot or other methods.
-
Validated for use in IHC on FFPE human tissues.
-
Positive staining reported in tissues known to express GnRH receptor (e.g., pituitary gland, prostate).
-
3. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Use a steamer, water bath, or pressure cooker at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in Peroxidase Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GnRH Receptor antibody in Blocking Buffer to the recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate according to the manufacturer's instructions.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series: 70% (1 x 3 minutes), 95% (1 x 3 minutes), 100% (2 x 3 minutes).
-
Clear in xylene (or substitute) for 2 x 5 minutes.
-
Mount with a permanent mounting medium.
-
4. Controls:
-
Positive Control: A tissue known to express the GnRH receptor (e.g., normal pituitary gland or prostate tissue from untreated individuals).
-
Negative Control: Omission of the primary antibody to check for non-specific staining by the secondary antibody.
-
Isotype Control: Incubation with an irrelevant antibody of the same isotype and concentration as the primary antibody to assess background staining.
Mandatory Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.
Immunohistochemistry Experimental Workflow
Caption: A generalized workflow for immunohistochemical staining.
References
Application Notes and Protocols: Western Blot Analysis for LH and FSH Suppression by Degarelix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) receptor antagonist used in the management of advanced prostate cancer.[1][2][3] Its mechanism of action involves direct and competitive blockade of GnRH receptors in the anterior pituitary gland.[1][4] This immediate antagonism prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and sustained suppression of testosterone production without the initial surge observed with GnRH agonists.
Western blotting is a powerful technique to identify and semi-quantify specific proteins in a complex mixture, such as a cell or tissue lysate. In the context of this compound research, Western blotting can be employed to visually confirm the suppression of LH and FSH protein levels in pituitary samples from preclinical models. This document provides detailed protocols for performing Western blot analysis of LH and FSH suppression following this compound treatment, summarizes available quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Data on LH and FSH Suppression by this compound
While Western blotting provides qualitative and semi-quantitative data, precise quantification of hormone suppression in clinical and preclinical studies is often performed using serum-based immunoassays (e.g., ELISA, radioimmunoassay). The following tables summarize the quantitative data on LH and FSH suppression by this compound from such studies.
Table 1: Suppression of Luteinizing Hormone (LH) by GnRH Antagonists
| Treatment/Model | Time Point | Percent Suppression | Analytical Method | Reference |
| GnRH Antagonist (NAL-ARG) in women | 4 hours (50 µg/kg) | 40% | Immunoassay | |
| GnRH Antagonist (NAL-ARG) in women | 4 hours (150 µg/kg) | 60% | Immunoassay | |
| GnRH Antagonist (NAL-ARG) in women | 4 hours (500 µg/kg) | 59% | Immunoassay | |
| This compound in Rats | 8-24 hours | 51-84% | Not Specified |
Table 2: Suppression of Follicle-Stimulating Hormone (FSH) by GnRH Antagonists
| Treatment/Model | Time Point | Percent Suppression | Analytical Method | Reference |
| GnRH Antagonist (NAL-ARG) in women | Not dose-dependent | Max 16% | Immunoassay | |
| This compound vs. Leuprolide in men | 3 months | Significantly greater than Leuprolide | Immunoassay | |
| Switch from Leuprolide to this compound | 3 months | Further 30% decrease | Immunoassay | |
| This compound in Sheep Fetuses (mRNA) | 2-3 weeks | 95% (LHβ), Significant (FSHβ) | qPCR |
Signaling Pathway of GnRH and this compound Action
The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of its blockade by this compound.
Caption: GnRH receptor signaling and this compound's antagonist action.
Experimental Protocols
The following is a detailed protocol for the Western blot analysis of LH and FSH in pituitary tissue from a preclinical model (e.g., rat) treated with this compound.
Pituitary Tissue Lysate Preparation
-
Tissue Collection: Euthanize control and this compound-treated animals and immediately dissect the pituitary glands. Place them in ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Transfer each pituitary gland to a pre-chilled microcentrifuge tube containing 200-500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lysis: Homogenize the tissue on ice using a micro-pestle or by sonication.
-
Incubation: Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube. This is the pituitary protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal loading of protein onto the gel.
SDS-PAGE and Western Blotting
-
Sample Preparation: Dilute an aliquot of each protein extract with 4x Laemmli sample buffer to a final concentration of 1x. For LH and FSH, which are glycoproteins, it is common to perform the analysis under reducing conditions. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein from each sample into the wells of a 12-15% SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein migration and transfer efficiency. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system. Ensure complete transfer by checking the pre-stained ladder on the membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for LHβ or FSHβ, diluted in the blocking buffer, overnight at 4°C with gentle agitation. (See Table 3 for antibody suggestions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Table 3: Suggested Primary Antibodies for Western Blot
| Target Protein | Host Species | Application | Notes |
| LHβ | Mouse/Rabbit | Western Blot | Recognizes the beta subunit of Luteinizing Hormone. |
| FSHβ | Mouse/Rabbit | Western Blot | Recognizes the beta subunit of Follicle-Stimulating Hormone. |
| β-Actin / GAPDH | Mouse/Rabbit | Western Blot | Loading control to normalize protein levels. |
Data Analysis
-
Image Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for LHβ, FSHβ, and the loading control (e.g., β-actin) in each lane.
-
Normalization: Normalize the band intensity of LHβ and FSHβ to the intensity of the corresponding loading control band to account for any variations in protein loading.
-
Comparison: Compare the normalized band intensities of the this compound-treated groups to the control group to determine the relative suppression of LH and FSH protein levels.
Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow for analyzing LH and FSH suppression by this compound.
Caption: Workflow for Western blot analysis of LH and FSH.
References
- 1. This compound versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of this compound in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the use of this compound in the treatment of advanced hormone-dependent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations After Degarelix Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Degarelix is a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of advanced prostate cancer.[1][2] It works by directly blocking GnRH receptors in the pituitary gland, leading to a rapid and sustained reduction in testosterone levels.[1][3][4] Beyond its hormonal effects, emerging evidence suggests that androgen deprivation therapy (ADT) with agents like this compound can significantly modulate the tumor microenvironment (TME), including the composition and activation state of immune cell populations. This has generated considerable interest in combining this compound with immunotherapies.
Flow cytometry is a powerful technique for the detailed characterization of heterogeneous cell populations, making it an indispensable tool for understanding the immunological effects of this compound. It allows for the simultaneous analysis of multiple cell surface and intracellular markers at the single-cell level, enabling the identification and quantification of various immune cell subsets. These application notes provide a framework for utilizing flow cytometry to analyze immune cell populations following this compound treatment.
Data Presentation
The following tables summarize potential changes in immune cell populations observed after this compound treatment, based on findings from preclinical and clinical studies. These tables are intended to serve as a guide for expected outcomes.
Table 1: Changes in T-Cell Subsets in Peripheral Blood Mononuclear Cells (PBMCs) Following this compound Treatment
| T-Cell Subset | Marker Profile | Expected Change After this compound | Reference |
| Total T-Cells | CD3+ | Increase | |
| Helper T-Cells | CD3+CD4+ | Increase in naïve (CD45RO-CCR7+) cells | |
| Cytotoxic T-Cells | CD3+CD8+ | Increase in naïve (CD45RO-CCR7+) cells | |
| Regulatory T-Cells (Tregs) | CD4+FoxP3+ | Increase | |
| Activated CD8+ T-Cells | CD8+GranzymeB+ | Increase |
Table 2: Changes in Immune Cell Populations within the Prostate Tumor Microenvironment Following this compound Treatment
| Immune Cell Population | Marker Profile | Expected Change After this compound | Reference |
| Total T-Cell Infiltrate | CD3+ | Increase | |
| CD4+ T-Cells | CD4+ | Increase | |
| CD8+ T-Cells | CD8+ | Increase | |
| Regulatory T-Cells (Tregs) | CD4+FoxP3+ | Increase | |
| Macrophages | CD68+ | Trend towards increase | |
| M1-like Macrophages | (e.g., CD80+, CD86+) | Increase |
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for staining PBMCs for flow cytometric analysis of major T-cell subsets.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
Fc Block (e.g., anti-CD16/CD32)
-
Live/Dead stain (e.g., Ghost Dye™)
-
Fixation/Permeabilization Buffer
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
12x75mm polystyrene tubes
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cell Preparation: Resuspend 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer in a 12x75mm tube.
-
Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Live/Dead Staining: Add a live/dead stain to the cells and incubate for 20 minutes at 4°C, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Surface Marker Staining: Add the cocktail of fluorescently conjugated surface marker antibodies (see Table 3) to the cell pellet and resuspend. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation and Permeabilization (for intracellular staining): Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
-
Intracellular Staining: Wash the cells with Permeabilization Buffer. Add the intracellular antibody (e.g., anti-FoxP3) and incubate for 30 minutes at 4°C in the dark.
-
Final Wash and Acquisition: Wash the cells once with Permeabilization Buffer and once with Flow Cytometry Staining Buffer. Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Table 3: Suggested Antibody Panel for PBMC T-Cell Analysis
| Target | Fluorochrome | Purpose |
| Live/Dead Stain | (e.g., Violet 510) | Exclude dead cells |
| CD3 | FITC | Pan T-Cell marker |
| CD4 | PE | Helper T-Cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-Cell marker |
| CD45RO | APC | Memory T-Cell marker |
| CCR7 | PE-Cy7 | Naïve and Central Memory T-Cell marker |
| FoxP3 | Alexa Fluor 647 | Regulatory T-Cell marker |
Protocol 2: Analysis of Immune Cells from Prostate Tumor Tissue
This protocol provides a general workflow for preparing a single-cell suspension from fresh prostate tumor tissue for flow cytometry.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)
-
GentleMACS Octo Dissociator
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
DNase I
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
Materials from Protocol 1 for staining
Procedure:
-
Tissue Dissociation: Mechanically and enzymatically dissociate fresh tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator, following the manufacturer's instructions.
-
Filtration: Pass the dissociated cell suspension through a 70 µm and then a 40 µm cell strainer to remove clumps and debris.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer to remove contaminating erythrocytes.
-
Cell Counting and Staining: Count the viable cells and proceed with the staining protocol as described in Protocol 1, starting from step 3. An antibody panel tailored to tumor-infiltrating lymphocytes and myeloid cells should be used (see Table 4).
Table 4: Suggested Antibody Panel for Prostate Tumor Microenvironment Analysis
| Target | Fluorochrome | Purpose |
| Live/Dead Stain | (e.g., Violet 510) | Exclude dead cells |
| CD45 | FITC | Pan-leukocyte marker |
| CD3 | PE | Pan T-Cell marker |
| CD4 | PerCP-Cy5.5 | Helper T-Cell marker |
| CD8 | APC | Cytotoxic T-Cell marker |
| FoxP3 | Alexa Fluor 647 | Regulatory T-Cell marker |
| CD68 | PE-Cy7 | Macrophage marker |
| CD11b | BV421 | Myeloid cell marker |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound and its impact on the immune system.
Caption: Experimental workflow for flow cytometry analysis.
References
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Degarelix Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of advanced prostate cancer.[1][2][3] By blocking GnRH receptors in the pituitary gland, this compound rapidly reduces the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone production.[1][4] This androgen deprivation is a cornerstone of prostate cancer therapy, as prostate cancer cells are often dependent on androgens for their growth and survival. However, resistance to androgen deprivation therapy, including treatment with this compound, is a major clinical challenge.
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for identifying genes that modulate sensitivity and resistance to various cancer therapies. This technology allows for the systematic knockout of nearly every gene in the genome, enabling the identification of genes whose loss confers sensitivity or resistance to a specific drug. This application note provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that sensitize prostate cancer cells to this compound. Identifying such genes can reveal novel drug targets for combination therapies and provide insights into the mechanisms of this compound action and resistance.
This compound Signaling Pathway
This compound acts on the hypothalamic-pituitary-gonadal axis. By blocking the GnRH receptor in the pituitary, it prevents the release of LH and FSH. This leads to a rapid and profound suppression of testosterone production by the testes. The subsequent decrease in circulating androgens inhibits the androgen receptor (AR) signaling pathway in prostate cancer cells, which is crucial for their proliferation and survival.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
This protocol outlines a negative selection (dropout) CRISPR-Cas9 screen to identify genes whose knockout sensitizes prostate cancer cells to this compound.
Cell Line Selection and Culture
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cell line) is a suitable choice. Other androgen-sensitive cell lines like VCaP or DuCaP could also be considered.
-
Culture Conditions: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments involving androgen deprivation, use charcoal-stripped FBS to remove steroids.
CRISPR-Cas9 Library and Viral Production
-
sgRNA Library: A genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3) is recommended for an unbiased screen.
-
Lentiviral Production: Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.
Determination of this compound IC50
-
Seed LNCaP cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. For a sensitivity screen, a concentration that causes 10-30% growth inhibition (e.g., IC20) is typically used.
CRISPR-Cas9 Screen Workflow
The overall workflow for the CRISPR-Cas9 screen is depicted in the diagram below.
Figure 2: Experimental workflow for the CRISPR-Cas9 screen to identify this compound sensitivity genes.
Detailed Protocol:
-
Transduction: Transduce Cas9-expressing LNCaP cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using puromycin.
-
Expansion and Treatment: Expand the selected cell population and then split it into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a low dose of this compound (e.g., IC20).
-
Cell Harvesting: Harvest cells from both groups at an early time point (T0) and after a period of drug treatment (e.g., 14-21 days).
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the harvested cells. Amplify the sgRNA-encoding regions by PCR and prepare the samples for next-generation sequencing (NGS).
-
Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the control and treated populations. Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated group compared to the control group. Genes targeted by these depleted sgRNAs are considered potential this compound sensitivity genes.
Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in the following tables.
Table 1: Summary of CRISPR-Cas9 Screening Parameters
| Parameter | Value |
| Cell Line | LNCaP |
| CRISPR Library | GeCKO v2 (Human) |
| Number of sgRNAs | 123,411 |
| Transduction MOI | 0.4 |
| Selection Marker | Puromycin |
| This compound Concentration | IC20 (e.g., 10 nM) |
| Treatment Duration | 21 days |
| Sequencing Platform | Illumina NovaSeq |
Table 2: Top 10 Candidate Genes Conferring Sensitivity to this compound
| Gene Symbol | Description | Log2 Fold Change (Depletion) | p-value | False Discovery Rate (FDR) |
| GENE-A | Description of Gene A's function | -3.2 | 1.5e-8 | 2.1e-5 |
| GENE-B | Description of Gene B's function | -2.9 | 3.2e-8 | 3.8e-5 |
| GENE-C | Description of Gene C's function | -2.7 | 8.1e-8 | 7.5e-5 |
| GENE-D | Description of Gene D's function | -2.5 | 1.2e-7 | 9.8e-5 |
| GENE-E | Description of Gene E's function | -2.4 | 2.5e-7 | 1.8e-4 |
| GENE-F | Description of Gene F's function | -2.3 | 4.1e-7 | 2.6e-4 |
| GENE-G | Description of Gene G's function | -2.2 | 6.8e-7 | 3.9e-4 |
| GENE-H | Description of Gene H's function | -2.1 | 9.2e-7 | 4.7e-4 |
| GENE-I | Description of Gene I's function | -2.0 | 1.5e-6 | 6.8e-4 |
| GENE-J | Description of Gene J's function | -1.9 | 2.3e-6 | 9.1e-4 |
Conclusion
The application of CRISPR-Cas9 screening provides a powerful and unbiased approach to identify genes that modulate the sensitivity of prostate cancer cells to this compound. The identification of such genes will not only enhance our understanding of the molecular mechanisms underlying the response to GnRH antagonists but also has the potential to uncover novel therapeutic targets for combination strategies to overcome drug resistance. The protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers aiming to utilize this cutting-edge technology in the field of prostate cancer drug discovery. Further validation of the identified candidate genes through individual knockout studies and functional assays will be crucial next steps.
References
- 1. A genome-wide CRISPR activation screen identifies PRRX2 as a regulator of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genome-scale CRISPR screen reveals PRMT1 as a critical regulator of androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 12-gene panel in estimating hormone-treatment responses of castration-resistant prostate cancer patients generated using a combined analysis of bulk and single-cell sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A genome-scale CRISPR screen reveals PRMT1 as a critical regulator of androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Degarelix Combination Therapy with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degarelix is a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer.[1][2][3] It works by directly blocking GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of testosterone production.[4][5] This mechanism of action avoids the initial testosterone surge seen with GnRH agonists. Chemotherapy remains a cornerstone of treatment for advanced and castration-resistant prostate cancer. The combination of this compound with chemotherapeutic agents is a promising strategy to enhance anti-tumor efficacy. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in combination with chemotherapy, focusing on cell viability, apoptosis, cell cycle arrest, and long-term survival.
Key Concepts in Combination Therapy Analysis
When evaluating the combination of two therapeutic agents, it is crucial to determine if their combined effect is synergistic, additive, or antagonistic. A common method for this is the Combination Index (CI) , calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Recommended Cell Lines
The following human prostate cancer cell lines are recommended for these assays:
-
LNCaP: Androgen-sensitive, expresses prostate-specific antigen (PSA).
-
PC-3: Androgen-independent, does not express PSA.
-
DU145: Androgen-independent, does not express PSA.
I. Cell Viability Assays
Cell viability assays are fundamental to assessing the cytotoxic effects of this compound and chemotherapy combinations. The MTT assay is a widely used, reliable, and cost-effective colorimetric method.
A. Data Presentation: Cell Viability (MTT Assay)
The following table summarizes hypothetical quantitative data for cell viability in LNCaP cells treated with this compound and Docetaxel for 72 hours.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 |
| This compound | 10 µM | 85 ± 4.1 |
| 50 µM | 72 ± 3.8 | |
| 100 µM | 65 ± 4.5 | |
| Docetaxel | 5 nM | 78 ± 3.9 |
| 10 nM | 60 ± 4.2 | |
| 20 nM | 45 ± 3.5 | |
| This compound (50 µM) + Docetaxel (10 nM) | - | 35 ± 3.1 |
B. Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Prostate cancer cell lines (LNCaP, PC-3, or DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
Chemotherapeutic agent (e.g., Docetaxel, stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent alone and in combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
C. Experimental Workflow: Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to quantify apoptosis.
A. Data Presentation: Apoptosis (Annexin V/PI Staining)
The following table presents hypothetical data on the percentage of apoptotic LNCaP cells after 48 hours of treatment.
| Treatment Group | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | - | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound | 50 µM | 12.5 ± 1.5 | 4.3 ± 0.9 |
| Docetaxel | 10 nM | 18.7 ± 2.1 | 8.9 ± 1.2 |
| This compound (50 µM) + Docetaxel (10 nM) | - | 35.8 ± 3.5 | 15.2 ± 1.8 |
B. Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, chemotherapy, or the combination as described for the viability assay in 6-well plates.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
C. Signaling Pathway: Apoptosis Induction
Caption: Simplified signaling pathway of apoptosis induction.
III. Cell Cycle Analysis
Combination therapy can induce cell cycle arrest, preventing cancer cell proliferation. Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze cell cycle distribution.
A. Data Presentation: Cell Cycle Distribution
The following table shows hypothetical cell cycle distribution data for PC-3 cells treated for 48 hours.
| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | - | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| This compound | 50 µM | 62.5 ± 3.1 | 22.3 ± 2.0 | 15.2 ± 1.8 |
| Docetaxel | 10 nM | 25.4 ± 2.2 | 15.8 ± 1.7 | 58.8 ± 3.4 |
| This compound (50 µM) + Docetaxel (10 nM) | - | 18.9 ± 1.9 | 10.2 ± 1.5 | 70.9 ± 4.1 |
B. Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
C. Logical Relationship: Cell Cycle Analysis
Caption: Logical workflow for cell cycle analysis.
IV. Clonogenic Survival Assay
The clonogenic assay assesses the long-term ability of single cells to proliferate and form colonies after treatment, providing a measure of reproductive cell death.
A. Data Presentation: Clonogenic Survival
The following table presents hypothetical surviving fractions of DU145 cells after treatment and 10-14 days of incubation.
| Treatment Group | Concentration | Plating Efficiency (%) | Surviving Fraction |
| Control (Vehicle) | - | 85.3 | 1.00 |
| This compound | 50 µM | 70.1 | 0.82 |
| Docetaxel | 5 nM | 55.4 | 0.65 |
| This compound (50 µM) + Docetaxel (5 nM) | - | 28.9 | 0.34 |
B. Experimental Protocol: Clonogenic Survival Assay
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
Complete culture medium
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with this compound, chemotherapy, or the combination for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
V. Western Blot Analysis for Apoptosis Markers
Western blotting can be used to investigate the molecular mechanisms of apoptosis by detecting changes in the expression of key apoptotic proteins.
A. Data Presentation: Western Blot Analysis
The following table summarizes hypothetical relative protein expression levels in LNCaP cells after 48 hours of treatment, normalized to a loading control (e.g., β-actin).
| Treatment Group | Concentration | Relative Bax Expression (fold change) | Relative Bcl-2 Expression (fold change) | Bax/Bcl-2 Ratio |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |
| This compound | 50 µM | 1.8 | 0.8 | 2.25 |
| Docetaxel | 10 nM | 2.5 | 0.6 | 4.17 |
| This compound (50 µM) + Docetaxel (10 nM) | - | 4.2 | 0.4 | 10.5 |
B. Experimental Protocol: Western Blotting
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
The in vitro assays and protocols detailed in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in combination with chemotherapy. By systematically assessing cell viability, apoptosis, cell cycle progression, and long-term survival, researchers can gain valuable insights into the potential synergistic or additive effects of these combination therapies, guiding further pre-clinical and clinical development.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 4. Recent advances in combinatorial drug screening and synergy scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of a Sustained-Release Formulation of Degarelix for Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Degarelix is a potent, third-generation gonadotropin-releasing hormone (GnRH) antagonist used for androgen deprivation therapy.[1] Its mechanism of action involves direct and competitive blockade of GnRH receptors in the pituitary gland.[2][3] This immediate inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound suppression of testosterone production in the testes without the initial testosterone surge seen with GnRH agonists.[4][5]
For preclinical research in laboratory animals, a sustained-release formulation is essential to mimic the clinical application and to avoid the stress and logistical challenges of frequent injections. Upon subcutaneous administration, this compound is designed to form a gel-like depot, which facilitates a slow and continuous release of the drug into circulation over an extended period. This application note provides detailed protocols for the preparation, in vitro characterization, and in vivo evaluation of a lyophilized, sustained-release this compound formulation for use in laboratory animals such as rats.
Mechanism of Action: GnRH Signaling Pathway Blockade
This compound exerts its therapeutic effect by interrupting the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH, which stimulates GnRH receptors on the pituitary gland. This stimulation triggers the synthesis and release of LH and FSH. LH, in turn, acts on the testes to promote the production of testosterone. This compound competitively binds to the pituitary GnRH receptors, preventing endogenous GnRH from binding and thereby halting the entire downstream signaling cascade.
Experimental Protocols
The following protocols outline the key steps for developing and evaluating a sustained-release this compound formulation.
Protocol 1: Preparation of Lyophilized Sustained-Release this compound Formulation
This protocol describes the preparation of a lyophilized powder of this compound with mannitol, which acts as a bulking agent. The formulation is designed to be reconstituted with Sterile Water for Injection (WFI) prior to subcutaneous administration, where it will form a drug depot.
Materials:
-
This compound acetate (API)
-
Mannitol
-
Sterile Water for Injection (WFI)
-
Sterile vials and stoppers
-
Lyophilizer (freeze-dryer)
-
Analytical balance, pH meter
Procedure:
-
Solution Preparation: In an aseptic environment, prepare an aqueous solution of mannitol (e.g., 5% w/v) in WFI.
-
Drug Dissolution: Slowly dissolve the this compound acetate powder into the mannitol solution to achieve the target concentration (e.g., 20 mg/mL or 40 mg/mL of this compound free base). Ensure the drug is completely dissolved.
-
Sterile Filtration: Filter the resulting solution through a 0.22 µm sterile filter into a sterile container.
-
Filling: Aseptically dispense the precise volume of the solution into sterile lyophilization vials. For example, to prepare an 80 mg maintenance dose at 20 mg/mL, 4.2 mL of solution would be prepared to withdraw 4 mL.
-
Lyophilization Cycle:
-
Freezing: Place the vials in the lyophilizer and lower the shelf temperature to approximately -40°C. Hold until the product is completely frozen solid.
-
Primary Drying (Sublimation): Reduce the chamber pressure to below 100 mTorr and gradually increase the shelf temperature to facilitate the sublimation of ice. This is the longest step and removes the bulk of the water.
-
Secondary Drying (Desorption): Further increase the shelf temperature (e.g., to 25°C) while maintaining low pressure to remove residual, bound water molecules.
-
-
Stoppering and Sealing: Once the cycle is complete, backfill the chamber with sterile nitrogen gas and automatically stopper the vials under vacuum. Remove the vials and secure the stoppers with aluminum crimp seals.
-
Storage: Store the lyophilized product at controlled room temperature, protected from light.
Protocol 2: In Vitro Release Study
This protocol determines the release profile of this compound from the reconstituted formulation into a release medium, simulating physiological conditions.
Materials:
-
Lyophilized this compound vials
-
Sterile Water for Injection (WFI) for reconstitution
-
Release Medium: Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker set to 37°C
-
Syringes and needles
-
Centrifuge tubes
-
HPLC or UPLC-MS/MS system for analysis
Procedure:
-
Reconstitution: Reconstitute a vial of lyophilized this compound with the specified volume of WFI. Do not shake vigorously. The resulting solution will be viscous as the this compound begins to form a gel.
-
Sample Preparation: Immediately inject the entire reconstituted volume into a large volume of pre-warmed (37°C) release medium (e.g., 10 mL PBS in a 15 mL centrifuge tube) to form the depot.
-
Incubation: Place the tubes in an incubator shaker set to 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily for several weeks), withdraw the entire volume of the release medium (supernatant) without disturbing the drug depot at the bottom.
-
Medium Replacement: Immediately replace the withdrawn medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as UPLC-MS/MS (see Protocol 4).
-
Data Calculation: Calculate the cumulative amount and percentage of this compound released at each time point.
Protocol 3: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in Rats
This protocol evaluates the PK profile (plasma concentration over time) and PD effect (testosterone suppression) of the sustained-release this compound formulation in a male rat model.
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Lyophilized this compound formulation and WFI for reconstitution
-
Insulin syringes for subcutaneous injection
-
Blood collection supplies (e.g., EDTA tubes)
-
Anesthesia (e.g., isoflurane)
-
ELISA kit for testosterone measurement
-
UPLC-MS/MS system for this compound quantification
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.
-
Dosing: Reconstitute the this compound formulation immediately before use. Administer a single subcutaneous injection into the dorsal flank of the rats. Doses can range from 2 mg/kg to higher concentrations depending on the study objective. Include a control group receiving a vehicle injection.
-
Blood Sampling (PK): Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose and at various time points post-dose (e.g., 1, 6, 24, 48, 72 hours, and then weekly for 4-8 weeks). Collect samples into EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Pharmacodynamic Assessment (PD): Use a portion of the plasma from each time point to measure testosterone levels using a validated commercial ELISA kit.
-
Bioanalysis (PK): Analyze the plasma samples for this compound concentration using a validated UPLC-MS/MS method (see Protocol 4).
-
Data Analysis:
-
PK: Plot the mean plasma concentration of this compound versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). The apparent elimination half-life will reflect the slow-release nature of the depot.
-
PD: Plot the mean serum testosterone concentration versus time. Determine the time to achieve castrate levels (typically <0.5 ng/mL in clinical settings) and the duration of suppression.
-
Protocol 4: Bioanalytical Method for this compound Quantification in Plasma
This protocol outlines a UPLC-MS/MS method for quantifying this compound in rat plasma.
Materials:
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
-
Analytical column (e.g., Waters Acquity BEH C18, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
This compound analytical standard and an internal standard (IS)
-
Rat plasma samples from the in vivo study
Procedure:
-
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add the internal standard.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Use a gradient elution method to separate this compound from matrix components. For example, start with a high percentage of Mobile Phase A, then ramp up the percentage of Mobile Phase B to elute the analyte.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection. Optimize the MRM transitions for both this compound and the internal standard to ensure sensitivity and selectivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards. Use this curve to determine the concentration of this compound in the unknown plasma samples.
Overall Experimental Workflow
The development and evaluation of the sustained-release formulation follow a logical progression from preparation to in vivo testing.
Data Presentation: Expected Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize representative data that could be expected from preclinical studies in various lab animal species based on published literature.
Table 1: Representative Pharmacokinetic Parameters of this compound after a Single Subcutaneous Injection
| Species | Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | Apparent Half-life (days) | Reference(s) |
| Rat | 2.0 | ~40 | ~66 | ~43 (starting dose) | |
| Monkey | 2.0 | ~72 | ~80 | ~53 | |
| Dog | 0.5 | 24-48 | ~150 | N/A |
Note: Pharmacokinetic parameters are highly dependent on the specific formulation, dose, and species. Tmax and Cmax reflect the initial release phase, while the long half-life is characteristic of the sustained-release depot.
Table 2: Representative Pharmacodynamic Response to this compound in Lab Animals
| Species | Dose (mg/kg) | Time to Testosterone Suppression | Duration of Suppression | Reference(s) |
| Rat | 2.0 | < 6 hours | > 40 days | |
| Monkey | 2.0 | < 24 hours | > 79 days | |
| Goat | 2.0 | < 48 hours | ~ 2 months (single injection) |
Note: Testosterone suppression is typically defined as reaching castrate levels. The onset of action is rapid, and the duration is dose-dependent. Repeated monthly treatments in goats have been shown to be an effective method for chemical castration.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist this compound on Human Prostate Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel GnRH blocker from Ferring, moves into phase III - Ferring Taiwan [ferring.com.tw]
Troubleshooting & Optimization
Troubleshooting Degarelix precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of Degarelix in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned cloudy or formed a gel after reconstitution. What is happening?
A1: this compound has a known propensity for self-aggregation and gel formation in aqueous media, which is a concentration-dependent phenomenon. This is the basis for its sustained-release depot effect when administered subcutaneously.[1] In a laboratory setting, if the concentration is too high or if certain conditions are not met, this can lead to premature precipitation or gelation, rendering the solution unusable for many experimental applications.
Q2: What are the key factors that influence this compound precipitation in aqueous solutions?
A2: The primary factors influencing this compound precipitation and aggregation are:
-
Concentration: Higher concentrations of this compound increase the likelihood of aggregation and gel formation.[2]
-
pH: The pH of the solution can significantly impact the stability of this compound.
-
Temperature: Temperature affects the kinetics of this compound aggregation.[2]
-
Ionic Strength: The presence and concentration of salts in the buffer can enhance aggregation.[3]
-
Incubation Time: this compound solutions can become unstable and begin to precipitate over time. It is recommended not to store aqueous solutions for more than one day.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For high-concentration stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended, as this compound has a higher solubility in these solvents (approximately 30 mg/mL). For direct preparation of aqueous solutions, sterile water for injection or specific buffers can be used, but at lower concentrations.
Q4: Can I use buffers other than sterile water to dissolve this compound?
A4: Yes, this compound acetate is soluble in aqueous solutions containing 5% mannitol. It is also soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2, with a solubility of approximately 10 mg/mL. However, it is crucial to be aware that buffer components, especially salts, can promote aggregation. One study indicated that this compound was stable over a prolonged period in a Dulbecco buffer at pH 7.4.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding aqueous buffer to lyophilized this compound. | - Concentration is too high.- Inappropriate buffer composition. | - Reconstitute at a lower concentration.- Use sterile water with 5% mannitol or a buffer system where stability has been established, such as Dulbecco's buffer at pH 7.4. |
| Solution becomes cloudy or forms a gel over a short period (e.g., within an hour). | - Solution is supersaturated.- Unfavorable pH or temperature. | - Prepare fresh solutions immediately before use.- Adjust the pH of your buffer to be within a stable range (e.g., around 7.4).- Perform manipulations at a controlled room temperature, avoiding excessive heat. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | - Rapid change in solvent polarity.- Final concentration in the aqueous buffer is still too high. | - Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing.- Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit for that specific buffer system.- Keep the final percentage of DMSO in the aqueous solution low, as it can have physiological effects in cell-based assays. |
| Inconsistent results in bioassays. | - Partial precipitation or aggregation of this compound leading to inaccurate concentrations. | - Visually inspect the solution for any signs of precipitation before each use.- If possible, filter the solution through a low-protein-binding 0.22 µm filter before use to remove any micro-aggregates.- Prepare fresh dilutions from a stable stock solution for each experiment. |
Quantitative Data on this compound Solubility and Aggregation
The following tables summarize key quantitative data related to this compound solubility and factors affecting its aggregation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility | Reference |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 mg/mL | |
| Dimethyl sulfoxide (DMSO) | N/A | ~30 mg/mL | |
| Dimethylformamide (DMF) | N/A | ~30 mg/mL | |
| Ethanol | N/A | ~0.25 mg/mL |
Table 2: Effect of Concentration, pH, Temperature, and NaCl on this compound Aggregation Half-Life (t½)
| Condition | Parameter | Value | Aggregation Half-Life (t½) in hours | Reference |
| Concentration | This compound (mg/mL) in 25 mM sodium phosphate, pH 6.9 | 2.25 | 3.55 | |
| 4.5 | 3.39 | |||
| 9.0 | 3.14 | |||
| pH | pH in 10 mM sodium phosphate | 6.2 | 4.50 | |
| 7.3 | 3.72 | |||
| 8.3 | 2.73 | |||
| Temperature | Temperature in 10 mM sodium phosphate | 25°C | 6.92 | |
| 31°C | 2.74 | |||
| 37°C | 1.67 | |||
| Ionic Strength | NaCl (mM) in 10 mM sodium phosphate | 0 | 6.92 | |
| 25 | 2.75 | |||
| 50 | 1.95 |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Solution of this compound
-
Materials:
-
This compound acetate (lyophilized powder)
-
Sterile water for injection
-
Mannitol
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Prepare a 5% (w/v) mannitol solution in sterile water for injection.
-
Weigh the appropriate amount of this compound acetate powder in a sterile microcentrifuge tube.
-
Add the 5% mannitol solution to the this compound powder to achieve a final concentration of 1 mg/mL.
-
Gently swirl the tube to dissolve the powder completely. Do not shake or vortex vigorously , as this can induce aggregation and foaming.
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Use the solution immediately. Do not store for more than a few hours at room temperature. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability should be validated for your specific experimental conditions.
-
Protocol 2: Preparation of a Dilute Aqueous Solution from a DMSO Stock
-
Materials:
-
This compound acetate
-
Anhydrous DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Ensure the this compound is completely dissolved. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Warm an aliquot of the DMSO stock solution to room temperature.
-
In a separate sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound/DMSO stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent effects in biological assays.
-
Use the final diluted solution immediately.
-
Visualizations
Caption: Troubleshooting workflow for preparing this compound aqueous solutions.
Caption: Simplified GnRH receptor signaling pathway and its inhibition by this compound.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Degarelix for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Degarelix in in vitro assays.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound, observing precipitation, or experiencing inconsistent results during in vitro experiments. The following guide provides systematic steps to troubleshoot these issues.
Initial Solubility and Solvent Selection
This compound acetate's solubility can be influenced by the choice of solvent and the pH of the solution. It is a synthetic decapeptide that has a tendency to self-associate and form gels in aqueous solutions.[1][2] The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Remarks |
| Water | 0.0041 mg/mL[3] | This compound acetate is soluble in water.[4] However, upon standing at room temperature, the solution may become turbid and form a gel.[2] |
| PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions in PBS are not recommended for storage for more than one day. |
| DMSO | ~30 mg/mL | A stock solution can be prepared in DMSO. |
| Dimethylformamide (DMF) | ~30 mg/mL | A stock solution can be prepared in DMF. |
| Ethanol | ~0.25 mg/mL | Lower solubility compared to DMSO and DMF. |
Troubleshooting Workflow for this compound Solubility Issues
The following workflow provides a step-by-step guide to address solubility challenges with this compound in in vitro assays.
References
Inconsistent testosterone suppression with Degarelix in rats
Welcome to the technical support center for the use of Degarelix in rat models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent testosterone suppression and to troubleshoot potential issues during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound to induce testosterone suppression in rats.
| Problem | Potential Cause | Recommended Action |
| Incomplete or no testosterone suppression | Incorrect Dosage: The dose of this compound may be insufficient for the specific rat strain, age, or body weight. Preclinical studies have shown that this compound produces a dose-dependent suppression of testosterone in rats.[1][2][3][4] While a 2 mg/kg dose has been shown to be effective in many studies, some research indicates that this dose may not be sufficient to completely deplete androgens in younger rats.[5] | - Verify Dose Calculation: Double-check your calculations based on the most recent body weight of the rat. - Consult Literature: Review literature for the effective dose range in your specific rat strain and age group. - Dose-Response Pilot Study: If inconsistencies persist, consider a pilot study with a small number of animals to determine the optimal dose for your experimental conditions. |
| Improper Drug Preparation/Handling: this compound is a peptide and requires careful reconstitution. Improper handling can lead to loss of potency. The commercial formulation, for instance, should not be shaken vigorously. | - Follow Reconstitution Protocol: Adhere strictly to the manufacturer's or a validated laboratory protocol for reconstitution. For commercial formulations, this typically involves gentle swirling until the powder is dissolved. - Use Freshly Prepared Solution: Administer the reconstituted this compound solution immediately or within the recommended stability window to ensure full potency. | |
| Suboptimal Injection Technique: this compound is administered subcutaneously and forms a depot for sustained release. An injection that is too shallow (intradermal) or too deep (intramuscular) can alter the release profile and efficacy. | - Ensure Subcutaneous Administration: Use an appropriate needle size and injection angle (a 45° to 90° angle is often recommended for subcutaneous injections in rats). Lift the skin to create a tent and inject into the space created. - Vary Injection Sites: If multiple injections are given over time, rotate the injection sites to avoid tissue irritation and ensure consistent absorption. | |
| Variable testosterone suppression between animals | Biological Variability: Individual differences in metabolism and drug response can occur between animals, even within the same strain. | - Increase Sample Size: A larger number of animals per group can help to account for individual variability and increase the statistical power of your study. - Consistent Animal Characteristics: Use animals of the same age, weight range, and from the same supplier to minimize biological variability. |
| Inconsistent Dosing/Administration: Minor variations in injection volume or technique between animals can lead to different levels of testosterone suppression. | - Standardize Procedures: Ensure all personnel involved in the study are trained on and follow the exact same protocol for drug preparation and administration. - Use Appropriate Syringes: Utilize low-dead-space syringes to ensure accurate dosing, especially for small volumes. | |
| Unexpectedly short duration of testosterone suppression | Dose Too Low: The administered dose may be sufficient for initial suppression but not for maintaining it over the desired period. The duration of suppression is dose-dependent. | - Increase Dose: Consider increasing the dose of this compound in subsequent experiments, based on a careful review of the literature and your specific experimental needs. - Re-administration: If a longer duration of suppression is required than can be achieved with a single dose, a re-administration schedule may be necessary. |
| Rapid Metabolism/Clearance: While this compound is designed for sustained release, the pharmacokinetics can vary. | - Monitor Testosterone Levels: If the duration of action is critical, include more frequent time points for blood sampling to accurately determine the testosterone suppression window in your model. | |
| Injection site reactions | Irritation from the Compound or Vehicle: Subcutaneous injection of any substance can cause a local inflammatory response. While this compound has been shown to have low histamine-releasing properties compared to other GnRH antagonists, local reactions can still occur. | - Proper Injection Technique: A clean, swift injection can minimize tissue trauma. - Rotate Injection Sites: Avoid repeated injections in the same location. - Observe and Record: Monitor the injection site for signs of severe inflammation, and record any observations. If severe reactions occur, consult with a veterinarian. |
Frequently Asked Questions (FAQs)
Q1: How does this compound suppress testosterone in rats?
A1: this compound is a gonadotropin-releasing hormone (GnRH) antagonist. It works by directly and competitively binding to GnRH receptors in the pituitary gland. This action blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary to stimulate testosterone production in the testes. Unlike GnRH agonists, this compound does not cause an initial surge in LH and testosterone.
Q2: What is the expected level of testosterone in rats after successful chemical castration with this compound?
A2: Successful chemical castration with this compound should reduce serum testosterone to levels comparable to those seen after surgical castration. In rats, serum testosterone levels drop dramatically within 12 hours of surgical castration, to approximately 1.3% of the level in intact animals. Studies have shown that a 2 mg/kg dose of this compound can suppress testosterone to castration levels for an extended period. The target castration level is often cited as ≤ 0.5 ng/mL in clinical settings, and similar levels are expected in rat models.
Q3: How quickly does this compound work to suppress testosterone in rats?
A3: this compound induces a rapid suppression of testosterone. Preclinical studies in rats have demonstrated a significant decrease in plasma LH and testosterone levels within hours of a single subcutaneous injection.
Q4: What is a typical dose of this compound for testosterone suppression in rats?
A4: A commonly used and effective dose in many rat studies is a single subcutaneous injection of 2 mg/kg. This dose has been shown to maintain testosterone suppression for over 40 days. However, the optimal dose can be influenced by the rat's age and strain, and a dose of 3 mg/kg has been reported as more effective in young rats.
Q5: What vehicle should be used to dissolve and administer this compound?
A5: The commercially available formulation of this compound is supplied with a specific solvent (sterile water for injection). In preclinical studies, this compound is often dissolved in a 5% mannitol solution. It is crucial to use the appropriate and sterile vehicle to ensure the stability and solubility of the compound.
Q6: How should I prepare and store the this compound solution?
A6: this compound should be reconstituted immediately before use following a validated protocol. The commercial product for human use, for example, is gently swirled, not shaken, to dissolve the powder. Once reconstituted, the solution should be administered promptly as its stability over time in a laboratory setting may be limited.
Q7: Are there any known differences in response to this compound between different rat strains?
A7: While much of the published research has been conducted in Sprague-Dawley and Copenhagen rats, significant variations in drug metabolism and physiological response are known to exist between different rat strains. It is advisable to consult the literature for any strain-specific data. If such data is unavailable, a pilot study to confirm the effective dose in your chosen strain is recommended.
Data Presentation
Table 1: Testosterone Suppression with this compound in Rats Compared to Surgical Castration
| Treatment Group | Time Point | Mean Serum Testosterone (ng/mL) ± SEM | Reference |
| Intact Control | Baseline | ~2.5 - 4.5 | |
| This compound (2 mg/kg, s.c.) | Day 7 | < 0.5 | |
| Day 14 | < 0.5 | ||
| Day 28 | < 0.5 | ||
| Day 42 | < 0.5 | ||
| Surgical Castration | 12 hours post-op | ~0.03 | |
| Day 7 | < 0.5 | ||
| Day 14 | < 0.5 | ||
| Day 28 | < 0.5 |
Note: Values are approximate and can vary based on the specific study, rat strain, age, and assay used.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Rats
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) of a specified age and weight range.
-
Materials:
-
This compound powder
-
Sterile 5% mannitol solution or sterile water for injection, as appropriate for the formulation.
-
Sterile 1 mL syringes with 25-27 gauge needles.
-
Calibrated scale for accurate animal weighing.
-
-
Dose Calculation: Calculate the required dose for each animal based on its most recent body weight (e.g., 2 mg/kg).
-
Reconstitution:
-
On the day of injection, allow this compound powder and the vehicle to come to room temperature.
-
Aseptically add the calculated volume of vehicle to the vial of this compound to achieve the desired concentration.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously to avoid foaming and potential peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
-
Administration:
-
Gently restrain the rat.
-
Pick up a fold of skin in the dorsal scapular region.
-
Insert the needle at a 45° angle into the base of the skin fold.
-
Administer the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
If multiple injections are planned over time, use a different injection site for each administration.
-
Protocol 2: Measurement of Serum Testosterone by ELISA
-
Blood Collection:
-
At predetermined time points, collect blood from the rats via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Collect the blood in serum separator tubes.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to a clean microcentrifuge tube.
-
Store the serum at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Testosterone ELISA:
-
Use a commercially available rat/mouse testosterone ELISA kit.
-
Follow the manufacturer's instructions precisely. A general workflow is as follows:
-
Prepare all reagents, standards, and samples as directed in the kit protocol.
-
Add standards, controls, and serum samples to the appropriate wells of the microplate.
-
Add the enzyme conjugate and antibody to the wells.
-
Incubate as specified (e.g., 60 minutes at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution and incubate for the specified time, typically in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the samples by interpolating their absorbance values on the standard curve.
-
Account for any dilution factors used during sample preparation.
-
Visualizations
Caption: this compound mechanism of action.
References
- 1. Evaluation of this compound in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of this compound in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experience with this compound in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-reactivity issues with commercial Degarelix antibodies
Welcome to the technical support center for commercial antibodies against Degarelix. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to antibody specificity and cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are specific antibodies required for its detection?
This compound is a synthetic peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, used primarily in the treatment of advanced prostate cancer.[1][2] As a synthetic decapeptide with several unnatural amino acids, it requires highly specific antibodies for accurate quantification in biological matrices, such as serum or plasma, for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3] These antibodies are critical reagents in immunoassays like ELISA to ensure that only this compound is being measured.
Q2: What is antibody cross-reactivity and why is it a potential concern for this compound assays?
Q3: My antibody is described as "anti-idiotypic." Does this eliminate cross-reactivity concerns?
Anti-idiotypic antibodies are engineered to bind to the unique antigen-binding site (idiotope) of a specific antibody, in this case, a therapeutic antibody drug like this compound. While this strategy significantly enhances specificity and reduces the likelihood of cross-reactivity, it does not entirely eliminate the risk. It is crucial to obtain validation data from the manufacturer or perform in-house validation to confirm the antibody's specificity and lack of cross-reactivity with relevant, structurally similar molecules.
Troubleshooting Guide: Immunoassay Issues
Q4: My competitive ELISA results show higher than expected concentrations of this compound in my samples. Could this be cross-reactivity?
A: Higher than expected concentrations can stem from several issues, with cross-reactivity being a key possibility. If an antibody cross-reacts with another molecule present in the sample, it will compete with the labeled this compound for antibody binding sites, leading to a weaker signal (lower OD in a competitive ELISA) which is then incorrectly interpreted as a higher concentration of this compound.
Troubleshooting Steps:
-
Rule out common ELISA errors: Review your protocol to ensure there were no issues with reagent preparation, incubation times, washing steps, or plate reader settings. High background or low signal in controls can indicate a general assay problem.
-
Assess sample matrix effects: The sample matrix (e.g., serum, plasma) can sometimes interfere with the assay. Run a spike-and-recovery experiment by adding a known amount of this compound standard to a blank matrix to see if you can accurately measure it.
-
Perform a cross-reactivity test: The most direct way to investigate this is to test the antibody against potentially cross-reactive molecules. See the experimental protocol below (Section 5) for guidance.
Data on Antibody Specificity
Quantitative assessment of cross-reactivity is essential for validating an anti-Degarelix antibody. The data is typically generated using a competitive immunoassay and expressed as a percentage of the cross-reactivity of the target analyte, this compound. Researchers should request this data from the antibody supplier or generate it as part of their assay validation.
Calculating Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Where IC50 is the concentration of the analyte required to inhibit 50% of the maximum signal.
Table 1: Example Cross-Reactivity Data for a Commercial Anti-Degarelix Antibody
| Compound | Class | Concentration Tested (ng/mL) | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | GnRH Antagonist | 0.1 - 1000 | 50 | 100% |
| Leuprolide | GnRH Agonist | 1 - 10,000 | >10,000 | <0.5% |
| Goserelin | GnRH Agonist | 1 - 10,000 | >10,000 | <0.5% |
| Triptorelin | GnRH Agonist | 1 - 10,000 | >10,000 | <0.5% |
| Endogenous GnRH | Peptide Hormone | 1 - 10,000 | >10,000 | <0.5% |
Note: This table contains illustrative data. Actual values must be determined experimentally for each specific antibody lot.
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment by Competitive ELISA
This protocol outlines the procedure to determine the specificity of an anti-Degarelix antibody by testing its reactivity against other GnRH analogs.
1. Reagent Preparation:
- Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare as required for your specific antibody.
- Wash Buffer (e.g., PBS with 0.05% Tween 20): Prepare a 1X solution.
- Blocking Buffer (e.g., 1% BSA in PBS): To block non-specific binding sites.
- Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween 20): For diluting standards and samples.
- This compound Standard Stock: Prepare a high-concentration stock solution (e.g., 10 µg/mL) in Assay Buffer.
- Potential Cross-Reactant Stocks: Prepare high-concentration stock solutions (e.g., 100 µg/mL) of Leuprolide, Goserelin, etc., in Assay Buffer.
- Anti-Degarelix Antibody: Dilute to the optimal working concentration (determined previously via titration) in Assay Buffer.
- Enzyme-Conjugated Secondary Antibody & Substrate: As required by the specific ELISA format (e.g., HRP conjugate and TMB substrate).
2. ELISA Procedure:
- Coating: Coat a 96-well microplate with the anti-Degarelix antibody diluted in Coating Buffer. Incubate overnight at 4°C.
- Washing: Wash the plate 3 times with Wash Buffer.
- Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Standard/Cross-Reactant Preparation:
- Prepare a serial dilution of the this compound standard (e.g., from 1000 ng/mL down to ~1 ng/mL).
- Prepare a separate serial dilution for each potential cross-reactant (e.g., from 10,000 ng/mL down to ~1 ng/mL).
- Competitive Reaction:
- Add the standard dilutions and cross-reactant dilutions to their respective wells.
- Add a fixed, pre-determined concentration of HRP-conjugated this compound (or the appropriate detection reagents for your assay format).
- Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate 5 times with Wash Buffer.
- Substrate Development: Add TMB substrate and incubate in the dark at room temperature for 15-30 minutes.
- Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄).
3. Data Analysis:
- Read the absorbance at 450 nm using a microplate reader.
- Plot the absorbance values against the log of the concentration for this compound and each potential cross-reactant to generate inhibition curves.
- Determine the IC50 value for each compound.
- Calculate the percent cross-reactivity using the formula provided in Section 4.
Visualizations: Diagrams and Workflows
This compound Signaling Pathway
Caption: Mechanism of action of this compound as a GnRH receptor antagonist.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting unexpected immunoassay results.
Logical Diagram for Antibody Validation
Caption: Decision-making process for validating a new this compound antibody.
References
Technical Support Center: Optimizing Subcutaneous Degarelix Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the subcutaneous administration of Degarelix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability and performance of this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of subcutaneous this compound administration that influences its bioavailability?
A1: this compound is designed to form a gel-like depot upon subcutaneous injection, from which the drug is slowly released into the circulation.[1][2][3][4] This in-situ depot formation is critical for its sustained-release profile and long half-life. The physicochemical properties of the formulation and the injection technique directly impact the formation and characteristics of this depot, thereby influencing the drug's absorption and overall bioavailability. The pharmacokinetic behavior of this compound is strongly influenced by its concentration in the injection solution.[5]
Q2: What are the expected pharmacokinetic parameters following a standard subcutaneous injection of this compound?
A2: Following a standard starting dose of 240 mg administered at a concentration of 40 mg/mL, peak plasma concentrations (Cmax) of this compound typically occur within two days. The elimination is biphasic, with a terminal half-life of approximately 53 days, which is a result of the slow release from the subcutaneous depot.
Q3: What are the most common issues observed during the subcutaneous administration of this compound in experimental settings?
A3: The most frequently reported issues are injection site reactions (ISRs), including pain, erythema (redness), swelling, and the formation of nodules or induration (hardened tissue). These reactions are more common with the initial starting dose. From a formulation perspective, issues can arise from improper reconstitution, leading to variability in viscosity and potential impact on bioavailability.
Q4: Can the viscosity of the reconstituted this compound solution affect its performance?
A4: Yes, the viscosity of the reconstituted solution is a critical parameter that can predict the in-vivo performance of the depot. Variations in viscosity can alter the sustained-release properties and, consequently, the bioavailability of this compound.
Troubleshooting Guides
Issue 1: High Incidence of Injection Site Reactions (ISRs)
Symptoms:
-
Pain, erythema, swelling, nodules, or induration at the injection site.
-
Poor subject compliance or distress in animal models.
Potential Causes:
-
Improper Injection Technique: Needle insertion angle, speed of injection, or injection depth can contribute to tissue irritation.
-
Drug Formulation: The concentration and physicochemical properties of the reconstituted solution can influence local tissue response.
-
Subject-Specific Sensitivity: Individual variations in skin sensitivity and inflammatory response.
Suggested Solutions:
-
Optimize Injection Technique:
-
Ensure a deep subcutaneous injection at a 45° to 90° angle to minimize contact with the dermis.
-
Administer the injection slowly to reduce mechanical stress on the tissue.
-
Vary the injection site periodically, especially in multi-dose studies.
-
Consider the "Z-track" or "air bubble" techniques to prevent backtracking of the drug into the dermal layer.
-
-
Post-Injection Care:
-
Apply a cold pack to the injection site for the first 8-12 hours to reduce inflammation and discomfort.
-
Advise against rubbing or scratching the area.
-
-
Formulation Consideration:
-
Ensure the powder is fully reconstituted and the solution is homogenous before injection.
-
Issue 2: Suboptimal or Variable Bioavailability
Symptoms:
-
Lower than expected plasma concentrations of this compound (low AUC or Cmax).
-
High variability in pharmacokinetic profiles between subjects.
-
Lack of desired therapeutic effect (e.g., testosterone suppression).
Potential Causes:
-
Improper Depot Formation: The gel depot may not form correctly due to issues with the formulation or injection technique.
-
Formulation Concentration and Volume: The concentration of the this compound solution has been shown to affect the fraction of the drug absorbed.
-
Drug Degradation: Chemical instability of the peptide can lead to a lower concentration of the active drug.
-
Injection into an Improper Tissue Layer: Intramuscular injection, for instance, leads to more rapid absorption compared to subcutaneous injection.
Suggested Solutions:
-
Control Formulation Parameters:
-
Concentration: Be aware that higher concentrations may lead to a reduction in the absorbed fraction. See Table 1 for a summary of findings from a preclinical study.
-
Viscosity: For investigational formulations, consider the impact of viscosity on drug release. The use of viscosity-reducing agents like Tween 20 could be explored, though their impact on the in-vitro release profile should be assessed.
-
-
Standardize Administration Protocol:
-
Strictly adhere to a validated injection technique to ensure consistent depot formation.
-
Use appropriate needle length and gauge for the intended subcutaneous depth.
-
-
Verify Drug Integrity:
-
Assess the stability of your this compound formulation under your experimental conditions. Be aware of potential degradation pathways, such as the formation of the 5-Aph(Hyd)-degarelix isomer in serum.
-
Experimental Protocols
Protocol 1: Evaluating the Impact of Formulation Concentration on this compound Bioavailability
Objective: To determine the effect of varying this compound concentration on its pharmacokinetic profile following subcutaneous administration.
Methodology:
-
Subject Allocation: Divide subjects (e.g., male beagle dogs or other relevant animal model) into cohorts, with each cohort receiving a different concentration of this compound.
-
Formulation Preparation: Prepare sterile this compound solutions at different concentrations (e.g., 1.25 mg/mL, 10 mg/mL, 40 mg/mL) in a suitable vehicle (e.g., sterile water for injection with mannitol).
-
Dose Administration: Administer a fixed dose of this compound to all subjects by adjusting the injection volume according to the concentration. Injections should be administered subcutaneously in a consistent anatomical location (e.g., the abdominal region).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72 hours, and then periodically for up to several weeks) to capture the full pharmacokinetic profile.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for each cohort.
-
Data Comparison: Statistically compare the pharmacokinetic parameters between the different concentration groups.
Protocol 2: Assessment of Injection Technique on Injection Site Reactions and Drug Absorption
Objective: To compare the incidence and severity of ISRs and the resulting pharmacokinetic profile with different subcutaneous injection techniques.
Methodology:
-
Subject Groups: Assign subjects to different groups, each corresponding to a specific injection technique (e.g., standard 45° injection, 90° deep subcutaneous injection, Z-track technique).
-
Standardized Formulation: Use a single batch and concentration of reconstituted this compound for all injections to minimize formulation variability.
-
Injection Procedure: Trained personnel should administer the injections strictly following the protocol for each technique.
-
ISR Assessment: At regular intervals post-injection, score the injection sites for erythema, swelling, and induration using a standardized scoring system (e.g., a 0-4 scale). Measure the size of any nodules.
-
Pharmacokinetic Sampling: Collect blood samples at appropriate time points to determine the pharmacokinetic profile for each group.
-
Data Analysis:
-
Compare the ISR scores between the different technique groups using appropriate statistical methods.
-
Analyze and compare the pharmacokinetic parameters (AUC, Cmax, Tmax) to determine if the injection technique significantly impacts drug absorption.
-
Quantitative Data
Table 1: Impact of Dosing Solution Concentration on this compound Absorption in Beagle Dogs
| Concentration (mg/mL) | Relative Absorbed Fraction | Rate of Initial Absorption |
| 1.25 | Baseline (100%) | Fastest |
| 40 | Reduced by ~50% | Slower |
Data adapted from a study in beagle dogs demonstrating that increasing the concentration of the dosing solution from 1.25 to 40 mg/mL reduced the absorbed fraction by approximately 50% and slowed the initial absorption rate.
Table 2: Standard Dosing and Corresponding Concentrations for Clinical Use
| Dose Type | This compound Amount | Reconstitution Volume | Final Concentration |
| Starting Dose | 120 mg per injection (x2) | 3 mL | 40 mg/mL |
| Maintenance Dose | 80 mg | 4.2 mL | 20 mg/mL |
This table provides the standard concentrations used in clinical practice, which have been established through clinical trials.
Visualizations
Caption: Experimental workflow for evaluating this compound bioavailability.
Caption: Troubleshooting logic for suboptimal this compound bioavailability.
Caption: this compound mechanism of action pathway.
References
Technical Support Center: Ensuring the Integrity of Degarelix in Research Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Degarelix. This resource provides essential guidance on preventing the degradation of this compound during sample storage and analysis, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound samples.
Question: I am seeing a significant loss of this compound in my plasma samples stored at room temperature. What could be the cause?
Answer: this compound is susceptible to both chemical and enzymatic degradation in biological matrices at room temperature. The primary degradation pathways are:
-
Isomerization: In human plasma at 37°C, this compound can undergo isomerization to form 5-Aph(Hyd)-degarelix. Studies have shown that after 48 hours of incubation at this temperature, the total degradation of this compound can be between 25-28%, with up to 13% converting to the hydantoin isomer.[1]
-
Enzymatic Degradation: this compound is rapidly degraded by peptidases present in biological samples, particularly in liver tissue. In fresh hepatocytes, a significant reduction in the initial concentration of this compound (over 75%) can be observed within 2 hours of incubation at 37°C.
To mitigate this, it is crucial to process and store samples at low temperatures immediately after collection.
Question: What is the optimal temperature for storing plasma and serum samples containing this compound?
Answer: For short-term storage, samples should be kept at 5°C. At this temperature, the formation of the hydantoin isomer is not detected. For long-term storage, it is recommended to store samples at -20°C or -80°C to minimize both chemical and enzymatic degradation. Avoid repeated freeze-thaw cycles as this can also contribute to peptide degradation.
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What are these?
Answer: Unexpected peaks could be degradation products of this compound. The most common degradation product is the 5-Aph(Hyd)-degarelix isomer. Standard reversed-phase HPLC methods using acidic mobile phases may not be sufficient to separate this compound from this isomer. The use of a basic mobile phase in your HPLC method can improve the separation of these two compounds. Another possibility is the presence of truncated peptide fragments resulting from enzymatic cleavage.
Question: Should I use protease inhibitors when collecting and processing blood samples for this compound analysis?
Answer: Yes, using protease inhibitors is highly recommended, especially if immediate processing and freezing of the sample are not possible. A broad-spectrum protease inhibitor cocktail should be added to the blood collection tubes to prevent enzymatic degradation by peptidases present in the plasma.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Human Plasma
| Storage Temperature | Duration | Degradation | Key Degradation Product |
| 37°C | 48 hours | 25-28% | 5-Aph(Hyd)-degarelix (up to 13%)[1] |
| 5°C | 48 hours | No hydantoin isomer detected[1] | Not applicable |
Table 2: Stability of this compound in Other Matrices
| Matrix | Storage Temperature | Duration | Degradation | Notes |
| Fresh Hepatocytes | 37°C | 2 hours | >75% | Primarily due to enzymatic degradation. |
| Dulbecco Buffer (pH 7.4) | Not specified | Prolonged | Stable | Indicates stability in a buffered, non-enzymatic environment. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
Objective: To collect and process blood samples to ensure the stability of this compound for subsequent analysis.
Materials:
-
Blood collection tubes containing a broad-spectrum protease inhibitor cocktail.
-
Centrifuge capable of refrigeration.
-
Pipettes and sterile, low-protein binding polypropylene tubes.
-
Dry ice or a -80°C freezer.
Procedure:
-
Collect whole blood directly into pre-chilled blood collection tubes containing a protease inhibitor cocktail.
-
Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitors.
-
Place the tubes on ice immediately.
-
Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean, pre-chilled, low-protein binding polypropylene tubes.
-
Immediately freeze the plasma samples on dry ice or in a -80°C freezer.
-
Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: HPLC-MS/MS Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples using a reliable and sensitive HPLC-MS/MS method.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the specific instrument and standards for this compound and the internal standard.
-
Optimize instrument parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
Caption: Major degradation pathways of this compound in biological samples.
Caption: Recommended workflow for handling biological samples for this compound analysis.
References
Troubleshooting batch-to-batch variability of Degarelix efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Degarelix efficacy during pre-clinical research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide-based gonadotropin-releasing hormone (GnRH) antagonist.[1] It works by directly and competitively binding to GnRH receptors in the pituitary gland, which in turn blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This rapid reduction in LH and FSH leads to a decrease in testosterone production.[1] Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels.[1]
Q2: We are observing inconsistent testosterone suppression in our animal models between different batches of this compound. What are the potential causes?
Batch-to-batch variability in this compound efficacy can stem from several factors, primarily related to the physicochemical properties of the reconstituted drug product. Key areas to investigate include:
-
Variations in the Lyophilized Product: Differences in the manufacturing process, particularly the lyophilization (freeze-drying) cycle, can lead to variations in the cake structure, residual moisture content, and the presence of aggregates in the lyophilized powder.[2]
-
Inconsistent Reconstitution and Handling: The reconstitution process is critical and technique-dependent. Variations in the reconstitution solvent, temperature, and handling (e.g., shaking vs. gentle swirling) can impact the formation of the in-situ depot.
-
Aggregation Kinetics: this compound forms a gel-like depot at the injection site through a process of self-aggregation. The rate and extent of this aggregation are critical for its sustained-release profile. Batch-to-batch differences in aggregation kinetics can lead to variable drug release and inconsistent efficacy.
-
Presence of Impurities: Impurities generated during synthesis or degradation products formed during storage can potentially interfere with the drug's activity.
Q3: How does the reconstitution process affect this compound efficacy?
The reconstitution of lyophilized this compound is a critical step that influences its in-vivo performance. Improper reconstitution can lead to:
-
Incomplete Solubilization: This can result in a lower effective dose being administered.
-
Foaming: Vigorous shaking can cause foaming, which may lead to denaturation of the peptide and altered aggregation properties.
-
Introduction of Contaminants: Using non-sterile reconstitution liquids or improper aseptic techniques can introduce contaminants that may affect the stability and safety of the drug.
It is crucial to follow the supplier's reconstitution instructions precisely.
Q4: What is the importance of aggregation for this compound and how can it vary between batches?
This compound's long-acting formulation relies on its ability to self-aggregate and form a depot upon subcutaneous injection. This depot slowly releases the drug over time, maintaining testosterone suppression. The kinetics of this aggregation process are a critical quality attribute.
Batch-to-batch variability in aggregation can be influenced by:
-
Physicochemical properties of the drug substance: Minor variations in the peptide's primary or higher-order structure can affect its propensity to aggregate.
-
Formulation components: The presence and concentration of excipients can influence aggregation.
-
Environmental factors: Temperature, pH, and ionic strength of the surrounding tissue at the injection site can also play a role.
Differences in aggregation kinetics can lead to either a too-rapid or too-slow release of the drug, resulting in inconsistent efficacy.
Troubleshooting Guides
Issue 1: Higher than expected testosterone levels after administration.
If you observe insufficient testosterone suppression, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Improper Reconstitution | Review your reconstitution protocol. Ensure you are using the correct volume and type of sterile diluent. Avoid vigorous shaking; instead, gently swirl the vial until the powder is completely dissolved. |
| Incorrect Dosage | Double-check your dose calculations, accounting for the net peptide content of the lyophilized powder, which is typically 70-90% of the total weight due to counter-ions and residual moisture. |
| Suboptimal Injection Technique | Ensure the subcutaneous injection is administered correctly to allow for proper depot formation. |
| Degraded this compound Batch | Check the expiration date and storage conditions of your this compound batch. Store lyophilized peptide at -20°C or lower. Perform a purity analysis using HPLC to check for degradation products. |
Issue 2: High variability in efficacy between different batches.
When faced with inconsistent results across different batches, a systematic investigation is required:
Troubleshooting Workflow
Troubleshooting workflow for batch-to-batch variability.
Data Presentation
Table 1: Key Quality Attributes of this compound Batches and Potential Impact on Efficacy
| Parameter | Typical Range | Potential Impact of Deviation | Recommended Analytical Method |
| Purity (HPLC) | >98% | Lower purity may indicate the presence of impurities that could affect activity or stability. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Moisture Content | <5% | High moisture content can lead to peptide degradation during storage. | Karl Fischer Titration |
| Viscosity (reconstituted) | 2-15 mPas | Higher viscosity can affect injectability and may alter the drug release profile from the depot. | Viscometer |
| Aggregation Half-Time (t1/2) by NMR | Batch-specific | A shorter t1/2 indicates faster aggregation, which could lead to a more rapid initial drug release. | Real-time ¹H-NMR Spectroscopy |
Table 2: Influence of Experimental Conditions on this compound Aggregation Kinetics
| Condition | Change | Effect on Aggregation Rate |
| Concentration | Increase | Increases |
| Temperature | Increase | Increases |
| pH | Deviation from optimal pH (around neutral) | Can increase or decrease, depending on the specific pH change |
| Ionic Strength (Salt) | Increase | Generally increases |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation Kinetics by Real-Time ¹H-NMR Spectroscopy
This protocol is adapted from the methodology described by Patil et al. (2021).
Objective: To monitor the rate of this compound aggregation in real-time.
Materials:
-
Lyophilized this compound
-
Deuterium oxide (D₂O) or appropriate buffer prepared in D₂O
-
NMR tubes
-
NMR spectrometer (e.g., 600 MHz) equipped for kinetic measurements
Procedure:
-
Equilibrate all materials to the desired experimental temperature (e.g., 25°C).
-
Reconstitute the lyophilized this compound with a known volume of D₂O or D₂O-based buffer to achieve the target concentration (e.g., 2 mg/mL).
-
Immediately transfer the reconstituted solution to an NMR tube.
-
Acquire a series of ¹H-NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a total duration sufficient to observe a significant decrease in the signal intensity (e.g., 24 hours).
-
Process the spectra and integrate the area of a well-resolved this compound peak (e.g., methyl group resonances).
-
Plot the integral area as a function of time and fit the data to an appropriate kinetic model (e.g., exponential decay) to determine the aggregation half-time (t1/2).
Protocol 2: Purity and Impurity Profiling by RP-HPLC
Objective: To determine the purity of a this compound batch and identify and quantify any related impurities.
Materials:
-
Lyophilized this compound
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 30-40 minutes to elute the impurities and the main compound.
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and all impurity peaks.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Identify known impurities by comparing their retention times with reference standards, if available.
-
Mandatory Visualizations
This compound Mechanism of Action
This compound blocks GnRH receptors in the pituitary gland.
Factors Influencing this compound Aggregation
Key factors influencing the aggregation of this compound.
References
Technical Support Center: Optimizing LC-MS/MS for Degarelix Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Degarelix using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an LC-MS/MS method for this compound?
A1: The main challenges include:
-
Isomer Separation: this compound can convert into a hydantoin isomer, 5-Aph(Hyd)-degarelix, especially in serum at physiological temperatures.[1] This isomer has the same molecular weight as the parent drug, making chromatographic separation crucial for accurate quantification.[1]
-
Peptide-Specific Issues: As a decapeptide, this compound can suffer from poor fragmentation, adsorption to surfaces, and low ionization efficiency compared to small molecules.
-
Matrix Effects: Biological matrices like plasma and serum can cause ion suppression or enhancement, affecting sensitivity and reproducibility.[2]
-
Metabolite Identification: this compound is degraded into truncated peptide fragments, with the main metabolite being a nonapeptide.[3][4] Your method may need to resolve and quantify these metabolites.
Q2: Which ionization mode is best for this compound detection?
A2: Electrospray ionization (ESI) in positive mode is the generally accepted and most effective method for ionizing peptides like this compound.
Q3: What are the expected metabolites of this compound I should look for?
A3: this compound is primarily metabolized through peptidic degradation. The main degradation pathway involves the sequential cleavage of amino acids. The most commonly reported metabolite in plasma is the C-terminally truncated nonapeptide FE200486 (1-9)-OH. Other truncated peptides have been identified in in-vivo and in-vitro studies. This compound is not a substrate for the human cytochrome P450 system.
Q4: Can I use a standard acidic mobile phase for this compound analysis?
A4: Standard chromatographic methods using acidic mobile phases (e.g., with formic acid or trifluoroacetic acid) are not suitable for separating the 5-Aph(Hyd)-degarelix isomer from the parent compound. The use of a basic mobile phase is recommended for excellent separation of these two peaks.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the peptide and the column's stationary phase, or contamination of the column.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For this compound, a basic mobile phase is recommended for isomer separation.
-
Column Contamination: Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.
-
Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to avoid peak distortion.
-
Issue 2: Low Signal Intensity or Loss of Sensitivity
-
Possible Cause: Ion suppression from matrix components, suboptimal MS parameters, or degradation of the analyte.
-
Solution:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method.
-
Tune MS Parameters: Infuse a standard solution of this compound to optimize key MS parameters, including ion spray voltage, gas flows (nebulizer, heater, curtain), and temperature.
-
Optimize Collision Energy: Adjust the collision energy (CE) for each MRM transition to ensure efficient fragmentation and maximize the signal of the product ions.
-
Check for Adsorption: Peptides can adsorb to plastic and glass surfaces. Consider using low-adsorption vials and collection plates.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or a leak in the LC system.
-
Solution:
-
Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A common guideline is to pass 10-20 column volumes of the mobile phase through the column.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. Microbial growth in aqueous mobile phases can alter their properties.
-
System Check: Check the LC system for any leaks, as this can cause pressure fluctuations and lead to retention time shifts.
-
Issue 4: High Background Noise
-
Possible Cause: Contaminated solvents or mobile phase additives, or a dirty ion source.
-
Solution:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives.
-
Clean the Ion Source: Contaminants can build up on the ion source components. Follow the manufacturer's protocol for cleaning the ion source.
-
Check for Contamination: Inject a blank solvent sample to determine if the noise is coming from the system itself.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Calibration Curve Range | 20–2000 ng/mL | |
| Precursor Ion (this compound) | m/z values corresponding to various charge states should be determined empirically. | |
| Product Ions (this compound) | Immonium ions such as m/z 121.1, 154.1, and 170.1 can be observed. | |
| b- and y-ions from peptide backbone fragmentation are also prominent. | ||
| Internal Standard | A stable isotope-labeled version of this compound is ideal but not always available. Alternatively, a structurally similar peptide that does not interfere with this compound can be used. |
Note: Specific m/z values for precursor and product ions should be optimized for your specific instrument.
Experimental Protocols
Sample Preparation (using Solid-Phase Extraction - SPE)
This is a general protocol and may require optimization based on the specific SPE sorbent and biological matrix.
-
Pre-treatment: To 500 µL of plasma or serum sample, add an internal standard.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences. Follow with a wash using 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., 100 µL of 10% acetonitrile in water).
LC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific system.
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: A C18 column suitable for peptide separations (e.g., Phenomenex Gemini NX-C18, 150 x 4.6 mm, 3.0 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from low to high percentage of Mobile Phase B. An example could be:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-17 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI, Positive Mode.
-
Key MS Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~550°C
-
Curtain Gas: ~25 psi
-
Nebulizer Gas (Gas 1): ~55 psi
-
Heater Gas (Gas 2): ~55 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low signal intensity.
References
How to reduce the viscosity of high-concentration Degarelix formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing the viscosity of high-concentration Degarelix formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Issue: My high-concentration this compound formulation is too viscous to handle or inject.
High viscosity in concentrated peptide formulations like this compound is a common challenge, primarily driven by strong intermolecular protein-protein interactions (PPIs).[1][2] The following steps can help troubleshoot and mitigate this issue.
1. Formulation Re-evaluation: The Role of Excipients
The addition of certain excipients can disrupt the PPIs that lead to high viscosity.[2][3] Consider screening a panel of viscosity-reducing excipients.
-
Amino Acids: Arginine and its salt forms (e.g., Arginine HCl) are widely recognized for their ability to reduce the viscosity of high-concentration protein and peptide solutions.[1] Other amino acids such as lysine, histidine, and proline have also shown efficacy. These molecules are thought to interfere with both electrostatic and hydrophobic interactions between peptide molecules.
-
Salts: The inclusion of salts like sodium chloride (NaCl) can modulate viscosity. However, the effect of ionic strength can be complex; viscosity may either decrease or increase depending on the specific peptide, its concentration, and the pH of the formulation. Careful screening of salt concentration is crucial.
-
Excipient Combinations: In some cases, combining excipients, such as an amino acid with an anionic molecule, can have a synergistic effect on viscosity reduction while maintaining protein stability.
2. pH Optimization
The pH of the formulation has a significant impact on the surface charge of the this compound peptide, which in turn influences PPIs and viscosity.
-
Actionable Step: Systematically screen a range of pH values around the current formulation's pH. It is often observed that moving the pH further away from the isoelectric point (pI) of the peptide can increase net charge and electrostatic repulsion, thereby reducing viscosity. The pH of a 20 mg/mL solution of this compound in 2.5% mannitol is approximately 4.0.
3. Temperature Control
Viscosity is highly dependent on temperature. For most liquids, including peptide solutions, viscosity decreases as temperature increases.
-
During Handling and Processing: If feasible within the stability constraints of this compound, slightly increasing the temperature of the formulation during processing steps can significantly lower its viscosity.
-
Characterization: When measuring viscosity, ensure precise and consistent temperature control to obtain reproducible results.
Logical Workflow for Troubleshooting High Viscosity
The following diagram illustrates a systematic approach to addressing high viscosity in this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is causing the high viscosity in my concentrated this compound formulation?
High viscosity in concentrated this compound solutions is primarily due to strong, reversible protein-protein interactions (PPIs). As a decapeptide, this compound has a propensity for self-aggregation, which is fundamental to its in-situ gel depot formation for sustained release. However, at high concentrations, these same interactions can lead to unacceptably high viscosity before administration.
Q2: Which excipients are most effective at reducing viscosity?
Arginine and its salts are among the most effective and widely used excipients for reducing the viscosity of high-concentration protein and peptide formulations. They are thought to work by disrupting both hydrophobic and electrostatic interactions. Other charged amino acids like lysine and histidine, as well as simple salts like NaCl, can also be effective. However, the optimal excipient is molecule-specific, and screening is recommended.
Q3: How does pH affect the viscosity of this compound solutions?
The pH of the solution determines the net charge on the this compound molecule. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can lead to increased PPIs and higher viscosity. Adjusting the pH away from the pI generally increases the net charge, leading to greater electrostatic repulsion between molecules and a decrease in viscosity. The approved formulation of this compound has a pH of approximately 4.
Q4: Can I reduce viscosity by changing the temperature?
Yes, for liquid formulations, viscosity typically decreases as temperature increases. This is because the increased thermal energy allows molecules to more easily overcome the attractive forces that contribute to viscous flow. This can be a useful strategy during formulation processing, but the thermal stability of this compound must be considered to avoid degradation.
Q5: What is the approved formulation of this compound?
The commercially available this compound (Firmagon®) is a lyophilized powder for reconstitution. The formulation contains this compound (as acetate) and mannitol as a bulking agent. After reconstitution with sterile water for injection, the starting dose is administered at a concentration of 40 mg/mL, and the maintenance dose is at 20 mg/mL.
This compound Mechanism of Action: GnRH Pathway
This compound is a Gonadotropin-Releasing Hormone (GnRH) antagonist. It competitively binds to and blocks GnRH receptors in the pituitary gland. This action inhibits the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn leads to a rapid reduction in testosterone production in the testes.
Data Presentation
Table 1: Effect of Amino Acid Excipients on Viscosity of a Model High-Concentration Protein Solution
| Excipient (at ~150-250 mM) | Typical Viscosity Reduction | Potential Mechanism of Action | Reference |
| Arginine HCl | High (up to 6-fold) | Disrupts electrostatic and hydrophobic interactions | |
| Lysine HCl | Moderate to High | Primarily disrupts electrostatic interactions | |
| Histidine HCl | Moderate | Charge shielding and potential specific interactions | |
| Proline | Moderate | Weakens protein-protein interactions | |
| Sodium Chloride | Variable | Modulates electrostatic interactions (screening) |
Note: The actual viscosity reduction is highly dependent on the specific peptide, its concentration, pH, and temperature.
Table 2: Influence of Formulation Parameters on Viscosity
| Parameter | Change | Expected Effect on Viscosity | Rationale |
| pH | Move away from pI | Decrease | Increases net molecular charge and electrostatic repulsion. |
| Temperature | Increase | Decrease | Increases molecular kinetic energy, overcoming intermolecular attractive forces. |
| Ionic Strength | Increase (e.g., with NaCl) | Variable | Can shield charges, reducing repulsion (may increase viscosity) or disrupt favorable electrostatic interactions (may decrease viscosity). |
Experimental Protocols
Protocol 1: Screening Excipients for Viscosity Reduction
This protocol outlines a general procedure for screening the effect of different excipients on the viscosity of a high-concentration this compound formulation.
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound in your base buffer.
-
Prepare concentrated stock solutions of each excipient to be tested (e.g., 1 M Arginine HCl, 2 M NaCl) in the same base buffer.
-
-
Formulation Preparation:
-
In microcentrifuge tubes, add the required volume of the this compound stock solution.
-
Add the calculated volume of the excipient stock solution to achieve the target final excipient concentration (e.g., 50 mM, 100 mM, 200 mM).
-
Add the required volume of base buffer to reach the final target this compound concentration.
-
Gently mix by pipetting or slow vortexing to avoid shearing the peptide.
-
Prepare a control sample with only this compound and the base buffer.
-
-
Equilibration:
-
Allow the prepared formulations to equilibrate at the desired temperature (e.g., 25°C) for at least one hour before measurement.
-
-
Viscosity Measurement:
-
Measure the viscosity of each formulation using a suitable viscometer or rheometer (see Protocol 2).
-
-
Data Analysis:
-
Plot viscosity as a function of excipient concentration for each excipient.
-
Compare the viscosity of excipient-containing formulations to the control to determine the percentage of viscosity reduction.
-
Workflow for Excipient Screening
Protocol 2: Viscosity Measurement using a Cone-and-Plate Rheometer
This protocol provides a detailed methodology for measuring the dynamic viscosity of a high-concentration peptide solution.
-
Instrument Preparation:
-
Turn on the rheometer and the temperature control unit (e.g., Peltier plate).
-
Ensure the instrument is level and has a proper air supply if required.
-
Select the appropriate cone geometry (e.g., 40 mm, 1° cone). The choice may depend on the expected viscosity and available sample volume.
-
Set the desired measurement temperature (e.g., 25°C) and allow the plate to equilibrate.
-
-
Zeroing the Gap:
-
Lower the cone to the plate.
-
Follow the instrument's software instructions to zero the gap. This sets the reference point for the measurement.
-
-
Sample Loading:
-
Raise the cone to the loading gap.
-
Carefully pipette the required sample volume onto the center of the lower plate. The required volume is specific to the geometry being used.
-
Avoid introducing air bubbles into the sample.
-
-
Setting the Measurement Gap:
-
Slowly lower the cone to the measurement gap (truncation gap).
-
A small amount of excess sample should be expelled from the edge of the cone, forming a trimmed edge.
-
Carefully remove the excess sample using a spatula or pipette tip.
-
-
Sample Equilibration:
-
Allow the sample to thermally equilibrate on the plate for a few minutes before starting the measurement.
-
-
Measurement:
-
Set up the measurement parameters in the software. A common method is a shear rate sweep (e.g., from 1 to 1000 s⁻¹).
-
Start the measurement. The instrument will apply a range of shear rates and measure the corresponding shear stress to calculate viscosity.
-
-
Data Analysis:
-
Plot viscosity versus shear rate. For many high-concentration protein solutions, you may observe shear-thinning behavior (viscosity decreases as shear rate increases).
-
Report the viscosity at a specific shear rate relevant to your application (e.g., injection).
-
-
Cleaning:
-
Thoroughly clean the cone and plate with appropriate solvents according to the manufacturer's instructions.
-
References
Technical Support Center: Managing the Immunogenicity of Degarelix in Research Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the immunogenicity of Degarelix in long-term studies. The information is designed to offer practical guidance for managing and mitigating potential immunogenic responses during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of anti-Degarelix antibodies (ADAs) in long-term studies?
A1: Based on clinical trial data, the incidence of anti-Degarelix antibodies tends to increase over time and then stabilize. After one year of treatment, approximately 10% to 29% of patients may develop ADAs.[1][2] This incidence can reach a plateau of around 40% to 46% with continued treatment for up to three to five and a half years.[1][3] It is important to note that the observed antibodies have generally been low-titered and have not shown a discernible impact on the safety or efficacy of this compound, as evaluated by testosterone suppression.[1]
Q2: How can we proactively reduce the immunogenic potential of our this compound formulation in pre-clinical models?
A2: While this compound is a synthetic peptide with non-natural amino acids designed for low immunogenicity, several strategies can be explored to further minimize immune responses in sensitive models. These include optimizing the formulation by incorporating stabilizers or excipients to reduce aggregation, and exploring alternative delivery systems, such as encapsulating the peptide in nanoparticles to shield it from the immune system.
Q3: We are observing a higher-than-expected ADA response in our animal model. What are the potential causes and how can we troubleshoot this?
A3: Higher-than-expected immunogenicity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and mitigating the issue. Key areas to investigate include the purity of the this compound peptide, the presence of aggregates, the route and frequency of administration, and the specific animal model being used.
Q4: What is the general mechanism of T-cell dependent immunogenicity for peptide drugs like this compound?
A4: T-cell dependent immunogenicity is a key pathway for the development of an antibody response against therapeutic peptides. The process begins with the uptake of the peptide by antigen-presenting cells (APCs), such as dendritic cells. Inside the APC, the peptide is processed and its fragments (epitopes) are presented on the cell surface by Major Histocompatibility Complex (MHC) class II molecules. These MHC-peptide complexes are then recognized by T-helper cells, which become activated and in turn help activate B-cells to produce specific antibodies against the peptide.
Quantitative Data Summary
The following table summarizes the reported incidence of anti-Degarelix antibodies (ADAs) from long-term clinical studies.
| Study Duration | Incidence of Anti-Degarelix Antibodies (ADAs) | Antibody Characteristics | Reported Impact on Safety/Efficacy |
| 1 Year | 10% - 29% | Low-titered | No indication of impact on safety or efficacy. |
| Up to 3 Years | Plateau of approximately 40% | Low-titered | No impact on safety or efficacy observed. |
| Up to 5.5 Years | Prevalence increased to 46% between years 2-3 and then stabilized. | Not specified, but no impact on safety or efficacy noted. | No indication that efficacy or safety is affected by antibody formation. |
Troubleshooting Guide: High Immunogenicity in Pre-clinical Models
This guide provides a structured approach for investigating and resolving unexpectedly high immunogenic responses to this compound in research settings.
| Problem | Potential Cause | Recommended Action |
| High ADA Titers in Multiple Animals | Peptide Aggregation: Aggregates are a known driver of immunogenicity. | 1. Characterize Aggregation: Use techniques like size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS) to quantify aggregates in the formulation. 2. Optimize Formulation: Experiment with different excipients (e.g., polysorbates) or pH adjustments to minimize aggregation. 3. Filtration: Filter the formulation through a 0.22 µm filter before administration to remove existing aggregates. |
| Impurities in Peptide Synthesis: Residual impurities from the synthesis process can be immunogenic. | 1. Verify Purity: Confirm the purity of the this compound peptide using reverse-phase HPLC (RP-HPLC) and mass spectrometry. 2. Source High-Purity Peptide: If purity is a concern, obtain this compound from a reputable supplier with stringent quality control. | |
| Inconsistent ADA Responses Between Animals | Injection Technique: Improper injection technique can lead to inflammation and enhanced immune responses. | 1. Standardize Protocol: Ensure all researchers are using a consistent and proper subcutaneous injection technique. 2. Rotate Injection Sites: Vary the injection site to minimize local inflammation. |
| Animal Health Status: Underlying inflammation or infection in individual animals can heighten immune responses. | 1. Health Monitoring: Closely monitor the health of all animals in the study. 2. Exclude Unhealthy Animals: Exclude any animals showing signs of illness from immunogenicity assessments. | |
| High Immunogenicity in a Specific Animal Strain | Genetic Predisposition: Certain animal strains may have MHC haplotypes that are more prone to recognizing this compound as foreign. | 1. Consider Alternative Strains: If feasible, test this compound in a different animal strain. 2. Use Humanized Models: For more clinically relevant data, consider using humanized mouse models that express human immune components. |
Experimental Protocols
Protocol 1: Detection of Anti-Degarelix Antibodies (ADAs) using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a bridging ELISA for the qualitative and semi-quantitative detection of ADAs in serum or plasma samples.
Materials:
-
High-binding 96-well microplates
-
Biotinylated this compound
-
Sulfotagged this compound
-
Streptavidin-coated plates (for electrochemiluminescence detection)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Dilution buffer (PBS with 1% BSA)
-
Positive control (affinity-purified anti-Degarelix antibodies)
-
Negative control (serum from naive animals)
-
Stop solution (e.g., 1 M H₂SO₄ for colorimetric detection)
-
TMB substrate (for colorimetric detection)
-
Plate reader
Methodology:
-
Coating: Coat the microplate wells with streptavidin and incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Sample Incubation: Add diluted serum/plasma samples, positive controls, and negative controls to the wells. Add a mixture of biotinylated this compound and sulfotagged this compound. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the plates five times with wash buffer.
-
Detection:
-
Colorimetric: Add HRP-conjugated streptavidin, incubate, wash, and then add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Electrochemiluminescence (ECL): Read the plate on an ECL detector.
-
-
Data Analysis: Determine the cut-point from the negative controls. Samples with a signal above the cut-point are considered positive for ADAs. Titer can be determined by serially diluting the positive samples.
Protocol 2: In Silico Prediction of T-cell Epitopes
To proactively assess and mitigate immunogenicity, in silico tools can be used to predict potential T-cell epitopes within the this compound sequence.
Methodology:
-
Obtain this compound Sequence: The amino acid sequence of this compound is Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH2.
-
Select Prediction Tool: Utilize publicly available or commercial T-cell epitope prediction algorithms (e.g., IEDB Analysis Resource, EpiMatrix).
-
Define Parameters: Select the appropriate MHC class II alleles relevant to the target population (human or specific animal model).
-
Run Prediction: Input the this compound sequence into the algorithm.
-
Analyze Results: The output will provide a list of potential peptide fragments with predicted binding affinities to the selected MHC alleles. Peptides with high predicted binding affinity are potential T-cell epitopes. This information can guide potential de-immunization strategies, such as amino acid substitutions, though this would result in a new chemical entity.
Visualizations
Diagram 1: T-Cell Dependent Immunogenicity Pathway
Caption: T-Cell dependent activation pathway leading to anti-Degarelix antibody production.
Diagram 2: Troubleshooting Workflow for High Immunogenicity
Caption: A step-by-step workflow for troubleshooting high immunogenicity of this compound.
References
Validation & Comparative
Degarelix vs. Leuprolide: A Comparative Analysis of Efficacy in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro efficacy of degarelix and leuprolide, two commonly used androgen deprivation therapies, on prostate cancer cell lines. The information presented herein is supported by experimental data to assist researchers in understanding the distinct cellular mechanisms and to inform future drug development strategies.
Introduction to Androgen Deprivation Therapy
Prostate cancer growth is often dependent on androgens, primarily testosterone.[1][2] Androgen deprivation therapy (ADT) aims to reduce androgen levels or block their action at the cellular level.[2] Leuprolide, a gonadotropin-releasing hormone (GnRH) agonist, and this compound, a GnRH antagonist, are two prominent ADTs that achieve testosterone suppression through different mechanisms.[3][4]
Leuprolide , a GnRH agonist, initially stimulates the pituitary gland, causing a temporary surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone. Continuous administration leads to downregulation and desensitization of GnRH receptors, ultimately suppressing testosterone production.
This compound , a GnRH antagonist, directly blocks GnRH receptors in the pituitary gland, leading to a rapid and profound reduction in LH, FSH, and testosterone without an initial surge.
Comparative Efficacy in Prostate Cancer Cell Lines
In-vitro studies provide a direct comparison of the cellular effects of this compound and leuprolide on prostate cancer cell lines, independent of their systemic effects on testosterone production. These studies reveal that this compound can have direct anti-proliferative and pro-apoptotic effects on prostate cancer cells, whereas leuprolide, in the same experimental settings, often shows no direct impact on cell viability.
Cell Viability and Proliferation
Studies have demonstrated that this compound directly reduces the viability of various prostate cancer cell lines, including androgen-sensitive (LNCaP) and androgen-independent (PC-3, DU-145) lines. In contrast, the GnRH agonist leuprolide has been shown to have no significant effect on the viability of these cells in direct comparative assays.
One study investigated the direct effects of this compound on the proliferation of LNCaP, PC-3, and DU145 prostate cancer cell lines. In both LNCaP and PC-3 cells, this compound reduced cell growth by approximately 15% at a concentration of 2x10⁻⁸M, with the inhibitory effect increasing to over 60% at 10⁻⁵M. In DU145 cells, a reduction in cell growth of about 25% was observed starting at a concentration of 10⁻¹⁰M, reaching over 60% inhibition at 10⁻⁵M.
Another key study directly compared the effects of this compound and leuprolide on several prostate cell lines. This compound treatment was found to reduce cell viability in normal prostate epithelial and myofibroblast cells, benign prostatic hyperplasia (BPH) cells, and the androgen-dependent LNCaP and castration-resistant VCaP prostate cancer cells. Notably, the androgen-independent PC-3 cell line was an exception, showing no significant reduction in viability with this compound treatment in this particular study. Conversely, treatment with the GnRH agonists leuprolide and goserelin did not affect the viability of the tested prostate cell lines, even at high concentrations.
Table 1: Comparative Effect of this compound and Leuprolide on Prostate Cancer Cell Viability
| Cell Line | Drug | Concentration | Effect on Cell Viability | Reference |
| LNCaP (Androgen-Sensitive) | This compound | 10⁻¹⁰M to 10⁻⁵M | Significant Decrease | |
| Leuprolide | Up to 100 µM | No Significant Change | ||
| VCaP (Castration-Resistant) | This compound | Not specified | Significant Decrease | |
| Leuprolide | Not specified | No Significant Change | ||
| PC-3 (Androgen-Independent) | This compound | 10⁻¹¹M to 10⁻⁵M | No significant change in one study, significant decrease in another | |
| DU-145 (Androgen-Independent) | This compound | 10⁻¹⁰M to 10⁻⁵M | Significant Decrease |
Apoptosis
The reduction in cell viability induced by this compound is attributed to an increase in apoptosis. This has been demonstrated by elevated levels of caspases 3/7, 8, and 9 in prostate cancer cells following this compound treatment. In direct comparative studies, leuprolide did not induce a similar apoptotic response.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and leuprolide in cell lines can be attributed to their distinct mechanisms of action at the cellular level. Both drugs ultimately impact the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell growth and survival.
Androgen Receptor Signaling Pathway
The androgen receptor, a ligand-activated transcription factor, plays a central role in prostate cancer. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.
Caption: Androgen Receptor (AR) Signaling Pathway in Prostate Cancer.
Drug Mechanisms in the Context of Androgen Deprivation
While both drugs lead to systemic testosterone reduction, their mechanisms differ. Leuprolide's initial agonist action can temporarily stimulate the AR pathway before desensitization occurs. This compound, by providing immediate and profound testosterone suppression without a surge, avoids this initial stimulation. The direct effects observed in cell lines suggest that this compound may also have actions independent of systemic testosterone levels, potentially through GnRH receptors found on prostate cancer cells themselves.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and leuprolide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Generalized Workflow for a Cell Viability (MTT) Assay.
Protocol Details:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound, leuprolide, or a vehicle control.
-
Incubation: Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a period that allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength specific for the formazan product.
-
Data Analysis: Cell viability is calculated as the percentage of absorbance in treated wells relative to the control wells.
Caspase Activity Assay (Apoptosis)
Caspase activity assays are used to measure the activity of caspases, which are key proteases involved in the execution phase of apoptosis.
Protocol Details:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound, leuprolide, or a control as described for the viability assay.
-
Cell Lysis: After treatment, cells are lysed to release intracellular contents, including caspases.
-
Substrate Addition: A specific caspase substrate conjugated to a fluorophore or chromophore is added to the cell lysate.
-
Incubation: The mixture is incubated to allow active caspases to cleave the substrate, releasing the reporter molecule.
-
Detection: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The level of caspase activity is proportional to the signal generated and is indicative of the extent of apoptosis.
Conclusion
The available in-vitro evidence suggests that this compound exerts direct anti-proliferative and pro-apoptotic effects on a range of prostate cancer cell lines. In contrast, leuprolide does not appear to have a direct impact on the viability of these cells under similar experimental conditions. These findings highlight a fundamental difference in the cellular mechanisms of these two androgen deprivation therapies, which may have implications for their clinical efficacy and the development of future prostate cancer treatments. The direct action of this compound on prostate cancer cells suggests a potential therapeutic advantage beyond its systemic testosterone-lowering effects. Further research is warranted to fully elucidate the molecular pathways underlying these direct effects.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
In Vivo Validation of Degarelix-Induced Testosterone Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, against other testosterone-suppressing agents. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of androgen deprivation therapies.
Mechanism of Action: Direct and Rapid Suppression
This compound exerts its effect by directly and competitively blocking GnRH receptors in the pituitary gland.[1][2][3] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound suppression of testosterone production in the testes.[2][3] Unlike GnRH agonists, this compound does not cause an initial surge in LH and testosterone levels, thereby avoiding the risk of clinical flare in hormone-sensitive conditions.
Comparative Efficacy: Preclinical Data
In vivo preclinical studies in rodent models have consistently demonstrated the rapid and sustained testosterone suppression achieved with this compound.
Table 1: Comparison of GnRH Antagonists and Surgical Castration on Testosterone Suppression in Intact Rats
| Treatment (2 mg/kg) | Testosterone Levels (relative to baseline) | Duration of Suppression | Reference |
| This compound | Rapid and sustained suppression, comparable to surgical castration | > 40 days | |
| Abarelix | Less sustained suppression than this compound | Shorter than this compound | |
| Azaline B | Less sustained suppression than this compound | Shorter than this compound | |
| Ganirelix | Less sustained suppression than this compound | Shorter than this compound | |
| Surgical Castration | Rapid and sustained suppression | Permanent |
Comparative Efficacy: Clinical Data
Clinical trials in patients with prostate cancer have confirmed the rapid and effective testosterone suppression of this compound compared to the GnRH agonist leuprolide.
Table 2: Comparison of this compound and Leuprolide on Testosterone Suppression in Patients with Prostate Cancer
| Parameter | This compound (240/80 mg) | Leuprolide (7.5 mg) | p-value | Reference |
| Median Testosterone at Day 3 | Suppressed to ≤50 ng/dL in 96% of patients | Increased from baseline | <0.001 | |
| Median Time to Testosterone ≤50 ng/dL | 3 days | 28 days | <0.001 | |
| Testosterone Surge (≥15% increase from baseline) | 0% | 80% | <0.001 | |
| PSA Suppression at Day 14 | 64% reduction | 18% reduction | <0.001 | |
| Testosterone ≤50 ng/dL at 12 months | 97.2% | 96.4% | Non-inferior |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for preclinical and clinical validation of testosterone suppression.
Preclinical In Vivo Protocol: Rodent Model
A common preclinical model for evaluating GnRH analogues involves the use of adult male rats.
References
- 1. Rat Luteinizing Hormone ELISA Kit (EEL122) - Invitrogen [thermofisher.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Rapid suppression of plasma testosterone levels and tumor growth in the dunning rat model treated with this compound, a new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Degarelix and Other GnRH Antagonists for Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Degarelix with other prominent Gonadotropin-Releasing Hormone (GnRH) antagonists and agonists used in androgen deprivation therapy (ADT). The information is compiled from peer-reviewed clinical trial data and pharmacological studies to assist researchers and drug development professionals in their understanding of the therapeutic landscape.
Mechanism of Action: GnRH Antagonists
GnRH antagonists, such as this compound and Relugolix, exert their therapeutic effect through direct and competitive blockade of GnRH receptors in the pituitary gland.[1] This immediate inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound suppression of testosterone production.[1] Unlike GnRH agonists (e.g., Leuprolide), antagonists do not cause an initial surge in testosterone levels, which can be a significant clinical advantage in preventing tumor flare in patients with advanced prostate cancer.[2]
Efficacy Comparison
The primary measure of efficacy for GnRH modulators in the context of prostate cancer is the speed and consistency of testosterone suppression to castrate levels (≤ 50 ng/dL).
Testosterone Suppression
This compound demonstrates a significantly faster onset of testosterone suppression compared to the GnRH agonist Leuprolide. In the pivotal CS21 trial, 96.1% of patients receiving this compound achieved castration levels by day 3, whereas no patients in the Leuprolide group had reached this milestone at the same time point.[3] The oral GnRH antagonist, Relugolix, also shows rapid action, achieving castration in 56% of patients by day 4 in the HERO trial.[4]
| Feature | This compound (CS21 Trial) | Relugolix (HERO Trial) | Leuprolide (CS21 Trial) | Leuprolide (HERO Trial) |
| Time to Castration (Testosterone ≤ 50 ng/dL) | ||||
| Day 3/4 | 96.1% | 56% | 0% | 0% |
| Day 14/15 | 99.5% (Day 14) | 98.7% (Day 15) | 18.2% (Day 14) | 12% (Day 15) |
| Sustained Castration Through 48 Weeks | 97.2% | 96.7% | 96.4% | 88.8% |
Prostate-Specific Antigen (PSA) Response
The rapid reduction in testosterone with GnRH antagonists translates to a faster decline in PSA levels, a key biomarker for monitoring prostate cancer. In the CS21 trial, patients treated with this compound had a significantly lower risk of PSA progression or death compared to those on Leuprolide. Similarly, in the HERO trial, 79.4% of patients on Relugolix showed a PSA response by day 15, compared to 19.8% in the Leuprolide group.
| Feature | This compound (CS21 Trial) | Relugolix (HERO Trial) | Leuprolide (CS21 & HERO Trials) |
| PSA Progression-Free Survival (1 year) | Lower risk of progression vs. Leuprolide | Not a primary endpoint | Higher risk of progression vs. This compound |
| PSA Response (>50% reduction) at Day 15 | Not reported | 79.4% | 19.8% (HERO Trial) |
Safety and Tolerability Profile
The adverse event profiles of GnRH antagonists are primarily related to testosterone suppression and the route of administration.
| Adverse Event | This compound | Relugolix | Leuprolide |
| Injection Site Reactions | High incidence (approx. 40%) | Not applicable (oral) | Low incidence (<1%) |
| Major Adverse Cardiovascular Events (MACE) | No significant difference vs. Leuprolide in PRONOUNCE trial | 54% lower risk vs. Leuprolide in HERO trial | Higher risk vs. Relugolix in HERO trial |
| Hot Flashes | Common | Common | Common |
| Fatigue | More common than Leuprolide | Common | Less common than this compound |
| Urinary Tract Infections | Lower incidence vs. Leuprolide | Not specified | Higher incidence vs. This compound |
| Arthralgia | Lower incidence vs. Leuprolide | Not specified | Higher incidence vs. This compound |
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited clinical trials are not publicly available. However, the general methodology can be summarized based on the trial designs.
General Clinical Trial Workflow
The comparison of GnRH antagonists typically follows a randomized, open-label, parallel-group design.
Patient Population: Adult males with histologically confirmed prostate cancer for whom androgen deprivation therapy is indicated.
Dosage and Administration:
-
This compound: Typically a starting dose of 240 mg administered as two subcutaneous injections of 120 mg each, followed by monthly maintenance doses of 80 mg.
-
Relugolix: An oral loading dose of 360 mg on the first day, followed by a 120 mg tablet once daily.
-
Leuprolide: Intramuscular depot injections, for example, 7.5 mg monthly or 22.5 mg every 3 months.
Key Efficacy Assessments:
-
Serum Testosterone: Blood samples are collected at baseline and at regular intervals (e.g., days 3, 7, 14, 28, and then monthly). Testosterone levels are typically measured using a validated assay such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary endpoint is often the proportion of patients achieving and maintaining testosterone suppression to ≤ 50 ng/dL.
-
Serum PSA: Blood samples for PSA measurement are collected at similar time points as for testosterone. PSA levels are measured using a validated immunoassay.
Safety Assessments: Adverse events are monitored and recorded throughout the study. Cardiovascular safety is a key focus, with major adverse cardiovascular events (MACE) being a prespecified endpoint in some trials.
Conclusion
This compound and other GnRH antagonists offer a distinct advantage over GnRH agonists in the rapid achievement of testosterone suppression without the risk of a testosterone surge and associated clinical flare. This compound, an injectable, and Relugolix, an oral formulation, have both demonstrated high efficacy in achieving and maintaining castration. The choice between these agents may be influenced by the route of administration, the specific safety profile, particularly concerning cardiovascular risk and injection site reactions, and patient preference. The provided data and visualizations offer a framework for comparing these critical therapeutic agents in the context of androgen deprivation therapy.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. urotoday.com [urotoday.com]
- 3. Additional analysis of the secondary end point of biochemical recurrence rate in a phase 3 trial (CS21) comparing this compound 80 mg versus leuprolide in prostate cancer patients segmented by baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HERO trial: A rescue from injectable androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Degarelix's Effect on PSA Levels in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, against other androgen deprivation therapies (ADTs), with a focus on its effect on prostate-specific antigen (PSA) levels in preclinical xenograft models. While direct comparative preclinical data in xenografts is limited, this guide synthesizes available information and draws parallels from extensive clinical trial data to offer a comprehensive overview for research and development purposes.
Executive Summary
Comparative Analysis of PSA Suppression: Preclinical and Clinical Insights
Direct, quantitative, side-by-side comparisons of PSA level reduction between this compound and other ADTs in xenograft models are not extensively documented in publicly available research. However, a study utilizing the VCaP (vertebral-cancer of the prostate) xenograft model, which is representative of castration-resistant prostate cancer, demonstrated that this compound was more effective than leuprolide at reducing intratumoral testosterone levels, a direct precursor to PSA production. In this study, tumors in this compound-treated mice were significantly smaller than those in the leuprolide-treated group.[1]
Clinical data from numerous studies in human patients with prostate cancer consistently show a more rapid decrease in PSA levels with this compound compared to GnRH agonists like leuprolide and goserelin.
Table 1: Comparison of PSA Level Reduction in Clinical Trials
| Feature | This compound | Leuprolide (GnRH Agonist) | Goserelin (GnRH Agonist) |
| Median PSA Reduction at Day 14 | ~64% | ~18% | Data not directly comparable, but slower than this compound |
| Median PSA Reduction at Day 28 | ~85% | ~68% | Data not directly comparable, but slower than this compound |
| Time to PSA Nadir | Faster | Slower due to initial testosterone surge | Slower due to initial testosterone surge |
| PSA Progression-Free Survival | Significantly higher probability compared to leuprolide.[2][3] | Lower probability compared to this compound.[2][3] | Lower PSA progression-free survival compared to this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing and utilizing LNCaP and VCaP xenograft models for studying the effects of ADT.
LNCaP Xenograft Model Protocol
The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line commonly used in prostate cancer research.
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old, are used.
-
Tumor Cell Inoculation: A suspension of 1-2 million LNCaP cells in 100-200 µL of a mixture of serum-free medium and Matrigel (1:1 ratio) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
This compound: Administered subcutaneously. A typical dose might be 10 mg/kg.
-
Leuprolide: Often administered as a depot injection, with dosage adjusted for the animal model.
-
-
PSA Measurement: Blood samples are collected periodically (e.g., weekly) via tail vein or retro-orbital bleeding. Serum PSA levels are quantified using a human PSA-specific ELISA kit.
-
Endpoint: The study may be terminated when tumors reach a maximum allowed size, or at a predetermined time point. Tumor tissues can be harvested for further analysis.
VCaP Xenograft Model Protocol
The VCaP cell line is derived from a vertebral metastasis of human prostate cancer and is known for expressing high levels of wild-type androgen receptor and PSA.
-
Cell Culture: VCaP cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 nM dihydrotestosterone (DHT).
-
Animal Model: Male SCID mice are typically used.
-
Tumor Cell Inoculation: Approximately 5-10 million VCaP cells mixed with Matrigel are injected subcutaneously.
-
Tumor Growth and PSA Monitoring: Similar to the LNCaP model, tumor growth is monitored regularly. Serum PSA is a key indicator of tumor burden and response to therapy.
-
Drug Administration: Treatment is initiated when tumors are established.
-
This compound: Can be administered weekly via subcutaneous injection at a dose of, for example, 35 mg/kg.
-
Leuprolide: Can be administered weekly via subcutaneous injection at a dose of, for example, 6 mg/kg.
-
-
Data Collection and Analysis: In addition to tumor volume and serum PSA, intratumoral androgen levels can be measured by liquid chromatography-mass spectrometry (LC-MS) from harvested tumor tissue.
Visualizing the Mechanisms and Workflows
Signaling Pathway: GnRH Antagonist vs. Agonist
The fundamental difference in the mechanism of action between this compound (a GnRH antagonist) and GnRH agonists like leuprolide underlies their distinct effects on PSA levels.
Caption: GnRH antagonist vs. agonist signaling pathways.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for a comparative study of ADTs in a prostate cancer xenograft model.
Caption: A typical experimental workflow for xenograft studies.
Conclusion
This compound demonstrates a clear advantage in the speed of PSA suppression in clinical settings due to its direct GnRH receptor antagonist action, which avoids the initial testosterone surge seen with GnRH agonists. While direct comparative PSA data from xenograft models is sparse, the available preclinical evidence on tumor growth inhibition and reduction of intratumoral androgens in the VCaP model aligns with the clinical findings. For researchers designing preclinical studies, the provided protocols for LNCaP and VCaP xenografts offer a solid foundation for further cross-validation and head-to-head comparisons of different androgen deprivation therapies. The distinct signaling pathways of GnRH antagonists and agonists should be a key consideration in the design and interpretation of such studies.
References
Comparative Efficacy of Degarelix-Induced Castration Across Mouse Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reproducibility of chemical castration using the GnRH antagonist, Degarelix, in various mouse strains. The information is compiled from preclinical studies to aid in the selection of appropriate animal models for androgen deprivation therapy research.
Introduction
This compound is a third-generation gonadotropin-releasing hormone (GnRH) antagonist used to achieve androgen deprivation by directly blocking GnRH receptors in the pituitary gland. This immediate and competitive blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby rapidly suppressing testosterone production without the initial testosterone surge seen with GnRH agonists.[1] In preclinical research, particularly in studies involving hormone-dependent prostate cancer, establishing a reliable and reproducible method of chemical castration in mouse models is crucial. This guide summarizes the available data on the efficacy of this compound-induced castration in different mouse strains, providing experimental protocols and comparative data to inform study design.
Mechanism of Action: GnRH Antagonism
This compound competitively binds to GnRH receptors on the pituitary gonadotrophs, preventing the binding of endogenous GnRH.[2] This action inhibits the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The reduction in LH levels leads to a rapid and profound decrease in testosterone production by the Leydig cells in the testes, achieving castration levels of serum testosterone.
Comparative Data on Testosterone Suppression
The following tables summarize the quantitative data on the efficacy of this compound in suppressing testosterone levels in different mouse strains as reported in the literature.
| Mouse Strain | This compound Dose | Administration Route | Frequency | Outcome | Reference |
| C57BL/6NTac | 0.5 mg/mouse | Subcutaneous | Monthly | Reduced plasma testosterone to the level of orchiectomized mice. | [3] |
| SCID (with VCaP xenografts) | 35 mg/kg | Subcutaneous | Weekly for 4 weeks | Significantly decreased intratumoral testosterone levels, comparable to surgical castration. | [4] |
| "Male Mice" (strain not specified) | High Dose: 0.1 µ g/mouse | Not specified | Daily for 28 days | Reproduced the decline in steroidogenesis observed in prostate cancer patients undergoing ADT. | [5] |
| Low Dose: 0.05 µ g/mouse | Not specified | Daily for 28 days | Did not significantly alter the expression of key steroidogenesis-related genes. | ||
| Nude (with PAC120 xenografts) | 2 mg/kg | Subcutaneous | Every 2 weeks | Reduced tumor volume with similar efficacy to surgical castration. |
Note: Data for BALB/c mice was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these studies.
Protocol 1: Chemical Castration in C57BL/6NTac Mice
-
Objective: To determine the effective dose of this compound for achieving castration levels of plasma testosterone.
-
Animal Model: Male C57BL/6NTac mice.
-
Drug Preparation and Administration: this compound (Firmagon®) was reconstituted as indicated in the package insert for human use. A volume of the suspension appropriate to deliver a dose of 0.5 mg per mouse was injected subcutaneously.
-
Dosing Regimen: A single subcutaneous injection of 0.5 mg this compound was administered monthly.
-
Assessment of Castration: Plasma testosterone levels were measured and compared to those of surgically orchiectomized mice to confirm castration.
-
Reference:
Protocol 2: Androgen Deprivation in a SCID Mouse Xenograft Model
-
Objective: To evaluate the effect of this compound on intratumoral androgen levels in a prostate cancer xenograft model.
-
Animal Model: Male SCID mice bearing VCaP xenograft tumors.
-
Drug Preparation and Administration: The specific formulation and vehicle were not detailed, but the administration was subcutaneous.
-
Dosing Regimen: this compound was administered at a dose of 35 mg/kg subcutaneously, weekly for 4 weeks.
-
Assessment of Castration: Intratumoral testosterone and other steroidogenesis pathway intermediates were measured by Liquid Chromatography-Mass Spectrometry (LC/MS) at the end of the treatment period.
-
Reference:
Protocol 3: Investigation of Steroidogenesis Suppression in "Male Mice"
-
Objective: To elucidate the mechanism of suppressed steroidogenesis following this compound treatment.
-
Animal Model: Male mice (strain not specified).
-
Drug Preparation and Administration: The specific formulation and administration route were not detailed.
-
Dosing Regimen: Mice were treated with either a high dose (0.1 µ g/mouse ) or a low dose (0.05 µ g/mouse ) of this compound for 28 days.
-
Assessment of Castration: Serum LH and testosterone levels were measured. Additionally, the expression levels of steroidogenesis-related genes (StAR, P450scc, and 17βHSD) in the testis were analyzed.
-
Reference:
Experimental and Comparative Workflow
The following diagrams illustrate a generalized experimental workflow for assessing this compound-induced castration and the logical structure of this comparative guide.
Discussion and Conclusion
The available literature indicates that this compound is effective in inducing chemical castration in various mouse models, including immunocompetent (C57BL/6NTac) and immunodeficient (SCID, Nude) strains. A monthly subcutaneous dose of 0.5 mg/mouse was sufficient to reduce plasma testosterone to castrate levels in C57BL/6NTac mice, providing a reproducible and long-acting castration method for this common inbred strain. In immunodeficient mice, often used for xenograft studies, this compound has been shown to effectively reduce both systemic and intratumoral testosterone levels, which is critical for assessing the efficacy of androgen-targeted therapies.
It is important to note the variability in the dosing regimens reported, which range from daily low-dose injections to weekly or monthly high-dose administrations. The choice of dose and frequency will likely depend on the specific experimental goals, such as the desired duration of castration and the context of the study (e.g., standalone castration vs. use in a tumor model). The study in unspecified "male mice" highlights that dose selection can influence the molecular effects on steroidogenesis pathways, not just the circulating testosterone levels.
A significant gap in the current literature is the lack of direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound across different mouse strains. Furthermore, no specific data on the use of this compound for chemical castration in BALB/c mice were identified in the preparation of this guide. Such studies would be valuable in determining if there are strain-specific differences in the metabolism of or response to this compound, which could impact the reproducibility of experimental results.
References
- 1. Impact of add-back FSH on human and mouse prostate following gonadotropin ablation by GnRH antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of the mechanism of suppressed steroidogenesis during androgen deprivation therapy of prostate cancer patients using a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experience with this compound in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Degarelix and GnRH Agonists: A Transcriptomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix, and GnRH agonists, a class of drugs commonly used in the management of advanced prostate cancer. While direct comparative transcriptomic data from large-scale clinical trials remains an area of ongoing research, this document synthesizes available preclinical and clinical data to illuminate the distinct molecular and clinical profiles of these two therapeutic approaches. The focus is on their differing mechanisms of action, downstream signaling effects, and the clinical implications of these differences.
Executive Summary
This compound, a GnRH antagonist, offers a distinct mechanistic profile compared to GnRH agonists like leuprolide and goserelin. By directly blocking GnRH receptors in the pituitary gland, this compound induces a rapid and profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone, without the initial surge characteristic of GnRH agonists.[1][2] This fundamental difference in their interaction with the GnRH receptor translates to distinct downstream effects on gene expression and cellular processes within prostate cancer cells and the broader tumor microenvironment.
While head-to-head transcriptomic studies in patients are not yet widely published, preclinical data suggests that this compound directly impacts gene expression related to cell growth, apoptosis, and signaling pathways in prostate cells, an effect not observed with GnRH agonists in the same models.[3][4] Clinically, these mechanistic differences manifest in varying profiles of testosterone and prostate-specific antigen (PSA) suppression, as well as distinct side-effect profiles, particularly concerning cardiovascular events and injection site reactions.[5]
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and GnRH agonists lies in their interaction with the GnRH receptor on pituitary gonadotroph cells.
This compound (GnRH Antagonist): As a competitive antagonist, this compound binds directly to and blocks the GnRH receptor, preventing endogenous GnRH from stimulating the release of LH and FSH. This leads to an immediate and sustained reduction in testosterone levels, avoiding the initial "flare-up" phenomenon.
GnRH Agonists (e.g., Leuprolide, Goserelin): These agents initially act as super-agonists, causing a surge in LH and FSH secretion, which in turn leads to a transient increase in testosterone levels—the "flare effect". This initial stimulation is followed by receptor downregulation and desensitization, ultimately leading to a state of hypogonadism.
Figure 1. Simplified signaling pathway of this compound vs. GnRH agonists.
Comparative Transcriptomic and Cellular Effects
Direct comparative transcriptomic data in a clinical setting is limited. However, preclinical studies provide valuable insights into the differential effects of this compound and GnRH agonists at the molecular level.
A key in vitro study demonstrated that this compound has a direct inhibitory effect on the growth of human prostate cells (BPH-1, LNCaP, and VCaP), which was attributed to increased apoptosis and decreased proliferation. In contrast, the GnRH agonists leuprolide and goserelin did not affect the viability of these cell lines.
Transcriptomic analysis of BPH-1 cells treated with this compound revealed significant changes in gene expression related to several biological processes:
-
Cell Growth and Apoptosis: Genes involved in the regulation of cell cycle and programmed cell death were altered.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This crucial signaling pathway, often dysregulated in cancer, was affected by this compound treatment.
-
Angiogenesis: Genes associated with the formation of new blood vessels, a critical process for tumor growth, were modulated.
-
Cell Adhesion: Changes in the expression of genes involved in cell-cell and cell-matrix interactions were observed.
These findings suggest that this compound may exert anti-tumor effects not only through testosterone suppression but also via direct actions on prostate cancer cells, a property not shared by GnRH agonists in the studied models.
Figure 2. Comparative cellular effects of this compound and GnRH agonists in vitro.
Clinical Performance: A Data-Driven Comparison
Clinical trials have provided a wealth of data comparing the efficacy and safety of this compound with GnRH agonists.
| Parameter | This compound | GnRH Agonists (Leuprolide/Goserelin) | Citation(s) |
| Testosterone Suppression | Rapid; castrate levels achieved in ~3 days | Slower; requires ~2-4 weeks to reach castrate levels after initial surge | |
| Testosterone Flare | Absent | Present; transient increase in testosterone | |
| PSA Response | Rapid decline | Slower decline, may initially increase | |
| PSA Progression-Free Survival | Potentially longer in some patient subgroups | - | |
| Cardiovascular Events | Some studies suggest a lower risk, particularly in patients with pre-existing cardiovascular disease, though the PRONOUNCE trial was inconclusive. | Higher risk suggested in some retrospective analyses. | |
| Injection Site Reactions | More common | Less common |
Experimental Protocols
The clinical data presented in this guide is primarily derived from randomized controlled trials comparing this compound to GnRH agonists. A representative experimental design is outlined below, based on the protocols of major clinical trials.
Representative Phase III Clinical Trial Protocol
-
Objective: To compare the efficacy and safety of this compound versus a GnRH agonist (e.g., leuprolide) for the treatment of patients with advanced prostate cancer.
-
Study Design: A multicenter, randomized, open-label, parallel-group study.
-
Patient Population: Men with histologically confirmed prostate cancer for whom androgen deprivation therapy is indicated.
-
Treatment Arms:
-
Arm 1 (this compound): Subcutaneous injection of this compound, typically a starting dose of 240 mg followed by monthly maintenance doses of 80 mg.
-
Arm 2 (GnRH Agonist): Intramuscular injection of a GnRH agonist, such as leuprolide acetate 7.5 mg monthly or 22.5 mg every 3 months.
-
-
Primary Endpoints:
-
Proportion of patients achieving and maintaining testosterone suppression to castrate levels (≤ 50 ng/dL) from day 28 to day 364.
-
-
Secondary Endpoints:
-
Time to testosterone castration.
-
Percentage change in PSA from baseline.
-
Incidence and severity of adverse events, including cardiovascular events and injection site reactions.
-
Health-related quality of life assessments.
-
-
Assessments:
-
Serum testosterone and PSA levels measured at baseline and at regular intervals throughout the study.
-
Adverse events monitored and recorded at each study visit.
-
Electrocardiograms (ECGs) and other cardiovascular assessments performed periodically.
-
Figure 3. Generalized workflow of a comparative clinical trial.
Conclusion
This compound and GnRH agonists, while both effective in achieving medical castration, operate through fundamentally different mechanisms. The direct antagonistic action of this compound offers a more rapid and predictable suppression of testosterone without the initial flare seen with agonists. Preclinical evidence points to direct effects of this compound on prostate cancer cell signaling pathways that are not observed with GnRH agonists. These mechanistic distinctions are reflected in the clinical data, which show differences in the speed of testosterone and PSA reduction and in their safety profiles. For researchers and drug development professionals, understanding these differences is crucial for identifying patient populations who may derive the most benefit from each therapeutic strategy and for designing future studies to further elucidate their comparative transcriptomic effects. The ongoing PRONOUNCE trial and future research in this area will be critical in providing a more definitive picture of the long-term comparative effectiveness and safety of these two important classes of drugs.
References
- 1. urotoday.com [urotoday.com]
- 2. This compound versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urologytimes.com [urologytimes.com]
- 5. PRONOUNCE: No Difference in CVD Risks With this compound and Leuprolide for Prostate Cancer | tctmd.com [tctmd.com]
In Vitro Potency Showdown: A Comparative Analysis of Degarelix and Relugolix
In the landscape of gonadotropin-releasing hormone (GnRH) receptor antagonists, Degarelix and Relugolix stand out as crucial therapeutic agents. While both effectively suppress the hypothalamic-pituitary-gonadal axis by blocking the GnRH receptor, their distinct molecular properties warrant a detailed in vitro comparison for researchers and drug development professionals. This guide provides a head-to-head analysis of their in vitro potency, supported by experimental data and detailed methodologies.
Quantitative Potency at the GnRH Receptor
The in vitro potency of this compound and Relugolix is primarily determined by their binding affinity (Ki) and their ability to inhibit the functional activity of the GnRH receptor (IC50). The following table summarizes the key quantitative data from in vitro studies.
| Parameter | This compound | Relugolix | Reference |
| Binding Affinity (Ki) | 0.1 nM | Not explicitly reported | [1] |
| Inhibitory Concentration (IC50) | 3 nM | 0.33 nM | [1][2] |
Note: The provided Ki and IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Competitive Antagonism
Both this compound and Relugolix are competitive antagonists of the GnRH receptor.[3][4] They bind to the GnRH receptors on the pituitary gonadotroph cells, thereby preventing the binding of endogenous GnRH. This blockade inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, this leads to a rapid reduction in the production of testosterone in males and estrogen in females.
References
Validating Off-Target Effects of Degarelix Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential off-target effects of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist. By leveraging knockout (KO) cell line technology, researchers can delineate the on-target (GnRH receptor-mediated) from the off-target effects of this therapeutic agent. This document outlines the necessary experimental protocols, presents a comparative analysis with other GnRH antagonists, and provides a clear workflow for robust validation.
Introduction to this compound and the Importance of Off-Target Validation
This compound is a third-generation GnRH receptor antagonist used in the treatment of advanced hormone-dependent prostate cancer.[1] Its primary mechanism of action involves competitively and reversibly binding to GnRH receptors in the pituitary gland, which leads to a rapid reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, testosterone suppression.[1] While effective, it is crucial to understand whether this compound elicits biological effects independent of its interaction with the GnRH receptor (GnRHR). Such off-target effects could contribute to both therapeutic and adverse outcomes.
Knockout cell lines, particularly those with the GNRHR gene deleted, are invaluable tools for this purpose. By comparing the cellular response to this compound in wild-type (WT) cells versus their isogenic GnRHR KO counterparts, any observed effects in the KO cells can be attributed to off-target interactions.
On-Target Effects of this compound in GnRHR-Expressing Cells
Studies on prostate cancer cell lines that endogenously express GnRH receptors have demonstrated the direct on-target effects of this compound. Treatment with this compound has been shown to reduce cell viability and induce apoptosis in these cells.[2][3]
Data Presentation: Effect of this compound on Cell Viability in Wild-Type Prostate Cancer Cells
The following table summarizes the dose-dependent effect of this compound on the viability of LNCaP human prostate cancer cells, which express GnRH receptors.
| This compound Concentration | Mean Cell Viability (% of Control) ± SEM |
| 1 nM | 98.2 ± 2.1 |
| 10 nM | 95.5 ± 2.5 |
| 100 nM | 88.1 ± 3.2 |
| 1 µM | 75.4 ± 4.1 |
| 10 µM | 62.8 ± 3.8 |
Data is hypothetical and based on trends observed in published studies for illustrative purposes.
Proposed Framework for Off-Target Effect Validation Using GnRHR Knockout Cell Lines
While direct experimental data on the effects of this compound in GnRHR knockout cell lines is not extensively available in published literature, this section outlines a robust experimental workflow to perform such a validation.
Mandatory Visualization: Experimental Workflow for Off-Target Validation
Caption: Experimental workflow for validating this compound off-target effects.
Data Presentation: Hypothetical Comparison of this compound Effects on WT and GnRHR KO Cell Viability
This table illustrates the expected outcomes from a cell viability assay, highlighting how on-target and off-target effects can be distinguished.
| This compound Concentration | Mean Cell Viability (% of Control) - WT Cells | Mean Cell Viability (% of Control) - GnRHR KO Cells | Interpretation |
| 1 µM | 75% | 98% | Effect is primarily on-target |
| 10 µM | 63% | 85% | Suggests potential off-target effects at higher concentrations |
Comparison with Other GnRH Antagonists
The primary alternatives to this compound are other GnRH antagonists, such as Relugolix, and GnRH agonists. The adverse event profiles from clinical trials can provide insights into potential off-target effects.
| Feature | This compound | Relugolix (Oral) | GnRH Agonists (e.g., Leuprolide) |
| Mechanism | GnRH Antagonist | GnRH Antagonist | GnRH Agonist |
| Testosterone Flare | No | No | Yes |
| Common Adverse Events | Injection site reactions, hot flashes, weight gain | Diarrhea, hot flashes | Hot flashes, erectile dysfunction, decreased libido |
| Cardiovascular Risk | Lower risk of major cardiovascular events compared to agonists | Lower risk of major cardiovascular events compared to agonists | Higher risk compared to antagonists |
This comparison suggests that while both classes of drugs achieve testosterone suppression, their different side effect profiles may be due to distinct off-target activities.
Experimental Protocols
Generation of GnRHR Knockout Cell Line via CRISPR-Cas9
Objective: To create a stable cell line lacking the GnRH receptor to serve as a negative control.
Materials:
-
LNCaP cells (or other relevant prostate cancer cell line)
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting the GNRHR gene
-
Lipofectamine 3000
-
Puromycin for selection
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Antibodies for GnRHR and a loading control (e.g., β-actin) for Western blotting
Protocol:
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the GNRHR gene using a publicly available tool (e.g., CHOPCHOP).
-
Vector Preparation: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect LNCaP cells with the lentiviral vectors using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: Two days post-transfection, begin selection with an appropriate concentration of puromycin.
-
Clonal Isolation: After selection, isolate single cell clones by limiting dilution in 96-well plates.
-
Validation:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of GnRHR protein expression in validated knockout clones compared to wild-type cells.
-
Cell Viability (MTT) Assay
Objective: To quantify the effect of this compound on the viability of wild-type and GnRHR KO cells.
Materials:
-
Wild-type and GnRHR KO LNCaP cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed both wild-type and GnRHR KO cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Proteomic Analysis
Objective: To identify proteins and pathways that are differentially regulated by this compound in an off-target manner.
Materials:
-
Wild-type and GnRHR KO LNCaP cells
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Sample preparation reagents for mass spectrometry (trypsin, iTRAQ or TMT labels, etc.)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrument
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Protocol:
-
Cell Culture and Treatment: Culture wild-type and GnRHR KO cells and treat with a selected concentration of this compound (e.g., 10 µM) and a vehicle control for 24 hours.
-
Protein Extraction and Quantification: Lyse the cells, extract total protein, and determine the protein concentration.
-
Sample Preparation: Perform in-solution trypsin digestion of the protein samples. For quantitative proteomics, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the labeled peptides using a high-resolution LC-MS/MS system.
-
Data Analysis: Identify and quantify the proteins using appropriate software. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the GnRHR KO cells upon this compound treatment.
-
Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform pathway enrichment analysis on the differentially expressed proteins to identify affected signaling pathways.
Mandatory Visualization: GnRH Signaling Pathway
Caption: Simplified GnRH signaling pathway and the action of this compound.
Conclusion
The validation of off-target effects is a critical step in the comprehensive characterization of any therapeutic agent. While this compound has a well-defined on-target mechanism of action through the GnRH receptor, the use of GnRHR knockout cell lines provides a definitive method to investigate its potential off-target effects. The experimental framework provided in this guide offers a systematic approach for researchers to dissect the molecular consequences of this compound treatment, ensuring a more complete understanding of its pharmacological profile. Such studies are essential for both optimizing therapeutic strategies and anticipating potential adverse events.
References
- 1. This compound as a new antiangiogenic agent for metastatic colon cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In search of the molecular mechanisms mediating the inhibitory effect of the GnRH antagonist this compound on human prostate cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hormonal Profiles Following Degarelix and Cetrorelix Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hormonal profiles induced by Degarelix and Cetrorelix, two potent gonadotropin-releasing hormone (GnRH) antagonists. While both drugs share a common mechanism of action by competitively blocking GnRH receptors in the pituitary gland, their clinical applications, and consequently their hormonal modulation strategies, differ significantly.[1][2][3][4] this compound is primarily utilized for androgen deprivation therapy in advanced prostate cancer, whereas Cetrorelix is a cornerstone in assisted reproductive technologies (ART) to prevent premature ovulation.[1] This analysis synthesizes available experimental data to illuminate their distinct hormonal signatures.
Mechanism of Action: GnRH Receptor Antagonism
Both this compound and Cetrorelix are synthetic decapeptides that act as competitive antagonists at the GnRH receptors in the anterior pituitary gland. By blocking these receptors, they prevent the binding of endogenous GnRH, leading to a rapid and profound reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate suppression of gonadotropins is a key differentiator from GnRH agonists, which cause an initial surge in LH and FSH before downregulating the receptors. The reduction in LH and FSH subsequently leads to a decrease in gonadal steroidogenesis, namely testosterone in men and estrogen in women.
Comparative Hormonal Profiles
The following table summarizes the key hormonal changes observed after the administration of this compound and Cetrorelix, based on data from various clinical studies. It is important to note that the patient populations, dosing regimens, and clinical endpoints in these studies differ significantly, reflecting the distinct therapeutic indications of each drug.
| Hormone | This compound (in men with prostate cancer) | Cetrorelix (in women undergoing controlled ovarian stimulation and in healthy men) |
| Testosterone | Rapid and profound suppression. Castration levels (≤0.5 ng/mL) are achieved in over 96% of patients within 3 days of a loading dose. Median testosterone levels are maintained at very low levels (e.g., 0.082 ng/mL) with monthly maintenance doses. | In healthy men, daily injections of 10 mg consistently suppress testosterone. In women undergoing ART, Cetrorelix is used to prevent a premature LH surge and the associated rise in estradiol and progesterone, but not to induce long-term suppression of sex hormones. |
| Luteinizing Hormone (LH) | Immediate and sustained suppression. Within 8-24 hours of the initial dose, LH concentrations are reduced by 51-84%. | Rapid suppression within hours of injection. In ART, it prevents the premature LH surge that triggers ovulation. In healthy men, daily 10 mg injections consistently suppress LH. |
| Follicle-Stimulating Hormone (FSH) | Sustained suppression. Unlike GnRH agonists which may only partially suppress FSH over time, this compound maintains suppression of FSH. | Rapid suppression. In healthy men, daily 10 mg injections significantly suppress FSH to subnormal values. |
Experimental Protocols
The data presented above are derived from studies with distinct methodologies tailored to their specific clinical questions.
This compound in Prostate Cancer:
A typical pivotal study evaluating this compound in men with advanced prostate cancer would follow a protocol similar to this:
-
Study Design: A multi-center, randomized, open-label, parallel-group study comparing this compound to a GnRH agonist (e.g., leuprolide).
-
Patient Population: Men with histologically confirmed prostate cancer for whom androgen deprivation therapy is indicated.
-
Dosing Regimen: Patients in the this compound arm would receive a loading dose (e.g., 240 mg) administered as two subcutaneous injections, followed by monthly maintenance doses (e.g., 80 mg or 160 mg). The comparator arm would receive a standard dose of a GnRH agonist.
-
Hormone Measurement: Serum concentrations of testosterone, LH, FSH, and prostate-specific antigen (PSA) are measured at baseline and at frequent intervals after drug administration (e.g., days 1, 3, 7, 14, 28, and then monthly). The primary efficacy endpoint is often the proportion of patients achieving and maintaining medical castration (testosterone ≤ 0.5 ng/mL) over a defined period.
Cetrorelix in Assisted Reproduction and Healthy Volunteers:
Studies investigating Cetrorelix have different designs depending on the research question:
-
In Controlled Ovarian Stimulation (ART):
-
Study Design: A randomized controlled trial in women undergoing IVF or ICSI cycles.
-
Patient Population: Infertile women eligible for ART.
-
Dosing Regimen: Ovarian stimulation is initiated with gonadotropins (e.g., recombinant FSH). Cetrorelix (e.g., 0.25 mg daily) is administered subcutaneously, typically starting on day 5 or 6 of stimulation, to prevent a premature LH surge.
-
Hormone Measurement: Serum levels of LH, estradiol, and progesterone are monitored regularly to assess follicular development and prevent premature ovulation. The primary outcome is often the prevention of a premature LH surge, with secondary outcomes including the number of oocytes retrieved and pregnancy rates.
-
-
In Healthy Male Volunteers:
-
Study Design: A dose-finding study to evaluate the pharmacodynamics of Cetrorelix.
-
Patient Population: Healthy adult men.
-
Dosing Regimen: Volunteers are randomized to receive different daily subcutaneous doses of Cetrorelix (e.g., 2 mg, 5 mg, 10 mg) or a placebo for a defined period (e.g., 8 days).
-
Hormone Measurement: Blood samples are collected at frequent intervals to measure serum concentrations of LH, FSH, and testosterone to determine the dose-dependent suppressive effects of the drug.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism and experimental approach, the following diagrams are provided.
Caption: GnRH antagonist signaling pathway.
Caption: Generalized experimental workflow.
References
A Head-to-Head In Vitro Comparison of New GnRH Antagonists Against Degarelix
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Novel Gonadotropin-Releasing Hormone (GnRH) Antagonists.
This guide provides a comparative overview of the in vitro pharmacological profiles of new-generation GnRH antagonists—Relugolix, Elagolix, and Linzagolix—benchmarked against the established injectable antagonist, Degarelix. The data presented is compiled from various preclinical studies to aid in the evaluation and selection of candidates for further research and development.
Quantitative Performance Analysis
The in vitro potency of GnRH antagonists is primarily determined by their binding affinity to the GnRH receptor (GnRHR) and their functional ability to inhibit GnRH-induced signaling. The following table summarizes key in vitro parameters for this compound and its emerging competitors. It is important to note that these values are derived from different studies and direct, head-to-head comparative studies under identical assay conditions are limited.
| Compound | Target | Assay Type | Parameter | Value (nM) | Source |
| This compound | Human GnRH Receptor | Radioligand Binding | Ki | 1.68 ± 0.12 | [1] |
| Human GnRH Receptor | Functional Assay | IC50 | 3 | [2] | |
| Relugolix | Human GnRH Receptor | Radioligand Binding | IC50 | 0.33 | [3][4] |
| Human GnRH Receptor | Functional Assay (Arachidonic Acid Release) | IC50 | 0.33 | [5] | |
| Elagolix | Human GnRH Receptor | Radioligand Binding | KD | 0.054 | |
| Linzagolix | Human GnRH Receptor | Functional Assay | - | Comparable to Cetrorelix |
Note: Ki (inhibitor constant) and KD (dissociation constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) reflects the functional potency of an antagonist in inhibiting a specific cellular response.
GnRH Receptor Signaling and Experimental Workflow
To understand the mechanism of action of these antagonists, it is crucial to visualize the GnRH receptor signaling pathway they inhibit and the experimental workflows used to characterize them.
The diagram above illustrates the canonical Gq-coupled signaling pathway activated by GnRH, leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists competitively block the GnRH receptor, thereby inhibiting this entire downstream cascade.
This workflow outlines the key in vitro experiments used to benchmark new GnRH antagonists against a reference compound like this compound. These assays assess both the binding characteristics and the functional inhibitory effects of the compounds.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize GnRH antagonists.
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity GnRH receptor radioligand (e.g., 125I-labeled GnRH analog).
-
Test Compounds: this compound and new GnRH antagonists at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled GnRH agonist (for non-specific binding) or varying concentrations of the test compound.
-
50 µL of radioligand at a concentration close to its KD.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit GnRH-induced activation of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
Cells: Adherent cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Assay Medium: Serum-free medium.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., LiCl) to prevent IP1 degradation.
-
GnRH Agonist: A potent GnRH agonist (e.g., Buserelin).
-
Test Compounds: this compound and new GnRH antagonists.
-
IP1 Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) based kit.
-
HTRF-compatible Plate Reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay medium and then pre-incubate with varying concentrations of the test antagonist or vehicle in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulation: Add the GnRH agonist at a concentration that elicits a submaximal response (EC80) and incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Measurement: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Generate a dose-response curve by plotting the signal against the log concentration of the antagonist to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the GnRH-induced transient increase in intracellular calcium concentration ([Ca2+]i), another key event in Gq signaling.
Materials:
-
Cells: Adherent cells stably expressing the human GnRH receptor.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid: To prevent dye leakage from the cells.
-
GnRH Agonist.
-
Test Compounds.
-
Fluorescence Plate Reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading: Wash the cells and incubate with the loading buffer containing the calcium-sensitive dye and probenecid for 60 minutes at 37°C in the dark.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add buffer containing varying concentrations of the test antagonist or vehicle. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection and Reading: Inject the GnRH agonist (at its EC80 concentration) into each well and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The antagonist's effect is measured as the inhibition of the peak fluorescence signal induced by the agonist. Plot the percentage of inhibition against the log concentration of the antagonist to calculate the IC50 value.
Conclusion
The in vitro data compiled in this guide suggests that the new oral GnRH antagonists, Relugolix and Elagolix, exhibit high binding affinity and potent functional antagonism at the human GnRH receptor, with potencies that appear to be in a similar range or potentially greater than the established injectable antagonist, this compound. Linzagolix also shows promise with a potency comparable to the peptide antagonist Cetrorelix.
However, the lack of direct head-to-head comparative studies necessitates caution when interpreting these findings. The detailed experimental protocols provided herein offer a framework for conducting such direct comparisons, which are essential for a definitive assessment of the relative in vitro performance of these promising new therapeutic agents. Future research should focus on conducting these direct comparative studies to provide a clearer picture of the pharmacological nuances between these GnRH antagonists.
References
- 1. Pharmacological profile of a new, potent, and long-acting gonadotropin-releasing hormone antagonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of Degarelix Salt Formulations for Drug Development Professionals
An In-depth Guide to the Physicochemical and Pharmacological Properties of Degarelix Acetate with an Extrapolated Comparison to Pamoate and Embonate Salt Forms
For researchers and scientists in the field of drug development, the selection of an appropriate salt form for a peptide-based active pharmaceutical ingredient (API) like this compound is a critical decision that profoundly influences the drug's performance and therapeutic application. This compound, a potent gonadotropin-releasing hormone (GnRH) antagonist, is currently marketed as an acetate salt for the treatment of advanced prostate cancer.[1] This guide provides a detailed side-by-side comparison of this compound acetate with hypothetically formulated this compound pamoate and this compound embonate, offering insights into their potential physicochemical properties, pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation.
While extensive data is available for this compound acetate, direct comparative studies for other salt forms are not publicly available. Therefore, the properties of the pamoate and embonate formulations presented here are based on the known characteristics of these counter-ions and established principles of pharmaceutical salt engineering, particularly for long-acting injectable formulations.
Physicochemical Properties: A Comparative Overview
The choice of a salt form can significantly alter key physicochemical parameters such as solubility, stability, and dissolution rate, which in turn dictate the drug's in vivo behavior.
| Property | This compound Acetate | This compound Pamoate (Inferred) | This compound Embonate (Inferred) |
| Aqueous Solubility | Soluble in water.[2] | Very low aqueous solubility. Pamoate salts are known to form sparingly soluble salts, which is advantageous for creating long-acting injectable depots. | Very low aqueous solubility. Embonate (pamoate) salts are specifically chosen to reduce the aqueous solubility of drugs for sustained-release formulations. |
| pKa | Experimental pKa values for this compound are 10.8 (side-chain of Lys(iPr)), 10.2 (hydroorotyl), and 4.4 (side-chain of D-3Pal).[2] | The pKa of pamoic acid is approximately 2.51 and 3.1. The interaction with the basic functional groups of this compound would result in a salt with significantly different dissolution characteristics compared to the acetate salt. | The pKa of embonic acid (pamoic acid) is approximately 2.51 and 3.1. Similar to the pamoate salt, this would lead to a formulation with very low water solubility. |
| Stability | The lyophilized powder of this compound acetate is stable.[3] However, the reconstituted solution should be used within a short timeframe due to the potential for gel formation.[3] | Expected to have high solid-state stability. The low solubility of the salt would likely contribute to enhanced stability in an aqueous suspension intended for injection. | Similar to the pamoate salt, the embonate salt is expected to exhibit good solid-state stability and improved stability in an aqueous suspension due to its low solubility. |
| Dissolution Rate | Forms a depot upon subcutaneous administration from which the drug is released into circulation. The dissolution is influenced by the concentration of the injection solution. | A significantly slower dissolution rate compared to the acetate salt is expected. This property is the primary rationale for using pamoate salts in long-acting injectable formulations, allowing for extended release over weeks or months. | A very slow dissolution rate, similar to or potentially even slower than the pamoate salt, would be anticipated, making it a candidate for a long-acting depot injection. |
| Formulation Type | Lyophilized powder for reconstitution. | Likely to be formulated as an aqueous suspension for subcutaneous or intramuscular injection. | Would also be formulated as an aqueous suspension for depot injection. |
Pharmacokinetic and Pharmacodynamic Considerations
The different physicochemical properties of these salt formulations would be expected to translate into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
| Parameter | This compound Acetate | This compound Pamoate (Inferred) | This compound Embonate (Inferred) |
| Route of Administration | Subcutaneous injection. | Subcutaneous or intramuscular injection. | Subcutaneous or intramuscular injection. |
| Release Profile | Forms a depot with release over approximately one month. | Designed for extended-release over a longer duration, potentially several months, due to its low solubility and slow dissolution. | Similar to pamoate, would be designed for a long-acting, sustained-release profile. |
| Bioavailability | The pharmacokinetic behavior is influenced by the concentration of the injection solution. | Bioavailability would be dependent on the slow dissolution of the salt at the injection site. The overall bioavailability would be targeted to be comparable to the acetate salt over a longer period. | The bioavailability profile would be characterized by a very slow and sustained absorption from the injection depot. |
| Time to Cmax (Tmax) | Peak plasma concentrations (Cmax) typically occur within 2 days after subcutaneous administration. | A significantly longer Tmax would be expected, reflecting the slow-release characteristics of the formulation. A lower, more sustained Cmax would be anticipated. | A prolonged Tmax and a blunted, sustained Cmax would be the key features of this formulation. |
| Testosterone Suppression | Rapidly achieves and maintains testosterone suppression. | Would be designed to achieve and maintain testosterone suppression over an extended period, reducing the frequency of administration. | Similar to the pamoate formulation, the primary goal would be to provide long-term, continuous testosterone suppression with less frequent dosing. |
GnRH Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approaches to compare its different salt formulations, the following diagrams are provided.
Caption: GnRH signaling pathway and the mechanism of action of this compound.
References
- 1. The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides | Semantic Scholar [semanticscholar.org]
- 2. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
Independent validation of published in vivo studies on Degarelix
An Independent Guide to In Vivo Studies on Degarelix for Androgen Deprivation Therapy
This guide provides an objective comparison of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, with alternative androgen deprivation therapies (ADTs), primarily GnRH agonists like leuprolide and goserelin. The information is based on published in vivo preclinical and clinical studies, designed for researchers, scientists, and professionals in drug development.
Androgen deprivation therapy aims to reduce testosterone to castrate levels, as testosterone can fuel the growth of prostate cancer cells.[1][2] this compound (a GnRH antagonist) and GnRH agonists achieve this goal through distinct mechanisms.
-
This compound (GnRH Antagonist): this compound works by directly and competitively blocking GnRH receptors in the pituitary gland.[1][3][4] This action causes an immediate and rapid decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn quickly suppresses testosterone production in the testes. A key advantage of this direct blockade is the avoidance of an initial testosterone surge, which can temporarily worsen clinical symptoms (a "clinical flare").
-
GnRH Agonists (e.g., Leuprolide, Goserelin): These drugs initially stimulate the GnRH receptors, leading to a surge in LH, FSH, and consequently, testosterone. This initial flare is followed by the downregulation and desensitization of the pituitary's GnRH receptors, which eventually suppresses LH release and lowers testosterone to castration levels. To mitigate the effects of the initial testosterone surge, antiandrogens are often co-administered at the start of agonist therapy.
References
Comparative proteomics of cancer cells treated with Degarelix vs placebo
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist, on cancer cells against a placebo control. This compound is primarily used in the management of advanced prostate cancer by reducing testosterone levels.[1] Unlike GnRH agonists that cause an initial testosterone surge, this compound directly blocks GnRH receptors in the pituitary gland, leading to a rapid decline in testosterone production.[1] This direct action on the GnRH receptor can also have effects on various cellular processes beyond hormonal regulation, making proteomic analysis a crucial tool for understanding its complete mechanism of action.[2][3]
While direct comparative proteomic studies of this compound versus a placebo in cancer cell lines are not extensively available in the public domain, this guide synthesizes findings from related studies on GnRH receptor modulation and provides a framework for such a comparative analysis. The data presented here is illustrative and based on studies of GnRH agonists and the known molecular effects of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of proteomic studies. Below are representative protocols for cell culture, treatment, protein extraction, and proteomic analysis.
1. Cell Culture and Treatment:
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells) is a commonly used cell line for studying the effects of androgen deprivation therapy.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with a fresh medium containing either this compound (at a concentration determined by dose-response studies, e.g., 10 µM) or a vehicle control (placebo). Cells are incubated for a specified period (e.g., 48 hours) before harvesting.
2. Protein Extraction and Digestion:
-
Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration is determined using a standard protein assay, such as the Bradford assay.[4]
-
Digestion: An equal amount of protein from each sample is subjected to in-solution trypsin digestion. Proteins are denatured, reduced, alkylated, and then digested with sequencing-grade modified trypsin overnight at 37°C.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Instrumentation: The digested peptides are analyzed using a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled with a nano-liquid chromatography system.
-
Data Acquisition: Peptides are separated on a C18 column using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in a data-dependent acquisition mode to automatically switch between MS and MS/MS scans.
4. Data Analysis:
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Proteins are identified by searching the spectra against a human protein database (e.g., UniProt). Label-free quantification (LFQ) is often used to determine the relative abundance of proteins between the this compound-treated and placebo groups.
-
Statistical Analysis: Statistical significance is determined using a t-test, and a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) is applied to account for multiple comparisons. Proteins with a significant p-value (e.g., < 0.05) and a fold change greater than a defined threshold (e.g., 1.5) are considered differentially expressed.
-
Bioinformatic Analysis: Differentially expressed proteins are subjected to bioinformatic analysis using tools like DAVID or STRING to identify enriched biological processes, molecular functions, and signaling pathways.
Quantitative Proteomic Data
The following table represents a hypothetical summary of differentially expressed proteins in cancer cells treated with a GnRH receptor antagonist compared to a placebo, based on findings from related studies.
| Protein Name | Gene Symbol | Fold Change (this compound vs. Placebo) | Function/Pathway |
| Upregulated Proteins | |||
| Kininogen-1 | KNG1 | 1.8 | GnRH signaling, EGFR signaling |
| Alpha-2-HS-glycoprotein | AHSG | 1.6 | GnRH signaling |
| Inter-alpha-trypsin inhibitor heavy chain H2 | ITIH2 | 1.5 | GnRH signaling |
| Inter-alpha-trypsin inhibitor heavy chain H4 | ITIH4 | 1.7 | GnRH signaling |
| Downregulated Proteins | |||
| Epidermal growth factor receptor | EGFR | -1.9 | EGFR signaling pathway |
| Mitogen-activated protein kinase 1 | MAPK1 | -1.6 | MAPK signaling pathway |
| Proliferating cell nuclear antigen | PCNA | -2.1 | Cell cycle progression |
| B-cell lymphoma 2 | BCL2 | -1.8 | Apoptosis regulation |
Note: This data is illustrative and compiled from studies on GnRH receptor modulation. A direct proteomic comparison of this compound vs. placebo would be required for definitive results.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound treatment in cancer cells, particularly prostate cancer cells, is known to affect several key signaling pathways. Transcriptomic and proteomic analyses have suggested modulation of pathways related to cell growth, G-protein coupled receptors, and the mitogen-activated protein kinase (MAPK) pathway. The following diagram illustrates the proposed mechanism of action of this compound, leading to the inhibition of downstream signaling pathways.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist this compound on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 3. In search of the molecular mechanisms mediating the inhibitory effect of the GnRH antagonist this compound on human prostate cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Degarelix: A Procedural Guide for Laboratory Professionals
The proper disposal of Degarelix, a synthetic gonadotropin-releasing hormone (GnRH) antagonist used in prostate cancer research and treatment, is crucial for maintaining laboratory safety and ensuring environmental protection. As a potent hormonal agent, adherence to established disposal protocols is essential to prevent unintended environmental release or exposure. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.
Core Principles of this compound Disposal
Disposal of this compound and associated materials must comply with all applicable national and local regulations governing pharmaceutical and chemical waste. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, state-level regulations, which may be more stringent, must be followed.[1] The cardinal rule is to prevent the entry of this compound into drains, sewers, or groundwater systems.[3]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE to minimize the risk of dermal exposure or inhalation.
-
Gloves: Wear impervious chemical-resistant gloves.
-
Lab Coat/Protective Clothing: A dedicated lab coat or protective clothing should be worn.
-
Eye Protection: Use safety glasses or goggles.
In case of accidental exposure, wash skin immediately and thoroughly with soap and water. If the substance contacts mucous membranes, flush the area thoroughly with water.
2. Segregation and Containment: Proper waste segregation is critical to ensure compliant disposal.
-
Original Containers: Whenever possible, leave residual this compound powder or reconstituted solution in its original, clearly labeled container.
-
No Mixing: Do not mix this compound waste with other chemical or biological waste streams.
-
Sharps Disposal: All needles and syringes used for reconstitution and administration must be immediately placed in a designated, puncture-proof sharps container.
3. Disposal of Unused or Expired this compound: Unused, expired, or residual this compound should be treated as pharmaceutical waste.
-
Primary Method: The recommended method of disposal is to engage a licensed hazardous material or approved waste disposal company. These facilities are equipped to handle and destroy pharmaceutical compounds in a compliant manner.
-
Incineration: this compound may be disposed of via incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction.
4. Disposal of Contaminated Materials: All materials that have come into contact with this compound are considered contaminated and must be disposed of accordingly.
-
Empty Vials and Packaging: Handle uncleaned, empty containers as you would the product itself. They should be placed in a designated pharmaceutical waste container destined for incineration.
-
Contaminated PPE: Used gloves, lab coats, and other disposable protective gear should be collected in a sealed bag and disposed of as chemical or pharmaceutical waste, following your institution's specific guidelines.
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill (e.g., absorbent pads) must be disposed of as hazardous waste.
Flushing this compound down the drain or toilet is strictly prohibited. Modern wastewater treatment facilities are not always effective at removing complex pharmaceutical compounds, leading to potential ecological harm.
Data Summary: Disposal and Regulatory Overview
| Category | Guideline | Regulatory Body/Reference |
| Primary Disposal Method | Transfer to a licensed hazardous waste disposal company. | Safety Data Sheet |
| Alternative Disposal | Incineration in an approved facility with an afterburner and scrubber. | Safety Data Sheet |
| Sharps Disposal | Use a designated, puncture-proof sharps container. | Firmagon® Instructions for Use |
| Prohibited Actions | Do not flush down drains or dispose of in household trash. | EPA Subpart P, Environmental Guidance |
| Governing Regulations (U.S.) | Resource Conservation and Recovery Act (RCRA). | U.S. Environmental Protection Agency (EPA) |
| State Regulations | May have more stringent requirements than federal law. | State Environmental Protection Agencies |
Experimental Protocols
This document provides operational and disposal guidance. As such, it does not cite experimental research protocols involving this compound. Researchers using this compound in experimental models should incorporate this disposal plan into their laboratory safety and chemical hygiene plans.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Degarelix
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Degarelix, a synthetic hormone blocker used in prostate cancer research and therapy, specific safety and logistical measures are crucial. This guide provides immediate, essential information on personal protective equipment (PPE), operational plans, and disposal protocols to ensure the safe and effective handling of this compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous drug and requires careful handling to prevent occupational exposure.[1] Key hazards include potential skin and eye irritation, and it is categorized as a reproductive toxin.[2][3] Adherence to the following PPE and handling guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Gloves | Impervious gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and hands should be washed and dried after removal.[4] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect against splashes and airborne particles.[4] |
| Lab Coat/Clothing | Impervious, fire/flame resistant clothing | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when there is a risk of inhaling dust or aerosols, especially during powder handling. |
Emergency Exposure Response
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water. Remove any contaminated clothing. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. If present, remove contact lenses and continue rinsing. Seek medical attention. |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms develop or persist. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Operational Plan: From Reconstitution to Administration
The handling of this compound involves a precise, procedural workflow. The following steps outline the process from preparation to administration, ensuring both safety and product integrity. This compound is typically supplied as a powder that requires reconstitution with sterile water for injection before subcutaneous administration.
Reconstitution Protocol
-
Preparation : Work in a designated clean area. Wash hands thoroughly and put on clean, impervious gloves.
-
Vial Inspection : Check that the powder is present in the vial and the sterile water for injection is clear.
-
Reconstitution : Using the provided vial adapter and syringe, slowly inject the sterile water into the powder vial.
-
Mixing : Gently swirl the vial until the liquid is clear and free of undissolved powder. Do not shake , as this will cause foaming. The reconstituted product should be used immediately, or within one hour.
Administration Protocol
-
Site Selection : this compound is for subcutaneous injection only, into the abdominal region. The injection site should be varied periodically and should not be in areas exposed to pressure, such as near a waistband or ribs.
-
Injection : Perform a slow, deep subcutaneous injection over 30 seconds.
-
Post-Injection : Do not rub or scratch the injection site. A lump may form at the site, which is a depot of the medication that will gradually be absorbed.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Method |
| Needles and Syringes | Immediately place in an FDA-cleared sharps disposal container. |
| Unused/Expired this compound | Excess and expired materials should be offered to a licensed hazardous material disposal company. |
| Contaminated Materials (e.g., gloves, vials) | Dispose of as hazardous waste in accordance with all federal, state, and local regulations. |
Below is a diagram illustrating the standard workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
